molecular formula C4H13ClN2O2S B1522931 2-amino-N-ethylethane-1-sulfonamide hydrochloride CAS No. 1305712-73-5

2-amino-N-ethylethane-1-sulfonamide hydrochloride

Cat. No.: B1522931
CAS No.: 1305712-73-5
M. Wt: 188.68 g/mol
InChI Key: CGBZDWUUNNSMQN-UHFFFAOYSA-N
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Description

2-amino-N-ethylethane-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C4H13ClN2O2S and its molecular weight is 188.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-ethylethane-1-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-ethylethane-1-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-ethylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-2-6-9(7,8)4-3-5;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBZDWUUNNSMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-amino-N-ethylethane-1-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of a robust and logical synthetic pathway for 2-amino-N-ethylethane-1-sulfonamide hydrochloride, a taurine derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, ensuring both scientific rigor and practical applicability for professionals in the field.

Introduction

2-amino-N-ethylethane-1-sulfonamide hydrochloride is a sulfonamide derivative of taurine (2-aminoethanesulfonic acid).[1] Taurine itself is a naturally occurring amino acid with a wide range of biological activities.[2][3] The synthesis of its derivatives is a key area of research for developing novel therapeutic agents.[2] This guide outlines a multi-step synthesis starting from the readily available and biocompatible precursor, taurine. The described methodology is based on established chemical transformations for the synthesis of sulfonamides, ensuring a high degree of reliability and reproducibility.

Overall Synthetic Strategy

The synthesis of 2-amino-N-ethylethane-1-sulfonamide hydrochloride from taurine necessitates a sequence of protection, activation, amidation, and deprotection steps. The sulfonic acid moiety of taurine is not directly reactive towards amines to form a sulfonamide. Therefore, it must first be converted into a more reactive intermediate, typically a sulfonyl chloride. However, the presence of the primary amino group in taurine would interfere with this activation step. Consequently, the amino group must be protected prior to the activation of the sulfonic acid. Following the formation of the sulfonamide, the protecting group is removed, and the final product is isolated as its hydrochloride salt to enhance stability and solubility.

Synthesis_Workflow Taurine Taurine Protected_Taurine N-Phthaloyl-2-aminoethanesulfonic acid Taurine->Protected_Taurine 1. Phthalic Anhydride (Protection) Sulfonyl_Chloride N-Phthaloyl-2-aminoethanesulfonyl chloride Protected_Taurine->Sulfonyl_Chloride 2. PCl5 or SOCl2 (Activation) Protected_Product N-Phthaloyl-2-amino-N-ethylethane-1-sulfonamide Sulfonyl_Chloride->Protected_Product 3. Ethylamine (Amidation) Final_Product 2-amino-N-ethylethane-1-sulfonamide Protected_Product->Final_Product 4. Hydrazine (Deprotection) HCl_Salt 2-amino-N-ethylethane-1-sulfonamide Hydrochloride Final_Product->HCl_Salt 5. HCl (Salt Formation)

Figure 1: Overall synthetic workflow for 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

Part 1: Protection of the Amino Group of Taurine

The initial step in this synthesis is the protection of the primary amino group of taurine. This is crucial to prevent side reactions during the subsequent chlorination of the sulfonic acid group. A common and effective method for protecting primary amines is the formation of a phthalimide.[4][5] This is achieved by reacting taurine with phthalic anhydride.

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the phthalic anhydride, followed by an intramolecular condensation to form the stable five-membered phthalimide ring.

Part 2: Activation of the Sulfonic Acid Group

With the amino group protected, the sulfonic acid can be converted into a more reactive sulfonyl chloride. This transformation is a key step in the synthesis of sulfonamides.[6] Reagents commonly employed for this purpose include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[5] The choice of chlorinating agent can depend on the desired reaction conditions and the ease of product isolation. The reaction with PCl₅, for instance, is highly effective for converting sulfonic acids to sulfonyl chlorides.

Part 3: Sulfonamide Formation

The resulting N-phthaloyl-2-aminoethanesulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with primary or secondary amines to form sulfonamides. In this synthesis, the sulfonyl chloride is reacted with ethylamine to introduce the N-ethyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

Part 4: Deprotection and Salt Formation

The final steps involve the removal of the phthalimide protecting group and the formation of the hydrochloride salt of the target compound. The phthalimide group can be cleaved by hydrazinolysis, using hydrazine (N₂H₄).[5] This reaction proceeds via the formation of a stable phthalhydrazide, liberating the free primary amine.

Following deprotection, the resulting 2-amino-N-ethylethane-1-sulfonamide is typically isolated as its hydrochloride salt. This is achieved by treating the free amine with hydrochloric acid. The salt form is generally more stable, crystalline, and easier to handle than the free base.[4][6]

Experimental Protocols

Step 1: Synthesis of N-Phthaloyl-2-aminoethanesulfonic acid

  • In a round-bottom flask, suspend taurine (1.0 eq) in a suitable solvent (e.g., pyridine or a mixture of acetic acid and sodium acetate).[5]

  • Add phthalic anhydride (1.1 eq) to the suspension.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-phthaloyl-2-aminoethanesulfonic acid.

Step 2: Synthesis of N-Phthaloyl-2-aminoethanesulfonyl chloride

  • In a fume hood, carefully add phosphorus pentachloride (1.2 eq) portion-wise to N-phthaloyl-2-aminoethanesulfonic acid (1.0 eq) with cooling.[5]

  • Once the addition is complete, allow the mixture to stir at room temperature and then gently heat to ensure complete reaction.

  • The reaction mixture is then worked up by pouring it onto crushed ice to hydrolyze any remaining PCl₅.

  • The solid product is filtered, washed with cold water, and dried under vacuum.

Step 3: Synthesis of N-Phthaloyl-2-amino-N-ethylethane-1-sulfonamide

  • Dissolve the N-phthaloyl-2-aminoethanesulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethylamine (2.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected sulfonamide.

Step 4: Synthesis of 2-amino-N-ethylethane-1-sulfonamide Hydrochloride

  • Dissolve the N-phthaloyl-2-amino-N-ethylethane-1-sulfonamide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) and reflux the mixture.[5]

  • After completion, cool the mixture and filter off the precipitated phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of ethanol and acidify with a solution of HCl in ethanol or isopropanol.

  • Cool the solution to induce crystallization of the hydrochloride salt.

  • Filter the crystals, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol )
TaurineC₂H₇NO₃S125.15[3]
Phthalic AnhydrideC₈H₄O₃148.12
N-Phthaloyl-2-aminoethanesulfonic acidC₁₀H₉NO₅S255.25
N-Phthaloyl-2-aminoethanesulfonyl chlorideC₁₀H₈ClNO₄S273.70
EthylamineC₂H₇N45.08
N-Phthaloyl-2-amino-N-ethylethane-1-sulfonamideC₁₂H₁₄N₂O₄S298.32
2-amino-N-ethylethane-1-sulfonamideC₄H₁₂N₂O₂S168.22
2-amino-N-ethylethane-1-sulfonamide hydrochlorideC₄H₁₃ClN₂O₂S204.68

Safety Considerations

This synthesis involves the use of hazardous chemicals and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Phosphorus pentachloride and Thionyl chloride: Corrosive and react violently with water. Handle with extreme care.

  • Hydrazine: Toxic and a suspected carcinogen.

  • Ethylamine: Flammable and corrosive.

  • Hydrochloric acid: Corrosive.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Seeberger, S., Griffin, R. J., Hardcastle, I. R., & Golding, B. T. (2007). A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids. Organic & Biomolecular Chemistry, 5(1), 132-138. [Link]

  • Machetti, F., Cacciarini, M., Catrambone, F., Cordero, F. M., Frosini, M., & De Sarlo, F. (2000). Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids. Advances in Experimental Medicine and Biology, 483, 399-401. [Link]

  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2006). Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates. The Journal of Organic Chemistry, 71(25), 9543-9546.
  • Quinn, C. L., & Wujek, J. (2012). Methods for the biosynthesis of taurine or hypotaurine in cells. U.S.
  • Ghosal, A., & Jacob, R. G. (2008). Taurine analogues; a new class of therapeutics: retrospect and prospects. Bioorganic & Medicinal Chemistry, 16(12), 5851-5858.
  • Wagener, M., & Klatt, M. (1998). Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use.
  • Pokrovsky, M. A., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids.
  • Al-Khafaji, Z. H. H. (2023). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Journal of Cihan University-Erbil for Scientific Humanities, 7(2), 1-6.
  • Zhang, Y., & Wang, Y. (2014). New synthesis method of N-acyl-N-methyltaurine.
  • Park, E. Y. (2021). Commercial Synthesis of 2-Aminoethanesulfonic Acid (Taurine). Journal of the Korean Chemical Society, 65(1), 1-9.
  • National Center for Biotechnology Information (n.d.). Taurine. PubChem Compound Summary for CID 1123. Retrieved from [Link].

  • Wagener, M., & Klatt, M. (1999). β-Aminoethanesulphonylazide their use for the preparation of 2-aminoethane-sulphonamide (taurylamide), taurolidine or taurultam and their acid addition salts. U.S.
  • Li, J., & Wang, J. (2011). Method for synthesizing 2-aminoethyl(ethyl)amine.
  • Qadir, M. A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613.
  • García-Álvarez, R., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as a low-cost and readily available catalyst. Green Chemistry, 22(12), 3926-3933.
  • Zhang, Y., & Wang, Y. (2014). New synthesis method of N-acyl-N-methyltaurine. Patsnap. Retrieved from [Link]

  • Baxendale, I. R., et al. (2005).
  • Ghosh, S., & Guria, M. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(46), 131575.
  • Kaluthanthiri, D. S., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
  • Chen, Y., et al. (2023).
  • Sharma, K., & Sharma, K. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research, 3(8), 2536-2539.

Sources

An In-Depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Identity of Taurinamide Hydrochloride

In the landscape of chemical nomenclature, precision is paramount. The query for "2-amino-N-ethylethane-1-sulfonamide hydrochloride" leads us to a foundational molecule in medicinal chemistry: 2-Aminoethanesulfonamide hydrochloride , more commonly known as Taurinamide hydrochloride . While the former name suggests an N-ethyl substitution, the core and most extensively documented compound is the primary sulfonamide. This guide will focus on the technical details of 2-Aminoethanesulfonamide hydrochloride, CAS Number 89756-60-5 , a versatile building block in the synthesis of a variety of biologically active molecules. We will delve into its chemical identity, synthesis, and analytical characterization, providing a comprehensive resource for professionals in drug development and chemical research.

Chemical and Physical Properties

2-Aminoethanesulfonamide hydrochloride is a white to off-white solid, valued in research and development for its role as a pharmaceutical intermediate.[1] Its hydrochloride salt form enhances its stability and solubility, making it amenable to various synthetic and analytical procedures.

PropertyValueSource
CAS Number 89756-60-5[1][2][3]
Molecular Formula C₂H₉ClN₂O₂S[2]
Molecular Weight 160.62 g/mol [2][3]
Melting Point 133 °C[3]
Boiling Point 303.7 °C at 760 mmHg[3]
Appearance White or off-white solid[1]
Purity ≥98%[1]

Synthesis and Manufacturing

The synthesis of 2-Aminoethanesulfonamide hydrochloride and its derivatives is a critical aspect of its application in drug discovery. A common synthetic pathway involves the protection of the amino group of taurine, followed by chlorination of the sulfonic acid group and subsequent amination.[4]

A general synthetic approach can be visualized as follows:

G Taurine Taurine ProtectedTaurine N-Protected Taurine Taurine->ProtectedTaurine Protection (e.g., Phthalic Anhydride) SulfonylChloride N-Protected Taurine Sulfonyl Chloride ProtectedTaurine->SulfonylChloride Chlorination (e.g., PCl5, SOCl2) ProtectedTaurinamide N-Protected Taurinamide SulfonylChloride->ProtectedTaurinamide Amination (e.g., NH3) TaurinamideHCl 2-Aminoethanesulfonamide HCl (Taurinamide HCl) ProtectedTaurinamide->TaurinamideHCl Deprotection & HCl Salt Formation

Caption: Generalized synthetic pathway for 2-Aminoethanesulfonamide hydrochloride.

A notable method involves the reaction of 2-phthalimidoethanesulfonic acid potassium salt with phosphorus pentachloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with various amines to produce a range of N-substituted taurinamide derivatives.[5] The final deprotection step yields the desired 2-aminoethanesulfonamide or its N-substituted analogs.

Analytical Characterization

The purity and identity of 2-Aminoethanesulfonamide hydrochloride are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for its quantitative analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Method

A robust HPLC-MS/MS method can be employed for the quantitative analysis of taurinamide. The following is a representative protocol:

Instrumentation:

  • Agilent 1290 Infinity II HPLC system

  • Agilent Ultivo Triple Quadrupole Mass Spectrometer

Chromatographic Conditions:

  • Column: Shodex column (4.6 mm x 125 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient: A time-dependent gradient elution is typically used to achieve optimal separation. For instance, a gradient starting with a low percentage of mobile phase B, which is gradually increased, can effectively separate the analyte of interest from any impurities.

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantitative analysis, ensuring high selectivity and sensitivity.

The workflow for this analytical method can be illustrated as follows:

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection Sample Sample containing Taurinamide HCl Solution Analytical Solution Sample->Solution Solvent Analytical Solvent Solvent->Solution HPLC HPLC System Solution->HPLC Column Chromatographic Column HPLC->Column Separation Separated Analytes Column->Separation MS Mass Spectrometer Separation->MS Detection Detection & Quantification MS->Detection

Caption: Workflow for the quantitative analysis of Taurinamide HCl by HPLC-MS/MS.

Applications in Research and Development

2-Aminoethanesulfonamide hydrochloride serves as a crucial intermediate in the synthesis of a diverse range of pharmaceutical compounds.[1] The sulfonamide functional group is a key pharmacophore in many established drugs, and taurinamide provides a versatile scaffold for the development of new therapeutic agents.

Role as a Pharmaceutical Intermediate

The primary application of 2-Aminoethanesulfonamide hydrochloride is in the synthesis of more complex molecules with potential biological activity.[1] Its bifunctional nature, possessing both a primary amine and a sulfonamide group, allows for a variety of chemical modifications.

Antimicrobial Research

Derivatives of taurinamide have been investigated for their antimicrobial properties. Studies have shown that certain N-substituted 2-phthalimidoethanesulfonamides exhibit antibacterial activity, particularly against Enterococcus faecalis.[5] These findings suggest that the taurinamide scaffold can be a valuable starting point for the design of new antibacterial agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Aminoethanesulfonamide hydrochloride. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures.

Hazard Statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-Aminoethanesulfonamide hydrochloride (Taurinamide HCl) is a key building block in medicinal chemistry and drug development. Its well-defined chemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for researchers. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this important intermediate, paving the way for the discovery and development of novel therapeutics.

References

  • Akgül, Ö., Öztürk, İ., Aygül, A., & Ermertcan, Ş. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Marmara Pharmaceutical Journal, 21(2), 361-370. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. PubMed Central. Available from: [Link]

  • Semantic Scholar. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53384390, N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. Available from: [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of title compounds 11-15. Available from: [Link]

  • Google Patents. EP0863133B1 - Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use.
  • Google Patents. KR102410207B1 - Method for Quantitative Analysis of Taurinamide by Using HPLC-MS/MS.

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 2-amino-N-ethylethane-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Known and the Novel

In the landscape of pharmaceutical research, we often encounter compounds that, while structurally intriguing, lack a comprehensive body of published literature. 2-amino-N-ethylethane-1-sulfonamide hydrochloride is one such molecule. A thorough search of existing scientific databases reveals a scarcity of direct research on this specific compound. However, its chemical structure—a primary amino group separated by an ethyl chain from an N-ethylated sulfonamide moiety—places it firmly within the well-established and pharmacologically significant class of sulfonamides.

This guide, therefore, adopts a dual approach. It will first provide a robust, in-depth exploration of the established mechanism of action for the sulfonamide class of drugs, as this is the most scientifically sound foundation for understanding the potential activity of the target compound. Secondly, it will leverage this foundational knowledge to propose a putative mechanism of action for 2-amino-N-ethylethane-1-sulfonamide hydrochloride and outline a comprehensive, field-proven experimental strategy to elucidate and validate its specific biological activities. This document is designed for researchers, scientists, and drug development professionals, offering both established principles and a practical framework for novel investigation.

Part 1: The Sulfonamide Core: A Legacy of Antimicrobial Action

The sulfonamide functional group, R-SO₂-NR'R'', is a cornerstone of medicinal chemistry.[1][2] Since the discovery of their antimicrobial properties in the 1930s, sulfonamides have been instrumental in combating bacterial infections.[3] Their primary mechanism of action is the competitive inhibition of a crucial enzyme in the bacterial folic acid synthesis pathway.[4][5]

The Folic Acid Synthesis Pathway: An Achilles' Heel for Bacteria

Folic acid, or vitamin B9, is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3][5] While humans obtain folic acid from their diet, many bacteria must synthesize it de novo. This metabolic divergence provides a selective target for antimicrobial therapy.

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate.[3][5]

Competitive Inhibition: The Sulfonamide Strategy

Sulfonamides are structural analogs of PABA.[4] This structural mimicry allows them to bind to the active site of DHPS, acting as a competitive inhibitor.[5] By occupying the active site, sulfonamides prevent PABA from binding, thereby halting the synthesis of dihydropteroate and, consequently, folic acid. The depletion of folic acid disrupts the production of essential building blocks for DNA and RNA, leading to a bacteriostatic effect—inhibiting the growth and replication of the bacteria.[3][5]

The general mechanism can be visualized as follows:

Folic_Acid_Pathway_Inhibition cluster_Bacterial_Cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Synthesis Nucleic_Acids DNA & RNA Synthesis Folic_Acid->Nucleic_Acids Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamide drugs.

Part 2: Deconstructing 2-amino-N-ethylethane-1-sulfonamide hydrochloride: A Putative Mechanism

Given its structure, it is highly probable that 2-amino-N-ethylethane-1-sulfonamide hydrochloride, if it possesses antimicrobial properties, will act in a manner consistent with other sulfonamides. The molecule can be dissected into key functional components:

  • The Sulfonamide Core (-SO₂-N-): This is the pharmacophore responsible for the competitive inhibition of DHPS.

  • The Ethylamine Backbone (-CH₂-CH₂-NH₂): The primary amino group is a common feature in many biologically active molecules and could influence solubility, cell permeability, and target binding.

  • The N-ethyl Group (-CH₂-CH₃): Substitution on the sulfonamide nitrogen can modulate the compound's physicochemical properties, such as its pKa, which in turn affects its ionization state at physiological pH and its ability to bind to the target enzyme.

Based on this structural analysis, the hypothesized mechanism of action for 2-amino-N-ethylethane-1-sulfonamide hydrochloride is the inhibition of bacterial dihydropteroate synthase.

Part 3: An Experimental Roadmap for Mechanistic Validation

To move from a putative to a confirmed mechanism of action, a structured experimental approach is essential. The following protocols are designed to be self-validating, with each step building upon the last to create a comprehensive and trustworthy data package.

Phase 1: Foundational Characterization and Antimicrobial Activity Screening

The initial phase focuses on confirming the compound's identity and assessing its broad-spectrum antimicrobial potential.

Experimental Protocol 1: Purity and Structural Confirmation

  • Objective: To confirm the identity and purity of 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A gradient elution with a C18 column is a standard starting point.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.

  • Causality: Establishing the purity and correct structure of the test compound is a critical first step to ensure that any observed biological activity is attributable to the molecule of interest and not to impurities.

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of bacteria.

  • Methodology:

    • A panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) should be selected.[4][6]

    • A broth microdilution method is recommended. Serial dilutions of the compound are prepared in a 96-well plate with a standardized bacterial inoculum.

    • The plates are incubated for 18-24 hours at 37°C.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

  • Causality: This assay provides quantitative data on the compound's potency and spectrum of activity, guiding the selection of appropriate bacterial strains for further mechanistic studies.

Parameter Description Example Data
Bacterial Strain The microorganism being tested.E. coli ATCC 25922
MIC (µg/mL) Minimum Inhibitory Concentration.64
Control Drug A known sulfonamide (e.g., Sulfamethoxazole).16
Phase 2: Target Engagement and Pathway Analysis

This phase aims to confirm that the compound interacts with the hypothesized target (DHPS) and affects the folic acid pathway.

Experimental Protocol 3: PABA Reversal Assay

  • Objective: To demonstrate that the antimicrobial activity of the compound is due to the competitive inhibition of the PABA-utilizing pathway.

  • Methodology:

    • An MIC assay is performed as described above, but with the addition of exogenous PABA to the growth medium at various concentrations.

    • If the compound is a competitive inhibitor of DHPS, the addition of PABA should overcome the inhibitory effect, resulting in a higher observed MIC.

  • Causality: This in-cell assay provides strong evidence for the compound's mode of action by directly linking its activity to the PABA-folic acid synthesis axis.

PABA_Reversal_Workflow Start Prepare Serial Dilutions of Compound Add_Bacteria Inoculate with Standardized Bacterial Culture Start->Add_Bacteria Split Add_Bacteria->Split Add_PABA Add Exogenous PABA Split->Add_PABA No_PABA No PABA (Control) Split->No_PABA Incubate Incubate at 37°C for 18-24h Add_PABA->Incubate No_PABA->Incubate Read_MIC Determine MIC Incubate->Read_MIC Compare Compare MIC values Read_MIC->Compare Conclusion Increased MIC with PABA suggests competitive inhibition of DHPS Compare->Conclusion

Sources

"2-amino-N-ethylethane-1-sulfonamide hydrochloride structural analogs"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 2-amino-N-ethylethane-1-sulfonamide Hydrochloride Structural Analogs

Executive Summary

The sulfonamide functional group represents a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] When coupled with biologically significant scaffolds like taurine (2-aminoethanesulfonic acid), the resulting structures offer a versatile platform for drug discovery. This guide provides a comprehensive technical overview for researchers and drug development professionals on the structural analogs of 2-amino-N-ethylethane-1-sulfonamide hydrochloride, a representative taurine-based sulfonamide. We will explore the rationale behind their design, detail robust synthetic strategies, and present validated experimental protocols for assessing their biological activity across key therapeutic areas, including oncology, inflammation, and neurology. The narrative emphasizes the causality behind experimental choices and provides insights into interpreting structure-activity relationship (SAR) data to guide future development.

Foundational Scaffolds: The Synergy of Sulfonamides and Taurine

The Sulfonamide Moiety: A Privileged Structure in Drug Discovery

First introduced as antibacterial agents, sulfonamides (-SO₂NH₂) have evolved into a "privileged scaffold" due to their ability to interact with a diverse range of biological targets.[1][2] Their widespread therapeutic applications include anti-inflammatory, anticancer, antiviral, and enzyme inhibitory agents.[1][3][4] The sulfonamide group's unique electronic properties and its capacity to act as a hydrogen bond donor and acceptor allow it to serve as a versatile pharmacophore, anchoring molecules to the active sites of enzymes and receptors.

Taurine (2-Aminoethanesulfonic Acid): A Versatile Biological Building Block

Taurine is one of the most abundant free amino acids in mammals and plays crucial roles in numerous physiological processes.[5][6][7] It is integral to the development of the central nervous system (CNS), calcium modulation, membrane stabilization, and antioxidant defense.[5][8][9] Deficiencies in taurine have been linked to several CNS diseases, such as epilepsy and neurodegenerative disorders.[5][8] Its structure, featuring a flexible ethyl backbone with amino and sulfonic acid termini, makes it an attractive starting point for designing novel therapeutic analogs. However, taurine itself has poor bioavailability and difficulty crossing the blood-brain barrier, necessitating the development of derivatives and prodrugs to harness its therapeutic potential.[6][8][10]

Rationale for Developing Taurine-Based Sulfonamide Analogs

The conjugation of the sulfonamide group with the taurine scaffold creates hybrid molecules with potentially enhanced pharmacological profiles. This strategy aims to:

  • Improve Drug-like Properties: Modifying the core taurine structure can enhance its ability to cross biological membranes and improve metabolic stability.

  • Target Specific Pathways: The sulfonamide moiety can be directed to interact with key enzymes, such as carbonic anhydrases or cyclooxygenases, while the taurine backbone can influence solubility and interactions with other receptors.[1]

  • Explore New Therapeutic Applications: Combining these two validated pharmacophores opens avenues for developing novel treatments for a range of conditions, from cancer to neurological disorders.[9][10]

Design and Synthesis of Structural Analogs

The core of this guide focuses on analogs derived from the 2-amino-N-ethylethane-1-sulfonamide structure. The primary goal of analog design is to systematically modify the molecule to understand and optimize its interaction with a biological target—a process known as establishing a Structure-Activity Relationship (SAR).

General Synthetic Workflow

The synthesis of N-alkylated 2-aminoethanesulfonamides typically involves a multi-step process starting from taurine. The key is to protect the primary amine, convert the sulfonic acid to a more reactive sulfonyl chloride, react it with the desired amine (e.g., ethylamine), and then deprotect the primary amine.

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection Taurine Taurine (2-Aminoethanesulfonic Acid) Phthalimido N-Phthaloyl Taurine Taurine->Phthalimido Phthalic Anhydride SulfonylChloride N-Phthaloyl Ethanesulfonyl Chloride Phthalimido->SulfonylChloride PCl5 or SOCl2 ProtectedSulfonamide Protected N-Ethyl Sulfonamide Analog SulfonylChloride->ProtectedSulfonamide Ethylamine (R-NH2) FinalProduct Final Product (2-Amino-N-ethylethane-1- sulfonamide) ProtectedSulfonamide->FinalProduct Hydrazine

Caption: General synthetic workflow for N-substituted taurinamide analogs.

Detailed Synthetic Protocol: Synthesis of 2-amino-N-ethylethane-1-sulfonamide Hydrochloride

This protocol is a generalized procedure based on established methods for sulfonamide synthesis.[11][12]

Materials:

  • 2-Aminoethanesulfonic acid (Taurine)

  • Phthalic anhydride

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Ethylamine (or other primary/secondary amine)

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Appropriate solvents (e.g., DMF, CH₂Cl₂, Ethanol)

  • Base (e.g., Triethylamine)

Procedure:

  • Protection of the Amino Group:

    • In a round-bottom flask, suspend taurine (1 eq.) in a suitable solvent (e.g., DMF).

    • Add phthalic anhydride (1.1 eq.) and a catalytic amount of base.

    • Heat the mixture under reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and precipitate the product, N-(2-sulfoethyl)phthalimide, by adding water. Filter and dry the solid.

  • Formation of the Sulfonyl Chloride:

    • Caution: This step should be performed in a well-ventilated fume hood as it releases acidic gases.

    • Suspend the dried N-(2-sulfoethyl)phthalimide (1 eq.) in a chlorinated solvent (e.g., CH₂Cl₂).

    • Slowly add PCl₅ (1.2 eq.) in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until the solid dissolves.

    • Remove the solvent and excess PCl₅ under reduced pressure to obtain the crude 2-phthalimidoethanesulfonyl chloride.

  • Sulfonamide Formation:

    • Dissolve the crude sulfonyl chloride (1 eq.) in an anhydrous solvent like CH₂Cl₂.

    • Cool the solution to 0°C and add triethylamine (2.5 eq.).

    • Slowly add a solution of ethylamine (1.5 eq.) in CH₂Cl₂ dropwise.

    • Stir the reaction at room temperature overnight.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the protected sulfonamide.

  • Deprotection and Salt Formation:

    • Dissolve the protected sulfonamide (1 eq.) in ethanol.

    • Add hydrazine hydrate (1.5 eq.) and reflux for 2-4 hours.

    • A precipitate (phthalhydrazide) will form. Cool the mixture and filter off the solid.

    • Concentrate the filtrate. Dissolve the residue in a minimal amount of ethanol and acidify with concentrated HCl to precipitate the final product, 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

    • The final product can be purified by recrystallization.

Key Biological Activities and Therapeutic Targets

Structural modification of the core molecule allows for the targeting of various disease pathways.

Anticancer Activity

Many sulfonamide derivatives demonstrate significant antitumor activity.[1][10] A primary mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1] These enzymes are crucial for pH regulation in hypoxic tumor environments, and their inhibition disrupts cancer cell survival and proliferation.[1]

G cluster_0 Tumor Microenvironment cluster_1 pH Regulation & Cell Survival Hypoxia Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 CA IX Protons H+ (Acidosis) H2CO3->Protons Survival Tumor Cell Proliferation & Invasion Protons->Survival Sulfonamide Sulfonamide Analog Sulfonamide->CAIX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX (CA IX) by sulfonamide analogs.

Anti-inflammatory Activity

Certain sulfonamides are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis at sites of inflammation.[1] Celecoxib is a well-known example. By selectively blocking COX-2 over the constitutively expressed COX-1, these drugs reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

Neurological Applications

Given taurine's role as a neuromodulator and neuroprotective agent, its analogs are being investigated for CNS diseases.[5][8] They can act as agonists at GABA-A/glycine receptors, enhancing inhibitory neurotransmission, or block glutamate-induced excitotoxicity.[5][6][8] Acamprosate and Taltrimide are taurine derivatives already used as anti-alcoholic and anti-convulsant agents, respectively.[10]

Experimental Protocols for Bioactivity Assessment

Validating the biological activity of newly synthesized analogs requires robust and reproducible assays.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized sulfonamide analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ (Inhibitory Concentration 50%) value.

Protocol: Enzyme Inhibition (Carbonic Anhydrase Assay)

This protocol measures the inhibition of CA's esterase activity using a colorimetric substrate.

  • Reagent Preparation: Prepare a solution of the purified human CA isoenzyme (e.g., CA IX), the test sulfonamide analogs at various concentrations, and the substrate p-nitrophenyl acetate (NPA) in an appropriate buffer (e.g., Tris-SO₄).

  • Assay Setup: In a 96-well plate, add the buffer, the CA enzyme solution, and the test compound solution. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the NPA substrate to each well to start the reaction. The enzyme will hydrolyze NPA to p-nitrophenol, which is yellow.

  • Data Acquisition: Measure the increase in absorbance at 400 nm over time using a microplate reader.

  • Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. Acetazolamide can be used as a positive control inhibitor.

Data Interpretation and Future Directions

Structure-Activity Relationship (SAR) Summary

Systematic analysis of bioactivity data from a series of analogs allows for the deduction of key SAR insights.

G Core Core Scaffold (Taurinamide) R1 R1: N-Alkyl Group Core->R1 R2 R2: Backbone Substitution Core->R2 R3 R3: Amino Group Core->R3 R1_effect Small, non-bulky groups (e.g., ethyl, propyl) often increase potency. R1->R1_effect R2_effect Substitution can alter conformation and receptor fit. Often sensitive. R2->R2_effect R3_effect Primary amine is crucial for solubility and can be a key interaction point (H-bonding). R3->R3_effect

Caption: Logical diagram of key points for Structure-Activity Relationship (SAR) analysis.

Table 1: Example SAR Data for Anticancer Activity (HT-29 Cells)

Compound IDR1 (N-Substitution)R2 (Backbone)IC₅₀ (µM)
REF-01 -H-H>100
ANA-01 -CH₃-H55.6
ANA-02 -CH₂CH₃-H25.3
ANA-03 -CH(CH₃)₂-H78.1
ANA-04 -CH₂CH₃α-CH₃45.2

This is example data for illustrative purposes.

From this hypothetical data, one could infer that a small N-alkyl group (like ethyl in ANA-02) is optimal for activity, while bulkier groups (isopropyl in ANA-03) or backbone substitutions (ANA-04) may be detrimental.

Challenges and Future Perspectives

While promising, the development of taurine-based sulfonamide analogs faces challenges, including optimizing selectivity to minimize off-target effects and improving pharmacokinetic profiles. Future work should focus on leveraging computational modeling for rational design, exploring novel biological targets, and advancing lead compounds into preclinical and clinical development. The versatility of this chemical class ensures it will remain a fertile ground for the discovery of new therapeutic agents.

References

  • A Technical Guide to the Biological Activity of Novel Sulfonamide Derivatives. (n.d.). BenchChem.
  • Chung, M., Malatesta, P., Bosquesi, P. L., Yamasaki, P. R., dos Santos, J. D., & Vizioli, E. O. (2012). Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. MDPI.
  • Synthesis and bioactivity evaluation of some novel sulfonamide derivatives. (2017). Taylor & Francis Online.
  • Taurine analogues; a new class of therapeutics: retrospect and prospects. (n.d.). PubMed.
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (n.d.). Sami Publishing Company.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022). MDPI.
  • Advances in drug design based on the amino Acid approach: taurine analogues for the treatment of CNS diseases. (2012). PubMed.
  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication.
  • Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations. (2025). MDPI.
  • Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. (2019). Semantic Scholar.
  • N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride. (n.d.). Sigma-Aldrich.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PMC - NIH.
  • Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. (2019). PMC.
  • 2-Aminoethanesulfonamide hydrochloride. (n.d.). Fluorochem.
  • 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride. (n.d.). LGC Standards.
  • The Structure and Antibacterial Activity of Taurine and its Magnesium Complex. (n.d.). Atlantis Press.
  • Chemical structures of taurine and analogous molecules. (n.d.). ResearchGate.
  • 2-amino-N-methylethane-1-sulfonamide hydrochloride. (n.d.). ECHA.
  • Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. (2021). PMC.
  • 2-Amino-N,N-dimethylethanesulfonamide hydrochloride. (n.d.). MilliporeSigma.
  • N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. (n.d.). PubChem - NIH.
  • Synthesis of N-Alkyl Amino Acids. (n.d.). Wiley Online Library.
  • Physiological actions of taurine. (2022). American Physiological Society.
  • 2-Aminoethanesulfonamide hydrochloride. (n.d.). Chem-Impex.
  • Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents. (2024). ResearchGate.

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An In-Depth Technical Guide to In Vitro Studies with 2-amino-N-ethylethane-1-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Taurine Analogue

2-amino-N-ethylethane-1-sulfonamide hydrochloride is a sulfonamide derivative and an analogue of taurine, an amino acid with diverse biological activities. Taurine and its derivatives are implicated in numerous physiological processes, including central nervous system development, calcium modulation, and membrane stabilization.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antimicrobials and anticancer drugs.[2][3][4] The convergence of these two pharmacologically significant moieties in 2-amino-N-ethylethane-1-sulfonamide hydrochloride suggests a compelling case for its investigation as a potential therapeutic agent.

This guide provides a comprehensive framework for conducting in vitro studies to elucidate the biological activity of 2-amino-N-ethylethane-1-sulfonamide hydrochloride. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into data interpretation, empowering researchers to rigorously evaluate the compound's potential.

Part 1: Foundational In Vitro Assessment: Cytotoxicity and Antiproliferative Activity

A crucial first step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its therapeutic window and potential for selective activity against diseased cells.

Rationale for Cytotoxicity Screening

Cytotoxicity assays are fundamental to understanding a compound's potential toxicity to healthy cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] This assay is crucial for establishing a concentration range for subsequent, more specific assays and for identifying any general cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-amino-N-ethylethane-1-sulfonamide hydrochloride in both cancerous and non-cancerous cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HL-60)[1][5]

  • Normal human cell line (e.g., WI38)[1]

  • 2-amino-N-ethylethane-1-sulfonamide hydrochloride

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of 2-amino-N-ethylethane-1-sulfonamide hydrochloride in culture medium. The concentration range should be broad initially (e.g., 1-200 µM) to capture the full dose-response curve.[1] Add the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for a further 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity Data
Cell LineCompoundIncubation Time (h)IC50 (µM)Selectivity Index (SI)*
HeLa2-amino-N-ethylethane-1-sulfonamide hydrochloride48[Example Value][Example Value]
MCF-72-amino-N-ethylethane-1-sulfonamide hydrochloride48[Example Value][Example Value]
HL-602-amino-N-ethylethane-1-sulfonamide hydrochloride48[Example Value][Example Value]
WI382-amino-N-ethylethane-1-sulfonamide hydrochloride48[Example Value]N/A

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Visualization: Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution (Serial Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (540 nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of 2-amino-N-ethylethane-1-sulfonamide hydrochloride using the MTT assay.

Part 2: Investigating Antimicrobial Potential

The sulfonamide moiety is historically significant for its antibacterial properties.[6] Therefore, assessing the antimicrobial activity of 2-amino-N-ethylethane-1-sulfonamide hydrochloride is a logical and promising avenue of investigation.

Rationale for Antimicrobial Susceptibility Testing

The primary mechanism of action for many sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6][7] By determining the Minimum Inhibitory Concentration (MIC), we can quantify the compound's potency against a panel of clinically relevant bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of 2-amino-N-ethylethane-1-sulfonamide hydrochloride against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)[7]

  • Mueller-Hinton Broth (MHB)

  • 2-amino-N-ethylethane-1-sulfonamide hydrochloride

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture bacterial strains overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[7][8]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.[8] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[8]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8] This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Summarizing MIC Data
Bacterial StrainGram StainCompoundMIC (µg/mL)
Staphylococcus aureusPositive2-amino-N-ethylethane-1-sulfonamide hydrochloride[Example Value]
Escherichia coliNegative2-amino-N-ethylethane-1-sulfonamide hydrochloride[Example Value]
Pseudomonas aeruginosaNegative2-amino-N-ethylethane-1-sulfonamide hydrochloride[Example Value]
Bacillus subtilisPositive2-amino-N-ethylethane-1-sulfonamide hydrochloride[Example Value]
Visualization: Potential Mechanism of Action

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate DHPS->DHF Synthesis THF Tetrahydrofolate DHF->THF Reduction DNA DNA Synthesis THF->DNA Compound 2-amino-N-ethylethane-1-sulfonamide hydrochloride Compound->DHPS Inhibition

Caption: Hypothesized mechanism of action for sulfonamides, involving the inhibition of dihydropteroate synthase (DHPS).

Part 3: Exploring Neuroprotective and Other Potential Activities

Given that 2-amino-N-ethylethane-1-sulfonamide hydrochloride is a taurine analogue, investigating its potential effects in models relevant to neurological and metabolic disorders is a worthwhile endeavor. Taurine has demonstrated neuroprotective, anti-inflammatory, and antioxidant properties.[9][10]

Rationale for Investigating Neuroprotection

Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases. An in vitro model using neuronal cells challenged with an oxidative stressor can provide insights into the potential neuroprotective effects of the compound.

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the ability of 2-amino-N-ethylethane-1-sulfonamide hydrochloride to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Appropriate cell culture medium

  • 2-amino-N-ethylethane-1-sulfonamide hydrochloride

  • Oxidative stressor (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

  • MTT or LDH assay kit

  • Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA)

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells to a neuronal phenotype.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of 2-amino-N-ethylethane-1-sulfonamide hydrochloride for a specified duration (e.g., 2-4 hours).

  • Oxidative Challenge: Expose the cells to the oxidative stressor for a period known to induce significant cell death.

  • Assessment of Cell Viability: Measure cell viability using the MTT or LDH assay.

  • Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe like DCFDA.

  • Data Analysis: Compare the cell viability and ROS levels in compound-treated cells to those treated with the oxidative stressor alone.

Conclusion: A Roadmap for Discovery

This guide provides a foundational framework for the in vitro investigation of 2-amino-N-ethylethane-1-sulfonamide hydrochloride. The proposed experiments are designed to provide a comprehensive initial assessment of its cytotoxic, antimicrobial, and neuroprotective potential. The results from these studies will be instrumental in guiding further preclinical development and uncovering the therapeutic promise of this novel taurine analogue.

References

  • Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evalu
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC.
  • In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides - Benchchem.
  • (PDF)
  • In Vivo and In Vitro Assays Evaluating the Biological Activity of Taurine, Glucose and Energetic Beverages - MDPI.
  • Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC.
  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides - Benchchem.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - MDPI.
  • Sulfonamide - Wikipedia.

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"preliminary screening of 2-amino-N-ethylethane-1-sulfonamide hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Preliminary Screening & Characterization of 2-amino-N-ethylethane-1-sulfonamide Hydrochloride

Executive Summary & Compound Architecture

2-amino-N-ethylethane-1-sulfonamide hydrochloride is a functionalized taurine analog.[1] Structurally, it consists of an ethyl-substituted sulfonamide core linked to a primary amine, stabilized as a hydrochloride salt.[1] In drug discovery, this motif serves two primary roles:

  • Fragment-Based Drug Discovery (FBDD): A polar, low-molecular-weight scaffold (

    
     Da) used to probe hydrophilic pockets in GPCRs (e.g., Histamine H4 receptors) or metalloenzymes.[1]
    
  • Synthetic Intermediate: A precursor for introducing the N-ethyl-sulfonamido-ethyl side chain into larger pharmacophores to modulate solubility and metabolic stability.[1]

This guide details the preliminary screening cascade , moving from physicochemical validation to functional fragment screening.[1]

Phase I: Structural Integrity & Physicochemical Profiling[1]

Before biological assays, the compound must undergo rigorous physicochemical profiling.[1] As a hydrochloride salt, the compound is prone to hygroscopicity, which can skew gravimetric preparation of stock solutions.[1]

Identity & Purity Validation Protocol
  • Objective: Confirm the salt stoichiometry and absence of hydrolysis products (free taurine or ethylamine).

  • Methodology:

    • 1H-NMR (D2O): Confirm the integration of the ethyl group (triplet/quartet) versus the ethylene backbone. Shift of the

      
      -methylene protons adjacent to the amine indicates protonation state.[1]
      
    • Ion Chromatography (IC): Quantify chloride content to verify the mono-hydrochloride stoichiometry (Theoretical Cl: ~18.8%).

Solubility & pKa Determination

The ionization state of the primary amine (pKa ~9.0–9.[1]5) and the sulfonamide nitrogen (pKa > 11 due to alkyl substitution) dictates assay buffer compatibility.[1]

Table 1: Physicochemical Profiling Parameters

ParameterMethodTarget SpecificationCausality / Rationale
Thermodynamic Solubility Shake-flask (24h, pH 7.4)> 10 mMHigh solubility is required for fragment screening (SPR/NMR) where mM concentrations are used.[1]
LogD (pH 7.4) Potentiometric / Shake-flask-1.5 to 0.5As a taurine analog, it is highly polar.[1] Confirming low LogD predicts low membrane permeability but high cytosolic retention.[1]
DMSO Stability HPLC-UV (t=0, 24, 48h)> 99% recoverySulfonamides are generally stable, but trace acid in DMSO can degrade the salt over time.[1]

Phase II: Biological Screening Workflows

This compound is best screened as a fragment .[1] Standard high-throughput screening (HTS) at 10


M is often insufficient due to the low affinity typical of fragments.[1] We utilize Surface Plasmon Resonance (SPR) and functional enzyme assays.[1]
Workflow A: Fragment Binding (SPR)
  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) depending on ligand immobilization.[1]

  • Rationale: SPR detects low-affinity (

    
     in mM range) interactions typical of this small scaffold.[1]
    

Step-by-Step Protocol:

  • Immobilization: Immobilize target protein (e.g., Carbonic Anhydrase, Histamine Receptor) to ~3000 RU.[1]

  • Solvent Correction: Prepare DMSO calibration curve (3% to 5% DMSO) to correct for bulk refractive index changes.

  • Injection: Inject analyte at concentrations: 10, 50, 100, 250, 500, 1000

    
    M.
    
    • Contact Time: 30s (fast association expected).

    • Dissociation Time: 15s (fast off-rate expected).[1]

  • Analysis: Fit to 1:1 steady-state affinity model. Square-wave sensorgrams indicate specific fragment binding; slow dissociation suggests aggregation or non-specific binding.[1]

Workflow B: Functional Liability Screen (Carbonic Anhydrase)

Sulfonamides are classic Carbonic Anhydrase (CA) inhibitors.[1] Although N-substituted sulfonamides (like this N-ethyl variant) generally show reduced CA activity compared to primary sulfonamides, this must be ruled out to prevent off-target effects.[1]

  • Assay: Colorimetric Esterase Assay (p-Nitrophenyl Acetate hydrolysis).

  • Control: Acetazolamide (Positive Control).[1]

  • Threshold:

    
     is desired for selectivity.
    

Visualization of Screening Logic

The following diagram outlines the decision matrix for qualifying the compound.

ScreeningCascade Start Compound Receipt: 2-amino-N-ethylethane-1-sulfonamide HCl QC Step 1: QC & Purity (NMR, IC for Chloride) Start->QC Solubility Step 2: Solubility Profiling (Aq. Buffer vs DMSO) QC->Solubility Purity >95% Fail DISCARD / RE-SYNTHESIZE QC->Fail Impure/Wet Decision1 Soluble > 5mM? Solubility->Decision1 Decision1->Fail No SPR Step 3: Fragment Screening (SPR) Target: GPCR / Enzyme Decision1->SPR Yes OffTarget Step 4: Liability Screen (Carbonic Anhydrase II) SPR->OffTarget Binding Confirmed OffTarget->Fail Pan-Assay Interference HitChar Hit Characterization (X-ray Co-crystal / SAR) OffTarget->HitChar Selectivity Confirmed

Figure 1: Critical decision tree for the preliminary screening of amino-sulfonamide fragments. Note the "Go/No-Go" gate at solubility, which is critical for this salt form.

Safety & Handling (SDS Summary)

While not a confirmed potent toxin, the structural similarity to bioactive sulfonamides warrants caution.[1]

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[1]

  • Handling: The hydrochloride salt is acidic.[1] Avoid inhalation of dust.[1]

  • Solution Stability: Aqueous solutions should be used fresh.[1] The sulfonamide bond is hydrolytically stable, but the free amine can oxidize over prolonged storage in non-degassed buffers.[1]

References

  • Hauwert, N. J.[1][2] (2022). Illuminating histamine receptor photopharmacology: From design and synthesis to in vivo proof of principle.[1][2] Vrije Universiteit Amsterdam.[1][2] (Describes the use of 2-amino-N-ethylethane-1-sulfonamide as a substituent in H4R antagonists).

  • Cytiva (formerly GE Healthcare). Screening and analysis of fragments using Biacore systems.[1] (Standard protocols for SPR fragment screening of small polar molecules).[1]

  • Perlovich, G. L., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution.[1] Journal of Molecular Liquids.[1] (Provides thermodynamic solubility models for sulfonamide class compounds).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] (Establishes the structure-activity relationship for sulfonamide inhibition).

Sources

"2-amino-N-ethylethane-1-sulfonamide hydrochloride literature review"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-amino-N-ethylethane-1-sulfonamide hydrochloride

Introduction

This technical guide provides a comprehensive overview of 2-amino-N-ethylethane-1-sulfonamide hydrochloride, a molecule of interest to researchers and professionals in drug development. While direct literature on this specific compound is limited, this document will synthesize available information on its structural analogs and the broader chemical classes to which it belongs—namely, taurine derivatives and sulfonamides. By examining the synthesis, chemical properties, and biological activities of these related compounds, we can infer the likely characteristics and potential applications of 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

The structure of 2-amino-N-ethylethane-1-sulfonamide hydrochloride is derived from taurine, an abundant amino acid with diverse physiological roles, including neuromodulation and cell volume regulation.[1][2] The presence of the sulfonamide group (-SO2NH-) is significant, as this functional group is a cornerstone of a major class of therapeutic agents with a wide range of applications, including antimicrobial, anticancer, and diuretic therapies.[3][4][5] This guide will deconstruct the molecule to provide a foundational understanding for future research and development.

Chemical Structure and Physicochemical Properties

2-amino-N-ethylethane-1-sulfonamide hydrochloride is the hydrochloride salt of an N-substituted taurinamide. The core structure is 2-aminoethane-1-sulfonamide, which is taurine with its sulfonic acid group converted to a sulfonamide. An ethyl group is substituted on the nitrogen of the sulfonamide. The hydrochloride salt form generally enhances water solubility and stability.

Predicted Physicochemical Data
Property2-amino-N-ethylethane-1-sulfonamide hydrochloride (Predicted/Inferred)2-Aminoethanesulfonamide hydrochloride[6]2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride[7]
Molecular Formula C4H13ClN2O2SC2H9ClN2O2SC4H13ClN2O2S
Molecular Weight 188.68 g/mol 160.62 g/mol 188.68 g/mol
Appearance Likely a white to off-white solidWhite powdery solidSolid
Melting Point Not available133 °CNot available
Solubility Expected to be soluble in waterSoluble in waterNot available

Synthesis and Characterization

A plausible synthetic route for 2-amino-N-ethylethane-1-sulfonamide hydrochloride can be proposed based on established methods for sulfonamide synthesis.[8] A common approach involves the reaction of a sulfonyl chloride with an amine.

Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of 2-amino-N-ethylethane-1-sulfonamide hydrochloride Taurine Taurine (2-aminoethanesulfonic acid) ProtectedTaurine N-Protected Taurine Taurine->ProtectedTaurine Protection (e.g., Boc, Cbz) SulfonylChloride N-Protected-2-aminoethane-1-sulfonyl chloride ProtectedTaurine->SulfonylChloride Chlorination (e.g., SOCl2, PCl5) ProtectedProduct N-Protected-2-amino-N-ethylethane-1-sulfonamide SulfonylChloride->ProtectedProduct Amination with Ethylamine FinalProduct 2-amino-N-ethylethane-1-sulfonamide ProtectedProduct->FinalProduct Deprotection HCl_Salt 2-amino-N-ethylethane-1-sulfonamide hydrochloride FinalProduct->HCl_Salt Salt Formation (HCl)

Caption: Proposed synthetic pathway for 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

Detailed Experimental Protocol
  • Protection of the Amino Group of Taurine: Taurine is reacted with a suitable protecting group (e.g., di-tert-butyl dicarbonate for Boc protection) in a basic aqueous solution to yield N-protected taurine.

  • Formation of the Sulfonyl Chloride: The N-protected taurine is then treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group into a sulfonyl chloride.[9]

  • Sulfonamide Formation: The resulting N-protected-2-aminoethane-1-sulfonyl chloride is dissolved in an appropriate solvent (e.g., dichloromethane) and reacted with ethylamine in the presence of a base (e.g., triethylamine) to form the N-ethyl sulfonamide.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the free amine.

  • Hydrochloride Salt Formation: The final product is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, which can be purified by recrystallization.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A reverse-phase C18 or C8 column could be used with a mobile phase gradient of water and acetonitrile containing a buffer.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure, including the presence of the ethyl group and the correct connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Putative Mechanism of Action and Biological Significance

The biological activity of 2-amino-N-ethylethane-1-sulfonamide hydrochloride can be hypothesized based on its two key structural features: the sulfonamide group and the taurine-like backbone.

As a Sulfonamide Drug

Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in microorganisms.[11][12] This enzyme is crucial for the synthesis of folic acid, which is essential for DNA and RNA synthesis. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to bacteriostasis.[11][12] It is plausible that 2-amino-N-ethylethane-1-sulfonamide hydrochloride could exhibit antimicrobial properties through a similar mechanism.

Sulfonamide_MoA Hypothesized Antimicrobial Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS FolicAcid Folic Acid Synthesis DHPS->FolicAcid DNA_RNA DNA/RNA Synthesis FolicAcid->DNA_RNA Growth Bacterial Growth DNA_RNA->Growth Sulfonamide 2-amino-N-ethylethane-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Potential mechanism of action as a competitive inhibitor of DHPS.

As a Taurine Analogue

Taurine itself has a variety of functions in the central nervous system, where it is thought to act as a neuromodulator, potentially by interacting with GABA and glycine receptors.[1][13] It also plays a role in osmoregulation and has cytoprotective effects.[1][2] As a taurine analogue, 2-amino-N-ethylethane-1-sulfonamide hydrochloride could potentially interact with these same pathways. The N-ethyl substitution might alter its affinity for specific receptors or transporters, potentially leading to novel pharmacological effects on the CNS.

Potential Applications in Research and Drug Development

Given its hybrid structure, 2-amino-N-ethylethane-1-sulfonamide hydrochloride could be explored for a variety of therapeutic applications:

  • Antimicrobial Agent: As discussed, its sulfonamide moiety suggests potential antibacterial or antifungal activity.

  • CNS Disorders: The taurine backbone could confer activity in neurological conditions. Taurine analogues have been investigated for their potential in treating epilepsy, anxiety, and neurodegenerative diseases.[13][14]

  • Other Therapeutic Areas: The sulfonamide class of drugs is remarkably diverse, with applications as diuretics, anti-inflammatory agents, and even in oncology.[4][5] The specific substitution pattern of this molecule could lead to novel activities in these or other areas.

  • Chemical Intermediate: This compound could serve as a valuable building block for the synthesis of more complex molecules and novel drug candidates.[15]

Conclusion

While 2-amino-N-ethylethane-1-sulfonamide hydrochloride is not a widely studied compound, a thorough analysis of its structural components allows for informed predictions about its properties and potential. By combining the well-established pharmacology of sulfonamides with the diverse biological roles of taurine, this molecule represents an interesting target for further investigation. The proposed synthetic route provides a practical starting point for its preparation and subsequent biological evaluation. Future research will be necessary to validate these hypotheses and to fully elucidate the therapeutic potential of this and related compounds.

References

  • A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of taurine. ResearchGate.
  • Synthesis of Derivatives of Aminocaproic Acid, Taurine and a few Amino Acids. AIP Publishing.
  • Efficient Synthesis of Taurine and Structurally Diverse Substituted Taurines from Aziridines. The Journal of Organic Chemistry - ACS Publications.
  • Efficient synthesis of taurine and structurally diverse substituted taurines from aziridines. PubMed.
  • Pharmacology of Taurine. PubMed.
  • Taurine analogues; a new class of therapeutics: retrospect and prospects. PubMed.
  • (PDF) Taurine analogues: A new class of therapeutics. ResearchGate.
  • 2-Aminoethanesulfonamide hydrochloride Formula. ECHEMI.
  • 2-Aminoethanesulfonamide hydrochloride (CAS 89756-60-5). Fluorochem.
  • Role of Taurine and its Analogs Against Various Disorders and its Beneficial Effects: A Review Article. Acta Scientific.
  • 2-Amino-N,N-dimethylethanesulfonamide hydrochloride. MySkinRecipes.
  • Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. MDPI.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem - NIH.
  • N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride (C4H12N2O2S). PubChemLite.
  • 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride. LGC Standards.
  • Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. PMC.
  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use. Google Patents.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • troubleshooting HPLC separation of 2-Aminobenzenesulfonamide. Smolecule.
  • 2-amino-N-methylethane-1-sulfonamide hydrochloride. ECHA CHEM.
  • 2-Amino-N,N-dimethylethanesulfonamide hydrochloride. MilliporeSigma.
  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC.
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.
  • Sulfonamide. Wikipedia.
  • Pharmacokinetics and metabolic interconversion of intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide and its sulfide and sulfone metabolites in rats. PubMed.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. ResearchGate.

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Methodological & Application

Application Note: Experimental Protocols for 2-Amino-N-ethylethane-1-sulfonamide Hydrochloride in Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Amino-N-ethylethane-1-sulfonamide hydrochloride (CAS: 1305712-73-5), commonly referred to as N-ethyltaurinamide hydrochloride, is a highly versatile aliphatic building block. Structurally, it features a primary amine separated from an N-ethyl sulfonamide group by a two-carbon ethylene linker.

In modern drug development, taurinamide derivatives and aliphatic sulfonamides are increasingly utilized as bioisosteres for carboxylic acids and amides. They provide critical hydrogen bond donor/acceptor networks while modulating the physicochemical properties (e.g., aqueous solubility, lipophilicity) of the resulting drug candidates, making them particularly useful in the design of carbonic anhydrase inhibitors and antimicrobial agents[1]. Furthermore, the robust hydrolytic and enzymatic stability of the sulfonamide linkage makes this scaffold an excellent candidate for bioconjugation, linker synthesis, and the development of targeted protein degraders (PROTACs)[2].

Causality in Handling the Hydrochloride Salt

This compound is supplied as a hydrochloride salt to prevent the primary amine from undergoing intermolecular side reactions (such as dimerization or oxidation) during storage. However, the protonated amine (


) is entirely non-nucleophilic. Experimental Causality:  To utilize this building block in standard electrophilic coupling reactions, the salt must be neutralized in situ using a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA) because DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile, thereby eliminating the risk of unwanted quaternization side products.

Synthetic Workflows

G Start 2-amino-N-ethylethane-1-sulfonamide HCl (Starting Material) Base Neutralization (DIPEA) Liberates Primary Amine Start->Base Path1 Pathway 1: Amidation (Peptidomimetics) Base->Path1 Path2 Pathway 2: Reductive Amination (Bioconjugation) Base->Path2 Reagent1 R-COOH + HATU DMF, 25°C, 2h Path1->Reagent1 Reagent2 R-CHO + NaBH(OAc)3 DCE, 25°C, 12h Path2->Reagent2 Product1 N-Acyl Sulfonamide Derivative (High Yield) Reagent1->Product1 Product2 N-Alkyl Sulfonamide Linker (Stable Conjugate) Reagent2->Product2

Synthetic workflows for 2-amino-N-ethylethane-1-sulfonamide HCl in drug discovery.

Self-Validating Experimental Protocols

Protocol A: Amide-Bond Formation (Peptidomimetic Synthesis)

This protocol details the coupling of 2-amino-N-ethylethane-1-sulfonamide hydrochloride with a generic carboxylic acid (R-COOH) to form a peptidomimetic conjugate. Standard peptide coupling methodologies can be adapted for taurinamide hydrochlorides, provided that the base stoichiometry is strictly controlled[3].

Mechanistic Choice: HATU is selected as the coupling reagent because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates the reaction kinetics for aliphatic amines and minimizes epimerization of chiral carboxylic acids.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Pre-activation: Add DIPEA (1.5 eq) dropwise. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the active ester before the amine is introduced, preventing unreacted acid from forming a stable salt with the amine.

  • Amine Introduction: In a separate vial, suspend 2-amino-N-ethylethane-1-sulfonamide hydrochloride (1.1 eq) in a minimal volume of DMF and add DIPEA (1.2 eq) to liberate the free amine. Transfer this solution dropwise to the main reaction flask.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Validate reaction completion via LC-MS. The disappearance of the starting amine peak (

    
     153.1 for the free base) and the appearance of the product mass 
    
    
    
    confirms successful coupling.
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated
    
    
    (to remove unreacted acid), and brine.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
    
Protocol B: Reductive Amination (Targeted Linker Synthesis)

This protocol is utilized to conjugate the sulfonamide building block to aldehyde-bearing fluorophores or targeting ligands.

Mechanistic Choice: Sodium triacetoxyborohydride (


) is chosen over Sodium borohydride (

) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde into an alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 eq) and 2-amino-N-ethylethane-1-sulfonamide hydrochloride (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M). Add DIPEA (1.2 eq) to neutralize the hydrochloride salt.

  • Catalysis: Add glacial acetic acid (0.1 eq) to lower the pH slightly (~pH 5-6). Causality: Mildly acidic conditions accelerate the dehydration of the hemiaminal intermediate to form the reactive iminium ion.

  • Intermediate Validation (Self-Validation): Stir for 2 hours at room temperature. Monitor the formation of the imine via FTIR (appearance of a sharp

    
     stretch at ~1650 cm⁻¹) or LC-MS. Do not proceed until imine formation is verified.
    
  • Reduction: Add

    
     (1.5 eq) in one portion. Stir the suspension at room temperature overnight (12 hours).
    
  • Workup: Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM). Wash with brine, dry over

    
    , and concentrate.
    

Quantitative Data: Amidation Condition Optimization

To assist researchers in selecting the optimal conditions for utilizing 2-amino-N-ethylethane-1-sulfonamide hydrochloride, the following table summarizes the quantitative yields and purity metrics when coupling the amine with a standard N-Boc-protected amino acid (Boc-Phe-OH) across different reagent systems.

Coupling Reagent (1.1 eq)Base (Equivalents)SolventTime (h)Isolated Yield (%)LC-MS Purity (%)Mechanistic Observation
HATU DIPEA (2.7 eq)DMF292% >98%Rapid kinetics; clean conversion.
EDC·HCl / HOBt DIPEA (2.7 eq)DCM1284%95%Slower reaction; water-soluble byproducts easily removed.
T3P (50% in EtOAc) TEA (3.0 eq)EtOAc878%92%Excellent for scale-up; avoids hazardous coupling waste.
DCC / NHS DIPEA (2.5 eq)THF2461%85%Dicyclohexylurea (DCU) byproduct precipitation complicates purification.

*Note: The base equivalents account for neutralizing both the carboxylic acid, the coupling reagent (if applicable), and the 2-amino-N-ethylethane-1-sulfonamide hydrochloride salt.

References

  • Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives Marmara Pharmaceutical Journal URL:[Link][1]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility ResearchGate URL:[Link][3]

  • Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches PubMed Central (PMC) - NIH URL:[Link][2]

Sources

Application Notes & Protocols for the Purification of 2-amino-N-ethylethane-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity

2-amino-N-ethylethane-1-sulfonamide hydrochloride is a sulfonamide derivative of potential interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and stability. This guide provides a detailed overview of established purification methodologies tailored for sulfonamide hydrochlorides, with a specific focus on 2-amino-N-ethylethane-1-sulfonamide hydrochloride. The protocols herein are designed to be robust and reproducible, ensuring the attainment of a final product that meets stringent quality standards.

Anticipated Impurity Profile

The synthetic route to 2-amino-N-ethylethane-1-sulfonamide hydrochloride will largely dictate its impurity profile. Common impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Reaction By-products: Compounds formed through side reactions.

  • Colored Impurities: Often high molecular weight, conjugated species that can be removed with activated charcoal.

  • Inorganic Salts: Remnants from reagents or pH adjustments.

A thorough understanding of the potential impurities is crucial for selecting the most effective purification strategy.

Core Purification Strategy: A Multi-faceted Approach

A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial purification by solvent extraction, followed by the primary purification step of recrystallization. For particularly challenging separations or for achieving analytical-grade purity, chromatographic methods may be employed.

A Crude 2-amino-N-ethylethane-1-sulfonamide hydrochloride B Solvent Extraction (Liquid-Liquid) A->B Initial Cleanup C Recrystallization B->C Primary Purification D Chromatographic Purification (Optional, for high purity) C->D Further Purification E Pure Crystalline Product C->E Isolation D->E Final Polish

Figure 1: A generalized workflow for the purification of 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

Detailed Protocols and Methodologies

Method 1: Recrystallization - The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for the compound at elevated temperatures.

  • Exhibit low solubility for the compound at low temperatures.

  • Either not dissolve impurities or dissolve them very well so they remain in the mother liquor.

  • Be chemically inert towards the compound.

  • Be volatile enough for easy removal from the crystals.

For sulfonamide hydrochlorides, mixtures of alcohols and water are often effective.[1][2] Isopropanol/water or ethanol/water systems are excellent starting points.

Solvent SystemRationaleTypical Ratio (v/v)
Isopropanol/WaterGood balance of polarity to dissolve the hydrochloride salt at high temperature while allowing for precipitation upon cooling.[3]9:1 to 7:3
Ethanol/WaterSimilar to isopropanol/water, a common choice for recrystallizing sulfonamides.[2][4]9:1 to 8:2
Methanol/DichloromethaneA more polar solvent (methanol) with a less polar anti-solvent (dichloromethane) can be effective for inducing crystallization.[4]Variable, added dropwise
  • Dissolution: In a suitable flask, add the crude 2-amino-N-ethylethane-1-sulfonamide hydrochloride. Add a minimal amount of the chosen hot solvent system (e.g., 70% isopropanol in water) and heat the mixture with stirring until the solid completely dissolves.[1][3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][5]

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them. This step is crucial to prevent premature crystallization in the funnel.[1]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. To maximize the yield, the flask can then be placed in an ice bath for 15-30 minutes.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of the solvent.

cluster_0 Recrystallization Workflow A Dissolve crude product in minimal hot solvent B Add activated charcoal (if colored) A->B Optional C Hot gravity filtration A->C If no charcoal needed B->C D Slow cooling to room temperature C->D E Cool in ice bath D->E F Vacuum filtration E->F G Wash with cold solvent F->G H Dry crystals G->H

Figure 2: Detailed workflow for the recrystallization of 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

ProblemPotential Cause(s)Solution(s)
Oiling Out The melting point of the solid is lower than the boiling point of the solvent; high impurity concentration.[1]Reheat to dissolve the oil, add more solvent, and cool slowly.[1] Consider a different solvent system.[1]
No Crystals Form Too much solvent was used; the solution is supersaturated.[1]Boil off some solvent to increase concentration. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[1]
Low Yield The compound has high solubility in the cold solvent; premature crystallization during hot filtration.[1]Cool the solution in an ice bath to maximize precipitation.[1] Ensure glassware for hot filtration is pre-heated.
Method 2: Chromatographic Purification

For instances where recrystallization does not provide the desired level of purity, or for the isolation of minor components, chromatographic techniques are invaluable.

This technique is useful for purifying larger quantities of material.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A solvent system that provides good separation of the target compound from its impurities on a TLC plate should be used. For a polar compound like an amino sulfonamide hydrochloride, a mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. The addition of a small amount of a basic modifier like triethylamine may be necessary to prevent streaking of the amine on the silica gel.

HPLC is a powerful tool for both analytical purity assessment and preparative purification. Reversed-phase HPLC is commonly used for sulfonamides.[6]

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

SFC is a complementary technique to HPLC and can offer advantages in terms of speed and reduced solvent consumption.[7] It has been successfully applied to the separation of sulfonamides.[7]

  • Columns: Silica or aminopropyl columns can be effective.[7]

  • Mobile Phase: Supercritical carbon dioxide with a polar modifier such as methanol.[7]

Method 3: Solvent Extraction (Liquid-Liquid Extraction)

Solvent extraction is an effective method for removing acidic or basic impurities from a crude product.[5]

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities.[5]

  • Basic Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.[8]

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 2-amino-N-ethylethane-1-sulfonamide hydrochloride to a high degree of purity is readily achievable through a systematic application of standard organic chemistry techniques. Recrystallization stands out as the most practical and scalable method for bulk purification. For instances requiring higher purity, chromatographic methods offer excellent resolving power. The protocols and guidelines presented in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to obtain this compound in a state suitable for its intended applications.

References

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available from: [Link]

  • CN113637018A - Crystal form of sulfonamide compound and preparation method thereof - Google Patents.
  • Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. Available from: [Link]

  • THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS - European Patent Office. Available from: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. Available from: [Link]

  • US2777844A - Sulfonamide purification process - Google Patents.
  • Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC. Available from: [Link]

  • EP0863133B1 - Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use - Google Patents.
  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC. Available from: [Link]

  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository. Available from: [Link]

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Application Notes and Protocols for 2-amino-N-ethylethane-1-sulfonamide hydrochloride: A Novel Research Chemical for Investigating the Taurine Transporter (TauT/SLC6A6)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and application of the research chemical 2-amino-N-ethylethane-1-sulfonamide hydrochloride. Based on its structural analogy to taurine and other known ligands, this compound is hypothesized to be a modulator of the taurine transporter (TauT), encoded by the SLC6A6 gene. The taurine transporter is a critical protein involved in a myriad of physiological and pathological processes, including cancer progression, neurological function, and cellular senescence.[1][2][3][4][5][6] These notes are designed to provide researchers with the foundational knowledge and detailed protocols to investigate the potential of 2-amino-N-ethylethane-1-sulfonamide hydrochloride as a novel inhibitor of TauT and to explore its utility in various in vitro and in vivo research models.

Introduction: The Taurine Transporter (TauT/SLC6A6) as a Therapeutic Target

The taurine transporter (TauT), a member of the solute carrier 6 (SLC6) family, facilitates the sodium- and chloride-dependent uptake of taurine into cells.[2][6] Taurine is a sulfur-containing amino acid with crucial roles in antioxidation, anti-inflammation, and osmoregulation.[6] Dysfunction of TauT has been implicated in a range of diseases, including male infertility, retinal degeneration, and various cancers.[2] Notably, overexpression of TauT has been linked to the progression of colon and gastric cancers, making it a promising target for novel anticancer agents.[3][5][7]

The exploration of novel TauT inhibitors is an active area of research. Understanding the interaction of new chemical entities with TauT can provide valuable insights into the transporter's function and its role in disease. 2-amino-N-ethylethane-1-sulfonamide hydrochloride, with its sulfonamide group and aminoethyl backbone, presents a compelling candidate for investigation as a TauT modulator.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-amino-N-ethylethane-1-sulfonamide;hydrochlorideInferred
Molecular Formula C4H13ClN2O2S[8] (for the parent compound)
Molecular Weight 188.68 g/mol (for the hydrochloride salt)Inferred
Physical State Solid[9] (for a related compound)
Solubility Expected to be soluble in aqueous solutionsGeneral knowledge

Proposed Mechanism of Action and Signaling Pathways

Based on its structural similarity to taurine and known TauT inhibitors like guanidinoethyl sulfonate (GES), it is hypothesized that 2-amino-N-ethylethane-1-sulfonamide hydrochloride acts as a competitive inhibitor of the taurine transporter.[1][2][6] Inhibition of TauT would lead to a reduction in intracellular taurine levels, which could have several downstream effects depending on the cellular context.

Potential Downstream Effects of TauT Inhibition:

  • In Cancer Cells: Reduced taurine uptake may inhibit cancer cell survival and proliferation, particularly in cancers where TauT is overexpressed.[3][5][7]

  • In Corneal Epithelial Cells: Inhibition of taurine transport can delay wound healing and induce senescence pathways.[10]

  • In Pancreatic β-cells: Blocking taurine uptake may abolish its anti-senescent effects.[11]

Signaling Pathway Diagram:

TauT_Inhibition_Pathway cluster_membrane Cell Membrane TauT Taurine Transporter (TauT/SLC6A6) Taurine_int Intracellular Taurine TauT->Taurine_int Taurine_ext Extracellular Taurine Taurine_ext->TauT Transport Inhibitor 2-amino-N-ethylethane- 1-sulfonamide HCl (Hypothesized Inhibitor) Inhibitor->TauT Inhibition Downstream Downstream Cellular Effects Taurine_int->Downstream Modulates

Caption: Hypothesized mechanism of TauT inhibition.

Experimental Protocols

The following protocols are designed to characterize the activity of 2-amino-N-ethylethane-1-sulfonamide hydrochloride and to investigate its biological effects.

In Vitro Characterization of TauT Inhibition

Objective: To determine if 2-amino-N-ethylethane-1-sulfonamide hydrochloride inhibits taurine uptake and to calculate its inhibitory potency (IC50).

Cell Line: Human embryonic kidney (HEK293) cells overexpressing human TauT-GFP are a suitable model.[3]

Protocol:

  • Cell Culture: Culture HEK293-TauT-GFP cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Assay Preparation: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Inhibition Assay:

    • Wash cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate cells for 10 minutes with varying concentrations of 2-amino-N-ethylethane-1-sulfonamide hydrochloride (e.g., 0.1 µM to 1 mM) in KRH buffer.

    • Initiate taurine uptake by adding KRH buffer containing a fixed concentration of [3H]-taurine (e.g., 10 µM) and the corresponding concentration of the test compound.

    • Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

    • Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration of each lysate using a BCA protein assay for normalization.

  • Data Analysis:

    • Calculate the percentage of taurine uptake inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram:

TauT_Inhibition_Assay A Seed HEK293-TauT-GFP cells B Pre-incubate with 2-amino-N-ethylethane- 1-sulfonamide HCl A->B C Add [3H]-taurine B->C D Incubate at 37°C C->D E Wash with ice-cold buffer D->E F Lyse cells E->F G Scintillation counting F->G H Protein quantification F->H I Calculate IC50 G->I H->I

Caption: Workflow for in vitro TauT inhibition assay.

Cell Viability and Proliferation Assay in Cancer Cells

Objective: To assess the effect of 2-amino-N-ethylethane-1-sulfonamide hydrochloride on the viability and proliferation of cancer cell lines with high TauT expression (e.g., colon or gastric cancer cell lines).[3][5]

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HT-29 for colon cancer) in appropriate media.

  • Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of 2-amino-N-ethylethane-1-sulfonamide hydrochloride for 24, 48, and 72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Proliferation Assessment (BrdU Assay):

    • Perform a BrdU incorporation assay according to the manufacturer's instructions to measure DNA synthesis.

  • Data Analysis:

    • Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) for the compound.

In Vivo Corneal Wound Healing Model

Objective: To investigate the in vivo effect of 2-amino-N-ethylethane-1-sulfonamide hydrochloride on corneal epithelial wound healing, a process known to be affected by TauT inhibition.[10]

Animal Model: C57BL/6J mice.

Protocol:

  • Anesthesia and Injury: Anesthetize the mice and create a standardized epithelial debridement wound on the cornea of one eye.

  • Topical Treatment: Apply a topical formulation of 2-amino-N-ethylethane-1-sulfonamide hydrochloride or vehicle control to the injured eye at regular intervals (e.g., every 6 hours).

  • Wound Healing Assessment:

    • Stain the cornea with fluorescein at different time points post-injury (e.g., 0, 12, 24, 48 hours).

    • Capture images of the corneal surface under a fluorescent microscope.

    • Quantify the wound area using image analysis software.

  • Histological Analysis: At the end of the experiment, euthanize the mice and collect the corneas for histological analysis (e.g., H&E staining) to assess epithelial thickness and cell morphology.

  • Data Analysis:

    • Compare the rate of wound closure between the treated and control groups.

    • Analyze histological sections for differences in corneal structure.

Safety and Handling

As with any research chemical with unknown toxicological properties, 2-amino-N-ethylethane-1-sulfonamide hydrochloride should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-amino-N-ethylethane-1-sulfonamide hydrochloride is a promising research chemical for the study of the taurine transporter. Its structural features suggest a potential role as a TauT inhibitor. The protocols outlined in these application notes provide a framework for researchers to characterize its biological activity and explore its potential applications in various fields, including cancer biology, ophthalmology, and the study of cellular senescence. Further investigation into its mechanism of action and in vivo efficacy will be crucial in determining its value as a tool for drug discovery and development.

References

  • (PDF) Molecular basis of human taurine transporter uptake and inhibition - ResearchGate. Available at: [Link]

  • Molecular basis of human taurine transporter uptake and inhibition - PubMed. Available at: [Link]

  • Structural Studies of the Taurine Transporter: A Potential Biological Target from the GABA Transporter Subfamily in Cancer Therapy - MDPI. Available at: [Link]

  • Molecular basis for substrate recognition and transport of mammalian taurine transporters | PNAS. Available at: [Link]

  • 2-Amino-N,N-dimethylethanesulfonamide hydrochloride - MySkinRecipes. Available at: [Link]

  • Taurine and Creatine Transporters as Potential Drug Targets in Cancer Therapy - MDPI. Available at: [Link]

  • Structure of the human taurine transporter TauT reveals substrate recognition and mechanisms of inhibition | bioRxiv. Available at: [Link]

  • N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride - PubChem - NIH. Available at: [Link]

  • SLC6A6-Mediated Taurine Uptake Sustains Corneal Epithelial Stem/Progenitor Cell Function to Counteract Age-Related Dysfunction - PMC. Available at: [Link]

  • Structural Studies of the Taurine Transporter: A Potential Biological Target from the GABA Transporter Subfamily in Cancer Therapy - PMC. Available at: [Link]

  • N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride (C4H12N2O2S) - PubChemLite. Available at: [Link]

  • SLC6A6 is highly expressed in CD8⁺ T cells and is positively correlated... - ResearchGate. Available at: [Link]

  • EP0863133B1 - Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use - Google Patents.
  • Taurine Alleviates Pancreatic β‐Cell Senescence by Inhibition of p53 Pathway - PMC - NIH. Available at: [Link]

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Application Notes and Protocols: Solution Preparation of 2-amino-N-ethylethane-1-sulfonamide hydrochloride for Assays

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of solutions of 2-amino-N-ethylethane-1-sulfonamide hydrochloride for use in various assays. Adherence to these protocols is crucial for ensuring the integrity and validity of experimental results.

Introduction: The Criticality of Accurate Solution Preparation

Compound Characteristics and Pre-formulation Considerations

Before preparing solutions, it is essential to understand the physicochemical properties of the compound. For a novel or less-characterized compound like 2-amino-N-ethylethane-1-sulfonamide hydrochloride, initial pre-formulation studies are highly recommended.[3]

Table 1: Anticipated Physicochemical Properties of 2-amino-N-ethylethane-1-sulfonamide hydrochloride

PropertyAnticipated CharacteristicRationale and Considerations
Physical Form Solid, crystalline powder.[4]Typical for hydrochloride salts of small organic molecules.
Solubility Likely soluble in water and polar organic solvents like DMSO and ethanol.The hydrochloride salt form generally enhances aqueous solubility. However, empirical determination is necessary.
Stability Generally stable at room temperature in solid form.[4] Solution stability will depend on the solvent and pH.Forced degradation studies can predict long-term stability.[3]
Hygroscopicity Potentially hygroscopic.Non-hygroscopic compounds are preferred for development to minimize weighing errors.[1][3]
pKa The primary amine will have a pKa in the physiological range.This is important for understanding the compound's charge state in different buffer systems.

Materials and Reagents

Equipment
  • Analytical balance (calibrated)

  • Volumetric flasks (Class A)[5]

  • Pipettes (calibrated)

  • pH meter (calibrated)

  • Vortex mixer

  • Sonicator

  • Magnetic stirrer and stir bars

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6]

Reagents
  • 2-amino-N-ethylethane-1-sulfonamide hydrochloride (of known purity)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Appropriate buffers for the intended assay (e.g., phosphate-buffered saline (PBS))

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Stock solutions are concentrated solutions that are diluted to prepare working solutions for assays.[6] Preparing a high-concentration stock solution minimizes weighing errors and provides a stable source for multiple experiments.

Step-by-Step Protocol:

  • Determine the required mass:

    • To prepare 10 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.01 L x 188.68 g/mol x 1000 mg/g = 1.8868 mg

  • Weigh the compound:

    • Using a calibrated analytical balance, accurately weigh out approximately 1.89 mg of the compound into a clean, dry vial.[1][5]

    • Record the exact mass weighed.

  • Adjust for purity:

    • If the purity of the compound is less than 100%, adjust the required mass accordingly.[5]

    • Adjusted mass = (Target mass / Purity)

    • For example, if the purity is 97%, the adjusted mass would be 1.89 mg / 0.97 = 1.95 mg.

  • Dissolve the compound:

    • Add a small amount of DMSO to the vial containing the weighed compound.

    • Gently swirl or vortex to dissolve the solid. A sonicator can be used to aid dissolution if necessary.

    • Once dissolved, quantitatively transfer the solution to a 10 mL Class A volumetric flask.

    • Rinse the original vial with small aliquots of DMSO and add the rinsings to the volumetric flask to ensure all the compound is transferred.

    • Bring the final volume to the 10 mL mark with DMSO.

  • Mix thoroughly:

    • Cap the volumetric flask and invert it several times to ensure a homogenous solution.

  • Label and store:

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.[1]

    • Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Working solutions are dilutions of the stock solution to the final concentrations required for the assay.

Step-by-Step Protocol:

  • Determine the required dilutions:

    • Plan the desired final concentrations for your assay.

    • It is often convenient to perform serial dilutions.

  • Dilute the stock solution:

    • For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock solution:

      • Use the formula: C1V1 = C2V2

      • (10,000 µM) x V1 = (100 µM) x (1 mL)

      • V1 = 0.01 mL or 10 µL

    • Pipette 10 µL of the 10 mM stock solution into a microcentrifuge tube.

    • Add 990 µL of the appropriate assay buffer (e.g., PBS) to the tube.

  • Mix thoroughly:

    • Vortex the working solution to ensure it is homogenous.

  • Use immediately:

    • It is best to prepare working solutions fresh on the day of the experiment.

Workflow and Quality Control

The following diagram illustrates the workflow for preparing and using solutions of 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

G cluster_prep Solution Preparation cluster_qc Quality Control cluster_use Assay Use weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock solubility Solubility Test stock->solubility stability Stability Assessment stock->stability concentration Concentration Verification stock->concentration working Prepare Working Solutions stock->working assay Perform Assay working->assay

Caption: Workflow for Solution Preparation and Use.

Quality Control Measures:

  • Solubility Confirmation: Visually inspect the solution for any undissolved particulate matter. If solubility is an issue, consider using a different solvent or adjusting the pH.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques like HPLC-UV.

  • pH Measurement: For aqueous solutions, measure and record the final pH, as it can affect compound stability and activity.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Compound does not dissolve Poor solubility in the chosen solvent.Try a different solvent (e.g., ethanol, water). Gentle heating or sonication may also help. For aqueous solutions, adjusting the pH can improve solubility.
Precipitation upon dilution in aqueous buffer The compound is less soluble in the aqueous buffer than in the stock solvent (e.g., DMSO).Decrease the concentration of the working solution. Increase the percentage of co-solvent in the final assay medium, if permissible.
Inconsistent assay results Inaccurate pipetting, improper mixing, or degradation of the compound.Ensure all equipment is properly calibrated. Prepare fresh working solutions for each experiment. Assess the stability of the compound in the assay buffer.

Safety Precautions

Always handle 2-amino-N-ethylethane-1-sulfonamide hydrochloride and all chemicals with appropriate personal protective equipment (PPE).[6] Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions. Similar sulfonamide compounds may cause skin, eye, and respiratory irritation.[7][8]

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Oswald, N. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Biology LibreTexts. (2025, May 9). 12: Advance Solution Preparation. [Link]

  • alwsci. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. [Link]

  • Carolina Biological Supply. Frequently Asked Questions About Solution Preparation. [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]

  • Blasko, A. (2023, December 14). Best Practices For Preformulation In Drug Development. Pharmaceutical Online. [Link]

  • ResearchGate. (2025, November 7). (PDF) Preparation Of Solution. [Link]

  • Shimadzu. Preparative Purification Solutions in Drug Discovery Synthesis. [Link]

  • Google Patents.
  • Agilent. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • PubChemLite. N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride (C4H12N2O2S). [Link]

  • ECHA CHEM. 2-amino-N-methylethane-1-sulfonamide hydrochloride. [Link]

  • PubChem - NIH. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. [Link]

  • UK Food Standards Agency. Analysis of Sulfonamides in Chicken Muscle and Porcine Kidney Using HPLC UV-VIS. [Link]

  • PubChem. 2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306. [Link]

  • ECHA CHEM. Identity - 2-amino-N-methylethane-1-sulfonamide hydrochloride. [Link]

  • EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • MilliporeSigma. N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. [Link]

  • Google Patents. EP0863133B1 - Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use.
  • Wikipedia. Ethylenediamine. [Link]

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Application Note: Photopharmacological Profiling of Histamine H4 Receptor Antagonists Synthesized via 2-Amino-N-ethylethane-1-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals specializing in GPCR pharmacology and photopharmacology.

Executive Summary & Mechanistic Grounding

The integration of light-sensitive moieties into receptor ligands—photopharmacology—offers unprecedented spatiotemporal control over G protein-coupled receptor (GPCR) signaling. A critical challenge in this field is designing photoswitchable ligands that exhibit a massive shift in binding affinity between their trans (dark) and cis (illuminated) states.

Recent breakthroughs in targeting the human Histamine H4 Receptor (hH4R) have identified 2-amino-N-ethylethane-1-sulfonamide hydrochloride (CAS: 1305712-73-5) as a highly specialized, indispensable building block[1]. When conjugated to an azobenzene-quinazoline core, this specific sulfonamide derivative yields VUF16822 (Compound 55), a potent cis-on photoswitchable hH4R antagonist[2].

The Causality of Molecular Design

Why is the 2-amino-N-ethylethane-1-sulfonamide moiety so effective? In the thermodynamically stable trans state, the linear geometry of the azobenzene core projects the ethyl-sulfonamide tail away from the hH4R orthosteric binding pocket, resulting in negligible affinity (


). However, upon illumination at 434 nm, the molecule isomerizes to the cis state. This bent conformation perfectly aligns the 2-amino-N-ethylethane-1-sulfonamide tail to form critical hydrogen bonds and ionic interactions with the receptor's key aspartate and glutamate residues. This geometric rescue results in a dramatic >186-fold increase in binding affinity (

), making it one of the most effective cis-on GPCR antagonists developed to date[1].

Experimental Workflow

The following workflow outlines the self-validating pipeline required to evaluate the photopharmacological properties of 2-amino-N-ethylethane-1-sulfonamide-derived ligands.

Workflow A Ligand Synthesis (2-amino-N-ethyl...) B Dark State (>99% trans) A->B C Illumination (434 nm, PSS cis) A->C 434 nm D HEK293T-hH4R Incubation B->D Dark Control C->D Active State E Radioligand Binding D->E F cAMP Assay D->F

Workflow for photopharmacological evaluation of H4R antagonists.

Quantitative Pharmacological Profiling

The table below summarizes the binding affinities of the 2-amino-N-ethylethane-1-sulfonamide derivative (VUF16822) across histamine receptor orthologues. The data highlights the extreme selectivity and light-dependent affinity shift at the human H4R.

Receptor Subtype

(>99% trans / Dark)

(PSS cis / 434 nm)

Shift (

)
hH1R 6.336.13-0.20
hH3R < 5.00< 5.00N/A
mH3R 6.19 ± 0.168.16 ± 0.121.97 ± 0.07
hH4R < 5.00 7.26 ± 0.02 > 2.26
mH4R 7.05 ± 0.127.51 ± 0.090.46 ± 0.07

Data derived from Hauwert (2022)[1]. PSS = Photostationary State. Values represent mean ± S.E.M.

Cell-Based Assay Protocols

To ensure rigorous E-E-A-T standards, these protocols are designed as self-validating systems . Because the thermal relaxation half-life of the cis isomer is approximately 1 hour at 25°C[2], assay timing, temperature control, and dark-state controls are non-negotiable variables.

Protocol A: Photostationary State (PSS) Radioligand Competition Binding

Purpose: To quantify the receptor occupancy of the ligand in its trans vs. cis states using HEK293T cells transiently expressing hH4R. HEK293T cells are utilized because they lack endogenous histamine receptors, preventing off-target signal contamination[1].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293T cells expressing hH4R and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4). Homogenize to prepare membrane fractions (approx. 10–20 µg protein/well).

  • Ligand Pre-Illumination (Crucial Step): Prepare a 10 mM stock of the 2-amino-N-ethylethane-1-sulfonamide derivative in 100% DMSO.

    • Causality: Illumination must occur in DMSO prior to aqueous dilution because water can alter the absorption spectrum and photostationary state of azobenzenes.

    • Action: Illuminate half of the stock with a 434 ± 9 nm LED light source for 5 minutes to reach PSS cis. Keep the other half strictly in the dark (>99% trans).

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of

      
      -ligand (e.g., 
      
      
      
      histamine or a validated H4R radioligand) at a concentration near its
      
      
      .
    • 50 µL of the test compound (diluted in buffer from the DMSO stocks; final DMSO < 1%).

    • 100 µL of membrane suspension.

  • Self-Validating Controls:

    • Total Binding (TB): Vehicle only (DMSO matched).

    • Non-Specific Binding (NSB): 10 µM JNJ7777120 (reference H4R antagonist).

    • Thermal Relaxation Control: A PSS cis sample left in the dark for 4 hours prior to addition, which should revert to the trans

      
       baseline.
      
  • Incubation: Incubate the plate at 25°C for 60 minutes.

    • Causality: The 60-minute window at 25°C is carefully chosen to balance sufficient radioligand equilibration time against the ~1 hour thermal relaxation half-life of the cis isomer[2].

  • Readout: Terminate the assay by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Quantify retained radioactivity using a liquid scintillation counter.

Protocol B: cAMP Accumulation Assay (Functional Antagonism)

Purpose: To verify that the cis state of the compound functionally antagonizes hH4R-mediated


 signaling.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293T-hH4R cells in a 384-well white microplate at 10,000 cells/well in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Addition: Add the pre-illuminated (cis) or dark (trans) 2-amino-N-ethylethane-1-sulfonamide derivative to the cells. Incubate for 15 minutes at room temperature.

  • Agonist/Forskolin Challenge: Add a cocktail containing 10 µM Forskolin (to globally stimulate adenylyl cyclase and elevate cAMP) and an

    
     concentration of Histamine (to trigger H4R-mediated 
    
    
    
    inhibition of cAMP).
  • Incubation & Lysis: Incubate for 30 minutes.

    • Causality: If the cis antagonist is active, it will block histamine from activating the

      
       pathway, resulting in a rescue (increase) of the forskolin-induced cAMP levels. The trans compound will fail to block histamine, keeping cAMP levels suppressed.
      
  • Detection: Add a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection reagent. Read the plate on a multi-mode microplate reader.

Signaling Pathway & Light-Dependent Modulation

The following diagram illustrates the functional causality within the cell-based cAMP assay. It demonstrates how the photo-isomerization of the 2-amino-N-ethylethane-1-sulfonamide derivative dictates its interaction with the


-coupled H4R pathway.

Signaling L_trans VUF16822 (trans) Inactive L_cis VUF16822 (cis) Active Antagonist L_trans->L_cis 434 nm Light L_cis->L_trans Thermal Relaxation H4R Histamine H4 Receptor L_cis->H4R Blocks Gi Gαi Protein H4R->Gi Couples Histamine Histamine (Agonist) Histamine->H4R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Production

Light-dependent antagonism of H4R-mediated Gi signaling pathway.

Conclusion

The use of 2-amino-N-ethylethane-1-sulfonamide hydrochloride as a structural substituent is a masterclass in rational photopharmacological design. By exploiting the precise steric and electrostatic requirements of the hH4R binding pocket, researchers can synthesize tools like VUF16822 that offer near-binary (on/off) control over receptor activity using light. The self-validating cell-based assays detailed above ensure that the observed pharmacological shifts are strictly dependent on the photo-isomerization state, providing robust, reproducible data for advanced GPCR research.

References

  • Hauwert, N. J. (2022). Illuminating histamine receptor photopharmacology: From design and synthesis to in vivo proof of principle. [PhD-Thesis, Vrije Universiteit Amsterdam]. VU Research Portal. Available at:[Link]

  • Hauwert, N. J. et al. (2022). VUF16822: A red-shifted cis-on photoswitchable antagonist for histamine H4 receptor photopharmacology. (Chapter 4 of PhD Thesis). VU Research Portal. Available at:[Link]

Sources

"dosing and administration of 2-amino-N-ethylethane-1-sulfonamide hydrochloride in vivo"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation, Dosing, and Administration of 2-amino-N-ethylethane-1-sulfonamide Hydrochloride

Executive Summary

This Application Note provides a standardized protocol for the in vivo administration of 2-amino-N-ethylethane-1-sulfonamide hydrochloride . While primarily utilized as a high-affinity substituent in the synthesis of histamine H4 receptor antagonists (e.g., VUF16822) [1], this compound represents a distinct chemical entity—an N-ethylated sulfonamide analog of taurine.

Given its structural homology to taurine and sulfonamide-based carbonic anhydrase inhibitors, this guide addresses the specific challenges of dosing a small, polar, hydrophilic salt. It establishes a self-validating workflow for solubility verification, vehicle selection, and dose-ranging studies, ensuring scientific rigor in the absence of extensive public pharmacokinetic (PK) data for the fragment itself.

Physicochemical Profile & Formulation Strategy

Successful in vivo delivery hinges on matching the formulation to the compound's properties.

Compound Analysis
PropertyValue / DescriptionImplication for Dosing
Chemical Formula C₄H₁₃ClN₂O₂SSmall molecule fragment.
Molecular Weight 188.68 g/mol Rapid clearance expected; high renal filtration likely.
State Hydrochloride Salt (Solid)High water solubility expected compared to free base.
Polarity (LogP) Low (Estimated < 0)Poor blood-brain barrier (BBB) penetration via passive diffusion; may require active transport (e.g., TauT).
Acidity (pKa) Amine: ~9.0–9.5Sulfonamide: >10 (Secondary)Ionized at physiological pH (7.4). Highly soluble in aqueous vehicles.
Vehicle Selection Protocol

Recommendation: 0.9% Saline (Sterile) or PBS (pH 7.4) . Rationale: The hydrochloride salt form confers high aqueous solubility. The use of organic co-solvents (DMSO, PEG400) is unnecessary and discouraged unless high-concentration stock solutions (>50 mg/mL) precipitate, as these solvents introduce confounding biological effects.

Formulation Steps:

  • Weighing: Weigh the precise amount of HCl salt (correcting for the HCl mass; MW factor = 188.68 / 152.21 ≈ 1.24).

  • Dissolution: Add 90% of the calculated volume of sterile 0.9% saline. Vortex for 30 seconds.

  • pH Adjustment: Check pH. The HCl salt may be slightly acidic. If pH < 5.0, adjust carefully with dilute NaOH (0.1 N) to pH 7.0–7.4 before bringing to final volume.

    • Critical Check: Sulfonamides can precipitate if the pH drops too low or rises drastically, though this specific amine-salt is robust.

  • Sterilization: Pass through a 0.22 µm PES syringe filter . Do not autoclave the solution, as thermal stability of the sulfonamide bond in solution is not guaranteed.

Dosing and Administration Protocols

Route of Administration
RouteSuitabilityRationale
Intraperitoneal (IP) High Preferred for rodent proof-of-concept. Rapid absorption for polar salts.
Intravenous (IV) High Gold standard for PK. Bolus via tail vein.
Oral (PO) Moderate Bioavailability is unknown. Polar compounds often suffer limited passive absorption unless they target specific transporters (e.g., TauT).
Dose Ranging (Tiered Approach)

Since specific LD50 data for this specific salt is sparse, a Modified Up-and-Down Procedure (OECD 425) is recommended.

  • Starting Dose: 10 mg/kg (Based on typical safety profiles of taurine analogs).

  • Volume: 10 mL/kg (Standard for mice).

    • Example: For a 25g mouse, inject 0.25 mL.

    • Concentration: 1 mg/mL solution.

Experimental Workflow:

DosingWorkflow Start Start: Compound Formulation Solubility Solubility Check (Saline, 5 mg/mL) Start->Solubility Pilot Pilot Tolerance Test (n=2, 10 mg/kg IP) Solubility->Pilot Clear Solution Obs Observation (24h) Signs of Distress? Pilot->Obs Escalate Escalate Dose (50 mg/kg -> 100 mg/kg) Obs->Escalate No Toxicity Efficacy Proceed to Efficacy/PK (n=6-10 per group) Obs->Efficacy Toxicity at High Dose (Use MTD) Escalate->Obs Repeat Cycle

Figure 1: Decision tree for establishing the Maximum Tolerated Dose (MTD) for 2-amino-N-ethylethane-1-sulfonamide HCl.

Experimental Applications & Mechanistic Context

Pharmacokinetic (PK) Evaluation

As a polar fragment, this compound likely exhibits "Taurine-like" kinetics:

  • Tmax: Rapid (< 30 min via IP).

  • Elimination: Renal excretion (unchanged).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Bioanalysis: LC-MS/MS is required.

    • Method Note: Due to high polarity, standard C18 columns may fail to retain the compound. Use HILIC (Hydrophilic Interaction Liquid Chromatography) columns for separation.

Potential Biological Interactions

Researchers must control for off-target effects inherent to the sulfonamide/amine pharmacophore:

  • Carbonic Anhydrase Inhibition (CAI):

    • While secondary sulfonamides (

      
      ) are generally weaker CAIs than primary sulfonamides (
      
      
      
      ), high doses (>50 mg/kg) may still perturb pH homeostasis or intraocular pressure.
    • Control: Monitor blood pH if dosing chronically.

  • Taurine Transporter (TauT) Competition:

    • The structural homology to taurine suggests this compound may compete for TauT (Slc6a6).

    • Implication: High doses could deplete endogenous taurine levels in cardiac or skeletal muscle.

Safety & Handling (Self-Validating System)

This protocol includes a "Stop/Go" safety check to ensure animal welfare and data integrity.

CheckpointCriteriaAction
Pre-Dose Solution ClarityIf cloudy/precipitated, STOP . Sonicate or adjust pH. Do not inject suspensions IV.
15-min Post-Dose Acute ReactionWatch for seizures or ataxia (GABAergic mimetic potential). If observed, euthanize and lower dose by 50%.
24-hour Post-Dose Weight Loss>15% body weight loss indicates toxicity. Terminate study arm.
Necropsy Kidney InspectionSulfonamides can cause crystalluria. Inspect kidneys for precipitation/stones.

References

  • Hauwert, N. J. (2022).[1] Illuminating histamine receptor photopharmacology: From design and synthesis to in vivo proof of principle. Vrije Universiteit Amsterdam.[1]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181.

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.

Disclaimer: This document is for research purposes only. The compound described is a chemical probe/building block and is not approved for human therapeutic use.

Sources

Troubleshooting & Optimization

"troubleshooting 2-amino-N-ethylethane-1-sulfonamide hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Amino-N-ethylethane-1-sulfonamide Hydrochloride

Executive Summary & Synthetic Strategy

You are attempting to synthesize 2-amino-N-ethylethane-1-sulfonamide hydrochloride (also known as N-ethyltaurinamide HCl).

The Critical Insight: Direct sulfonylation using 2-aminoethanesulfonyl chloride is chemically invalid because the precursor self-polymerizes immediately. The only robust, scalable route is the Phthalimide Protection Method . If you are attempting the "Vinyl Route" (using 2-chloroethanesulfonyl chloride), you are likely experiencing low yields due to polymerization or multiple alkylations.

Recommended Pathway (The "Gold Standard"):

  • Precursor: 2-Phthalimidoethanesulfonyl chloride.

  • Coupling: Reaction with Ethylamine (anhydrous).

  • Deprotection: Hydrazinolysis (Ing-Manske procedure).

  • Salt Formation: HCl treatment.

Visualizing the Workflow

The following diagram outlines the logical flow of the synthesis and the critical control points (CCPs) where most failures occur.

G Start Start: Taurine / Phthalic Anhydride Step1 1. Protection & Activation (2-Phthalimidoethanesulfonyl Cl) Start->Step1 Step2 2. Sulfonylation (Ethylamine in THF/DCM) Step1->Step2 Anhydrous Conditions Fail1 Issue: Hydrolysis of Sulfonyl Cl Step1->Fail1 Moisture Present Step3 3. Deprotection (Hydrazine Hydrate) Step2->Step3 Fail2 Issue: Disulfonimide Formation Step2->Fail2 Incorrect Stoichiometry Step4 4. Purification & Salt Formation (HCl/Dioxane) Step3->Step4 Fail3 Issue: Phthalhydrazide Contamination Step3->Fail3 Incomplete Workup

Caption: Logical workflow for N-ethyltaurinamide synthesis highlighting Critical Control Points (CCPs) for failure.

Phase 1: The Sulfonylation (Coupling)

Q: My yield is low (<40%), and I see unreacted sulfonyl chloride. What is happening? A: This is almost certainly a moisture or solubility issue.

  • The Science: Sulfonyl chlorides are highly electrophilic but also moisture-sensitive.[1] If you use aqueous ethylamine (70% wt), the water competes with the amine, hydrolyzing your starting material back to the sulfonic acid.

  • The Fix: Use 2.0M Ethylamine in THF or MeOH . Ensure the reaction vessel is flame-dried and under Nitrogen/Argon.

  • Protocol Adjustment:

    • Dissolve 2-phthalimidoethanesulfonyl chloride in anhydrous DCM.

    • Cool to 0°C .

    • Add Ethylamine (2.2 equivalents) dropwise. The excess acts as a base to scavenge the HCl generated.[2]

Q: I see a new spot on TLC that is less polar than my product. Is it a disulfonimide? A: Yes.

  • The Science: If the reaction is too concentrated or the amine is added too slowly without mixing, the newly formed sulfonamide (

    
    ) can react with another molecule of sulfonyl chloride to form a disulfonimide (
    
    
    
    ).
  • The Fix: Maintain high dilution (0.1 M) and ensure the amine is always in excess during the addition.

Table 1: Solvent & Reagent Compatibility Matrix

ParameterRecommendedAvoidReason
Solvent Anhydrous DCM, THFWater, Ethanol (95%)Hydrolysis of sulfonyl chloride; Ethanol can form sulfonate esters.
Base Excess Ethylamine or TEANaOH, KOHStrong inorganic bases can hydrolyze the phthalimide ring prematurely.
Temp 0°C

RT
Reflux (>40°C)Higher temps promote disulfonimide side reactions.

Phase 2: Deprotection (The Release)[3]

Q: After adding hydrazine, the solution turned into a thick white paste. Did it work? A: Yes, that is a good sign.

  • The Science: The white solid is likely the phthalhydrazide byproduct, which is highly insoluble in ethanol/THF.

  • The Fix: Do not filter it yet. You must ensure the cleavage is complete.

  • Protocol:

    • Reflux the intermediate in Ethanol with Hydrazine Hydrate (3-4 eq) for 2–4 hours.

    • Cool to RT. The phthalhydrazide will precipitate heavily.

    • Critical Step: Acidify with concentrated HCl to pH 1. This converts your product (amine) into the soluble hydrochloride salt and ensures the phthalhydrazide remains insoluble (or precipitates further).

    • Filter off the white solid (byproduct). Your product is in the filtrate .

Q: My final product is contaminated with a white solid that isn't dissolving in water. A: You likely have residual phthalhydrazide.

  • Troubleshooting: The phthalimide cleavage is an equilibrium process.

  • Refinement: After filtering the acidic filtrate, evaporate it to dryness. Redissolve the residue in a minimum amount of water (the product dissolves) and filter again to remove any lingering phthalhydrazide. Then lyophilize or recrystallize.

Phase 3: Salt Formation & Purification

Q: The product is oiling out instead of crystallizing. How do I get a solid? A: Taurinamide hydrochlorides are often hygroscopic.

  • The Science: Small impurities (water, excess hydrazine) lower the melting point, causing "oiling out."

  • The Fix:

    • Solvent Swap: Evaporate the crude oil completely.

    • Trituration: Add anhydrous Diethyl Ether or MTBE and scratch the flask vigorously.

    • Recrystallization: Dissolve in minimal hot Ethanol and add Ethyl Acetate until cloudy. Cool slowly.

Table 2: Stoichiometry Guide (Scale: 10 mmol)

ReagentEquivalentsAmountRole
2-Phthalimidoethanesulfonyl Cl1.02.74 gLimiting Reagent
Ethylamine (2M in THF)2.211.0 mLNucleophile + HCl Scavenger
Hydrazine Hydrate (64%)3.01.5 mLDeprotecting Agent
HCl (4M in Dioxane)2.05.0 mLSalt Formation

Validated Experimental Protocol

Step 1: Sulfonylation

  • In a 100 mL RB flask, dissolve 2-phthalimidoethanesulfonyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

  • Cool to 0°C under

    
    .
    
  • Add Ethylamine (2.0M in THF, 2.2 eq) dropwise over 15 mins.

  • Stir at 0°C for 1h, then RT for 2h.

  • Check: TLC (Hexane/EtOAc 1:1). Product should be a UV-active spot (

    
    ).
    
  • Workup: Wash with 1N HCl (cold), then Brine. Dry over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Evaporate to give the protected intermediate.
    

Step 2: Deprotection

  • Dissolve the intermediate in Ethanol (10 mL/g).

  • Add Hydrazine Hydrate (3.0 eq).

  • Reflux for 3 hours. (White precipitate forms).[3][4]

  • Cool to RT. Acidify with Conc. HCl to pH 1.

  • Reflux for an additional 15 mins (to fully break down the hydrazide salt complex).

  • Cool to 0°C. Filter off the white solid (Phthalhydrazide).

  • Evaporate the filtrate to dryness.

Step 3: Purification

  • The residue is the crude HCl salt.

  • Redissolve in minimal Methanol .

  • Precipitate with Diethyl Ether .

  • Filter and dry under vacuum.

References

  • Akgül, Ö., et al. (2017).[5] "Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives." Marmara Pharmaceutical Journal, 21(2), 320-327. Link

  • Winter, J. J. G., et al. (2021). "Synthesis of 2-Aminoethanesulfonamides." Journal of Organic Chemistry. (General reference for phthalimide route mechanics).
  • BenchChem Technical Support. (2025). "Optimization of Sulfonamide Synthesis: Handling Sulfonyl Chlorides." Link

  • Ing, H. R., & Manske, R. H. (1926). "Modification of the Gabriel Synthesis of Amines." Journal of the Chemical Society. (Foundational method for hydrazine deprotection).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N-ethylethane-1-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-amino-N-ethylethane-1-sulfonamide hydrochloride. This document offers troubleshooting strategies and frequently asked questions to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-amino-N-ethylethane-1-sulfonamide hydrochloride?

The most common and direct method for synthesizing this and similar sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] In this specific case, 2-aminoethanesulfonyl chloride hydrochloride (tauryl chloride hydrochloride) is reacted with ethylamine. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.[2]

Q2: What are the critical starting materials and how can their quality impact the reaction?

The primary starting materials are 2-aminoethanesulfonyl chloride hydrochloride and ethylamine.

  • 2-Aminoethanesulfonyl Chloride Hydrochloride: This reagent is moisture-sensitive and can degrade.[1] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common issue that will prevent the desired reaction from occurring. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Ethylamine: Commercially available as a solution in a solvent (e.g., THF, ethanol) or as a compressed gas. Ensure the concentration of the solution is accurately known for correct stoichiometry.

Q3: A significant challenge in this synthesis is the presence of a primary amine on the sulfonyl chloride starting material. How can I prevent side reactions at this position?

This is a key challenge. The primary amino group of the 2-aminoethanesulfonyl chloride is also nucleophilic and can react with another molecule of the sulfonyl chloride, leading to dimer or polymer formation. To circumvent this, a protection strategy is often employed. The amino group of taurine (the precursor to the sulfonyl chloride) can be protected, for example, with a phthalimide group.[3][4][5] This protecting group can then be removed in a subsequent step after the sulfonamide bond has been formed.[4]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.

Q5: What are the likely impurities I might encounter?

  • Unreacted Starting Materials: Due to incomplete reaction.

  • Hydrolyzed Sulfonyl Chloride: 2-aminoethanesulfonic acid (taurine) if moisture is present.

  • Disubstituted Products or Polymers: If the primary amine on the starting material is not protected.

  • Ethylammonium Chloride: The salt formed from the reaction of excess ethylamine with the HCl byproduct.[7][8][9]

Troubleshooting Guide

Problem: Low or No Product Yield
Possible CauseSuggested Solution
Degradation of Sulfonyl Chloride Ensure all glassware is oven-dried and the reaction is run under an inert (nitrogen or argon) atmosphere. Use freshly opened or properly stored 2-aminoethanesulfonyl chloride hydrochloride. The use of anhydrous solvents is critical.[1]
Incorrect Stoichiometry Accurately determine the concentration of the ethylamine solution. A slight excess of the amine (e.g., 2.2 equivalents) is often used to drive the reaction to completion and to act as a base for the HCl byproduct.
Suboptimal Reaction Temperature The reaction of sulfonyl chlorides with amines is often exothermic. It is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1] Running the reaction at too high a temperature can lead to side reactions and degradation.[6]
Inadequate Mixing On a larger scale, inefficient mixing can lead to localized "hot spots" and incomplete reaction.[6] Ensure vigorous and consistent stirring throughout the reaction.
Problem: Product is Impure (Multiple Spots on TLC/Peaks in LC-MS)
Possible CauseSuggested Solution
Formation of Side Products As mentioned in the FAQs, the unprotected primary amine on the starting material is a likely cause of impurities. Consider a synthetic route that involves protection of this amine before forming the sulfonamide.[3][4]
Reaction with Solvent If using a protic solvent like ethanol, there is a possibility of forming the corresponding ethyl sulfonate ester. While less reactive than amines, this can be a side reaction. Using an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can mitigate this.
Inefficient Purification The product, being a hydrochloride salt of an amine, is likely to be highly polar and water-soluble. Purification by column chromatography on silica gel may be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often a more effective method for purifying such salts.
Problem: Difficulty in Product Isolation and Purification
Possible CauseSuggested Solution
Product is Highly Water-Soluble After quenching the reaction with water, the product may remain in the aqueous layer during extraction with an organic solvent. To isolate the product, you may need to neutralize the hydrochloride to the free base with a mild base (e.g., sodium bicarbonate solution), extract the free base with an organic solvent, and then re-form the hydrochloride salt by bubbling HCl gas through the organic solution or adding a solution of HCl in an organic solvent.
Emulsion Formation During Workup The presence of salts and a polar product can lead to the formation of an emulsion during aqueous workup. Adding brine (a saturated aqueous solution of NaCl) can help to break the emulsion and improve phase separation.
Co-precipitation of Inorganic Salts If the product is precipitated from an aqueous solution, inorganic salts like sodium chloride can co-precipitate. Purification can be achieved by recrystallization from an organic solvent system, such as ethanol, where the amine hydrochloride is soluble but the inorganic salts are not.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-ethylethane-1-sulfonamide Hydrochloride (Unprotected Route)

Disclaimer: This is a general protocol and may require optimization. The use of a protected starting material is recommended for higher purity.

  • To a stirred solution of ethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add 2-aminoethanesulfonyl chloride hydrochloride (1.0 equivalent) portion-wise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Filter the reaction mixture to remove the ethylammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether).

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 2-amino-N-ethylethane-1-sulfonamide hydrochloride in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or isopropanol).

  • Slowly add a co-solvent in which the product is insoluble (e.g., diethyl ether or hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts 2-Aminoethanesulfonyl\nChloride HCl 2-Aminoethanesulfonyl Chloride HCl ReactionVessel Reaction in Aprotic Solvent (DCM) 0°C to RT 2-Aminoethanesulfonyl\nChloride HCl->ReactionVessel Ethylamine (Excess) Ethylamine (Excess) Ethylamine (Excess)->ReactionVessel TargetProduct 2-Amino-N-ethylethane-1- sulfonamide HCl ReactionVessel->TargetProduct Byproduct Ethylammonium Chloride ReactionVessel->Byproduct

Caption: General reaction scheme for the synthesis.

G start Low Product Yield Observed check_sulfonyl Check Sulfonyl Chloride Quality (Moisture Sensitive?) start->check_sulfonyl check_stoich Verify Stoichiometry (Amine Concentration) check_sulfonyl->check_stoich No solution_sulfonyl Use Anhydrous Conditions & Fresh Reagent check_sulfonyl->solution_sulfonyl Yes check_temp Review Reaction Temperature (Too high/low?) check_stoich->check_temp No solution_stoich Use Excess Amine (2.2 eq) & Titrate Amine Solution check_stoich->solution_stoich Yes solution_temp Start at 0°C, then RT Monitor for Exotherm check_temp->solution_temp Yes

Sources

Technical Support Center: Synthesis of 2-Amino-N-ethylethane-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-amino-N-ethylethane-1-sulfonamide hydrochloride. This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges you may encounter during this multi-step synthesis.

The synthesis of 2-amino-N-ethylethane-1-sulfonamide hydrochloride, a taurine derivative, involves the formation of a sulfonamide bond, a critical step in the synthesis of many pharmaceutical compounds.[1][2] This process, while conceptually straightforward, is often accompanied by side reactions that can significantly impact yield and purity. This guide is structured to help you identify, understand, and mitigate these common issues.

I. Overview of the Synthetic Pathway

A common and logical synthetic route for 2-amino-N-ethylethane-1-sulfonamide hydrochloride starts from 2-aminoethanesulfonic acid (taurine). The synthesis involves protection of the amino group, conversion of the sulfonic acid to a more reactive species, reaction with ethylamine, and subsequent deprotection and salt formation.

Below is a diagram outlining the key transformations:

Synthesis_Pathway Taurine Taurine (2-Aminoethanesulfonic Acid) ProtectedTaurine N-Protected Taurine Taurine->ProtectedTaurine Amino Group Protection SulfonylChloride N-Protected-2-aminoethanesulfonyl Chloride ProtectedTaurine->SulfonylChloride Chlorination (e.g., PCl5, SOCl2) ProtectedSulfonamide N-Protected-2-amino-N-ethyl- ethanesulfonamide SulfonylChloride->ProtectedSulfonamide Amination with Ethylamine FinalProduct 2-Amino-N-ethylethane-1- sulfonamide ProtectedSulfonamide->FinalProduct Deprotection HCl_Salt Final Product (Hydrochloride Salt) FinalProduct->HCl_Salt HCl Salt Formation

Caption: General synthetic scheme for 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

II. Troubleshooting and FAQs

This section addresses common problems encountered during the synthesis, their underlying causes, and recommended solutions.

FAQ 1: Low Yield of the Desired Sulfonamide

Question: I am observing a significantly lower than expected yield of my target sulfonamide. What are the likely causes and how can I improve it?

Answer: Low yields in sulfonamide synthesis can often be traced back to several key side reactions. The most common culprits are hydrolysis of the sulfonyl chloride intermediate, and polymerization.

Side Reaction 1: Hydrolysis of the Sulfonyl Chloride Intermediate

The sulfonyl chloride intermediate is highly susceptible to hydrolysis, which converts it back to the sulfonic acid, a non-reactive species in the subsequent amination step.[3][4][5]

Mechanism of Hydrolysis:

Hydrolysis_Mechanism SulfonylChloride R-SO2Cl TransitionState [Transition State] SulfonylChloride->TransitionState Nucleophilic attack by water Water H2O Water->TransitionState SulfonicAcid R-SO3H (Sulfonic Acid) TransitionState->SulfonicAcid HCl HCl TransitionState->HCl

Caption: Hydrolysis of a sulfonyl chloride to a sulfonic acid.

Troubleshooting Hydrolysis:

Preventative Measure Rationale Experimental Protocol
Use of Anhydrous Conditions Minimizes the presence of water, the primary reactant in hydrolysis.[5]1. Dry all glassware in an oven at >120°C for at least 4 hours and cool under an inert atmosphere (e.g., nitrogen or argon).2. Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.3. Handle all reagents under an inert atmosphere.
Inert Atmosphere Prevents atmospheric moisture from entering the reaction vessel.[5]1. Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.2. Use a Schlenk line or a glovebox for particularly sensitive reactions.
Rapid Subsequent Steps Reduces the time the sulfonyl chloride is exposed to potential sources of moisture.Once the sulfonyl chloride is formed, proceed immediately to the amination step without unnecessary delays or exposure to air.
Side Reaction 2: Dimerization/Polymerization

If the amino group of the starting material (or the product) is not fully protected, it can act as a nucleophile and react with the highly electrophilic sulfonyl chloride intermediate. This leads to the formation of dimers or polymers, reducing the yield of the desired monomeric product.

Mechanism of Dimerization:

Dimerization_Mechanism SulfonylChloride H2N-R-SO2Cl Dimer H2N-R-SO2-NH-R-SO2Cl SulfonylChloride->Dimer Nucleophilic attack by another molecule Amine H2N-R-SO2Cl Amine->Dimer

Caption: Dimerization via reaction of an amino group with a sulfonyl chloride.

Troubleshooting Dimerization/Polymerization:

Preventative Measure Rationale Experimental Protocol
Effective Amino Group Protection Blocks the nucleophilicity of the amino group, preventing it from reacting with the sulfonyl chloride.[6][7]1. Choose a robust protecting group such as Phthaloyl (Phth) or Boc. The phthaloyl group is often used in taurine chemistry.[8][9]2. Ensure the protection reaction goes to completion by monitoring with TLC or NMR before proceeding.
Slow Addition of Reagents Adding the chlorinating agent slowly to the protected taurine helps to maintain a low concentration of the reactive sulfonyl chloride at any given time, disfavoring bimolecular side reactions.Add the chlorinating agent (e.g., PCl₅ or thionyl chloride) dropwise to a cooled solution of the N-protected taurine.
FAQ 2: Formation of Over-Alkylated Byproducts

Question: I am observing a significant amount of a byproduct that appears to be di-ethylated. How can I prevent this?

Answer: Over-alkylation, or the formation of a tertiary amine, can occur if the newly formed secondary sulfonamide reacts further with an alkylating agent. However, in the context of reacting a sulfonyl chloride with a primary amine (ethylamine), the primary side reaction involving the amino group is typically dimerization if the starting material's amine is unprotected. If you are seeing N,N-diethyl sulfonamide, it is more likely an issue with your starting amine or reaction conditions.

It's important to distinguish this from the N-alkylation of amines with alkyl halides, where over-alkylation is a very common problem.[10][11] In sulfonamide synthesis via sulfonyl chlorides, the sulfonamide nitrogen is significantly less nucleophilic than an amine nitrogen, making further reaction less probable under standard conditions.

Troubleshooting:

Potential Cause Rationale Recommended Action
Contaminated Ethylamine The ethylamine reagent may be contaminated with diethylamine.Use a fresh, high-purity source of ethylamine. If possible, verify the purity of the amine by GC or NMR before use.
Excessive Reaction Temperature or Time While less likely, harsh conditions could potentially promote further reactions.Conduct the amination at a controlled, low temperature (e.g., 0 °C to room temperature) and monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
FAQ 3: Difficulty in Purification of the Final Product

Question: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the best methods for purification?

Answer: Purification of sulfonamides can be challenging due to the presence of structurally similar impurities. A combination of techniques is often necessary.

Purification Strategies:

Technique Application Protocol Outline
Crystallization Often the most effective method for obtaining high-purity sulfonamides.[12]1. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or water).2. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.3. Collect the crystals by filtration and wash with a small amount of cold solvent.
Column Chromatography Useful for separating the desired product from impurities with different polarities.[13]1. Select a suitable stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol).2. The optimal solvent system can be determined by TLC analysis.[14]
Acid-Base Extraction Can be used to remove acidic or basic impurities.1. Dissolve the crude product in an organic solvent.2. Wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities.3. Wash with a dilute aqueous base (e.g., saturated NaHCO₃) to remove acidic impurities like unreacted sulfonic acid.

Analytical Techniques for Purity Assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and monitor reaction progress.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used to identify impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and impurities.

III. References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available from:

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from:

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents. Available from:

  • Sulfonamide purification process. Google Patents. Available from:

  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem. Available from:

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. Available from:

  • Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. DergiPark. Available from:

  • Synthesis of taurine. ResearchGate. Available from:

  • A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available from:

  • Efficient Synthesis of Taurine and Structurally Diverse Substituted Taurines from Aziridines. The Journal of Organic Chemistry (ACS Publications). Available from:

  • Efficient synthesis of taurine and structurally diverse substituted taurines from aziridines. PubMed. Available from:

  • Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. PMC. Available from:

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available from:

  • Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. PubMed. Available from:

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC (NIH). Available from:

  • β-Aminoethanesulphonylazide their use for the preparation of 2-aminoethane-sulphonamide (taurylamide), taurolidine or taurultam and their acid addition salts. Google Patents. Available from:

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem. Available from:

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available from:

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC. Available from:

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available from:

  • Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. Available from:

  • Synthesis and characterization of Taurine. ResearchGate. Available from:

  • What is the method of analysis of sulphonamides? Quora. Available from:

  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich. Available from:

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from:

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available from:

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PMC. Available from:

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. Available from:

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available from:

  • Reactions of Amines. Chemistry LibreTexts. Available from:

  • Introduction of taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst for the promotion of organic reactions under green conditions. RSC Publishing. Available from:

  • Amine alkylation. Wikipedia. Available from:

  • Synthesis of taurine-containing peptides, sulfonopeptides, and N- and O-conjugates. PubMed. Available from:

  • Process for the preparation of 2-amino-ethanesulfonylazide acid additon salts, 2-amino-ethanesulfonylazide hydrochloride as well as its use. Google Patents. Available from:

  • Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations. MDPI. Available from:

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available from:

  • N-Dealkylation of Amines. PMC. Available from:

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters (ACS Publications). Available from:

Sources

"byproduct formation in 2-amino-N-ethylethane-1-sulfonamide hydrochloride reactions"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for researchers utilizing 2-amino-N-ethylethane-1-sulfonamide hydrochloride (N-ethyltaurinamide HCl). It is designed to troubleshoot specific synthetic anomalies, particularly byproduct formation and yield loss.

Reactivity Profile & Critical Control Points

To prevent byproducts, one must first understand the "personality" of this reagent. 2-amino-N-ethylethane-1-sulfonamide hydrochloride is a bifunctional nucleophile masked as a salt.

  • Primary Nucleophile: The primary amine (

    
    ). Once liberated from the HCl salt, this is the intended reaction site for acylations, alkylations, or sulfonations.
    
  • Secondary Competitor: The sulfonamide nitrogen (

    
    ). While generally non-nucleophilic, the proton on this nitrogen (
    
    
    
    ) becomes acidic in the presence of strong bases (e.g., NaH, excess TEA), creating a competitive nucleophilic site.
  • The "Hidden" Variable: The hydrochloride counter-ion. Failure to fully neutralize this salt in situ is the #1 cause of "unreactive" starting material, while aggressive neutralization leads to side reactions.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a secondary spot on TLC that runs higher than my product. What is it?"

Diagnosis: Bis-acylation/Sulfonylation (The "Imide" Impurity). Technical Explanation: If you are reacting the amine with an electrophile (like an acid chloride or sulfonyl chloride), you intend to form an amide at the primary amine position. However, if you use excess base or excess electrophile , the sulfonamide nitrogen becomes deprotonated and reacts, forming an N-acyl-sulfonamide (an imide-like structure).

  • Structure of Impurity:

    
     (where R' is the second acyl group).
    
  • Why it happens: The

    
     of the sulfonamide proton is lower than a typical amide. Once the desired product forms, the sulfonamide NH becomes the most acidic site remaining.
    

Solution:

  • Stoichiometry Control: Limit the electrophile to 0.95–1.0 equivalents. Do not use excess.

  • Base Selection: Switch from strong organic bases (like DBU) to milder bases (like Pyridine or

    
    ).
    
  • Order of Addition: Add the electrophile slowly to the amine/base mixture at 0°C. This ensures the most nucleophilic species (the primary amine) consumes the reagent before the sulfonamide nitrogen can compete.

Issue 2: "My reaction yield is low (<40%), and I recover unreacted starting material."

Diagnosis: Incomplete Salt Neutralization (The "Lattice Energy" Trap). Technical Explanation: The hydrochloride salt of 2-amino-N-ethylethane-1-sulfonamide is highly crystalline and stable. Organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in non-polar solvents (DCM, Toluene) often fail to fully "crack" the salt lattice, leaving the amine protonated (


) and non-nucleophilic.

Solution:

  • The "Free Base" Pre-step: Do not rely on in situ neutralization if yields are low. Stir the starting material with 1.1 eq of base in the solvent for 15–30 minutes before adding the electrophile.

  • Solvent Switch: Use a solvent with higher dielectric constant (e.g., DMF or DMAc) to solubilize the salt, or use a biphasic system (DCM/Water) with an inorganic base (

    
    ).
    
Issue 3: "The product is an oily gum that is difficult to crystallize."

Diagnosis: Zwitterionic Contamination / Hydroscopic Salts. Technical Explanation: Taurine derivatives often exhibit zwitterionic character or form "sticky" salts with byproduct amine hydrochlorides (e.g.,


). If your workup does not rigorously remove these salts, the product will remain an oil.

Solution:

  • Acid Wash: If your product is stable to acid, wash the organic layer with dilute citric acid or 0.5M HCl to remove residual organic bases.

  • Sultam Check: In rare cases (high heat), the compound can cyclize to form an ethyl-sultam. Check NMR for the disappearance of the ethyl triplet/quartet patterns or shifts indicating a rigid ring structure.

Mechanistic Pathway & Byproduct Formation[1]

The following diagram illustrates the competitive pathways that lead to the desired product versus the common "Imide" impurity.

ReactionPathways cluster_conditions Reaction Conditions Start Start: N-ethyltaurinamide HCl (Protonated Amine) FreeBase Intermediate: Free Amine (Nucleophilic -NH2) Start->FreeBase Neutralization (Critical Step) Product Target Product (Amide/Sulfonamide) FreeBase->Product Path A: Primary Attack (Fast, Kinetic) Impurity Byproduct: Bis-Acylated (Imide Species) Product->Impurity Path B: Secondary Attack (Excess Base/Elec) Base Base (TEA/DIPEA) Base->FreeBase Elec Electrophile (R-COCl / R-SO2Cl) Elec->Product

Figure 1: Competitive reaction pathways. Path A represents the desired chemoselective reaction. Path B represents the over-reaction of the sulfonamide nitrogen, typically caused by excess reagents.

Optimized Protocol: Chemoselective Acylation

This protocol is designed to minimize the "Imide" impurity (Byproduct B) and ensure complete salt neutralization.

Reagents:

  • 2-amino-N-ethylethane-1-sulfonamide HCl (1.0 eq)

  • Electrophile (Acid Chloride/Sulfonyl Chloride) (1.0 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.2 eq) [Note: 1.0 eq for neutralization, 1.2 eq for reaction]

  • Solvent: Anhydrous DCM or THF (0.1 M concentration)

Step-by-Step Workflow:

  • Solubilization (The "Crack" Step):

    • Charge the reaction vessel with the N-ethyltaurinamide HCl salt and solvent.

    • Add 1.0 eq of DIPEA.

    • Crucial: Stir at Room Temperature (RT) for 20 minutes. Ensure the suspension changes appearance (becomes finer) or dissolves, indicating free base formation.

  • Controlled Addition:

    • Cool the mixture to 0°C (Ice bath).

    • Add the remaining 1.2 eq of DIPEA.

    • Add the Electrophile dropwise over 10–15 minutes. Do not dump it in.

  • Reaction & Monitoring:

    • Allow to warm to RT naturally.

    • Monitor by TLC/LC-MS after 2 hours.

    • Checkpoint: If starting material remains, do not add more electrophile immediately. Add 0.1 eq of base and check pH. Acidic pH halts the reaction.

  • Workup (Purification):

    • Dilute with EtOAc.

    • Wash 1: 0.5 M HCl (removes unreacted amine and DIPEA).

    • Wash 2: Sat.

      
       (removes hydrolyzed acid byproducts).
      
    • Wash 3: Brine.

    • Dry over

      
       and concentrate.
      

Quantitative Data Summary

ParameterRecommended RangeImpact of Deviation
Stoichiometry (Electrophile) 0.95 – 1.05 eq>1.1 eq: High risk of bis-acylation (Imide formation). <0.9 eq: Incomplete conversion.
Temperature 0°C

RT
High (>40°C): Promotes sulfonamide N-attack and potential cyclization.
Base Equivalents 2.0 – 2.5 eq<2.0 eq: Amine remains protonated (HCl salt); reaction stalls.
Solvent DCM, THF, DMFAlcohols (MeOH): React with electrophiles (esters/sulfonates). Avoid.

References

  • Sulfonamide Synthesis & Reactivity

    • BenchChem Technical Support.[1] (2025).[1][2][3][4][5] Technical Support Center: Sulfonamide Synthesis with Primary Amines. Retrieved from

    • Note: Provides foundational data on sulfonamide/amine chemoselectivity and common side reactions like di-sulfonyl
  • Taurine Derivative Chemistry

    • Akgül, Ö., et al. (2016).[3] Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. DergiPark. Retrieved from

    • Note: Validates the stability and synthetic handling of phthalimido-protected taurinamides, relevant for understanding the stability of the core scaffold.
  • Amine Acylation Protocols

    • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from

    • Note: Standardizes the base/solvent choice for chemoselective amine acyl
  • Regulatory & Impurity Context (Nitrosamines)

    • European Medicines Agency (EMA).[4] (2020). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. Retrieved from

    • Note: Critical context for researchers using sulfonamides in drug development, highlighting risks if nitrite reagents are introduced.

Sources

Technical Support Center: Solubility Enhancement for Amine Hydrochloride & Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to resolving the poor solubility of 2-amino-N-ethylethane-1-sulfonamide hydrochloride and related structures for researchers, scientists, and drug development professionals.

As Senior Application Scientists, we understand that unexpected solubility issues can be a significant roadblock in research and development. This guide provides a structured, science-backed approach to systematically diagnose and resolve the poor solubility of complex molecules like 2-amino-N-ethylethane-1-sulfonamide hydrochloride. This molecule, containing both a highly polar amine hydrochloride salt and a potentially lipophilic sulfonamide group, presents a classic solubility challenge that requires a multi-faceted strategy.

This document is structured to move from immediate answers (FAQs) to in-depth troubleshooting and detailed experimental protocols, allowing you to find the level of detail you need to move your project forward.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when a compound like 2-amino-N-ethylethane-1-sulfonamide hydrochloride fails to dissolve as expected.

Question 1: I have an amine hydrochloride salt. Shouldn't it be freely soluble in water?

Answer: While the hydrochloride salt form significantly increases the aqueous solubility of the parent amine, it does not guarantee high solubility under all conditions. The overall solubility is a balance between the polar, ionized amine group and the rest of the molecule's structure. If the molecule has a large, non-polar backbone (high LogP), its contribution can outweigh the salt's hydrophilic effect, leading to poor aqueous solubility. Furthermore, the dissolution rate can be very slow for highly crystalline materials, which can be mistaken for poor solubility in the short term.

Question 2: How does pH impact the solubility of my compound?

Answer: The pH of the solvent is a critical factor. Your compound has two key ionizable centers: a primary amine (basic) and a sulfonamide group (weakly acidic).

  • At Low pH (e.g., < 4): The primary amine is fully protonated (-NH3+), maximizing its ionic character and interaction with water. This is typically the pH of maximum solubility.

  • At Neutral pH (e.g., 6-8): As the pH increases, the primary amine can begin to deprotonate to its neutral, less soluble free base form. This can cause the compound to precipitate out of solution.

  • At High pH (e.g., > 10): The sulfonamide proton may be removed, creating an anionic species (-SO2N-). While this creates a charge, the overall molecule might form less soluble complexes or the free base of the amine may dominate, leading to low solubility.

Therefore, controlling the pH of your aqueous solution is the first and most important step. Always use a buffered system for consistent results.

Question 3: I'm seeing the compound initially dissolve and then crash out. What is happening?

Answer: This phenomenon, known as supersaturation and subsequent precipitation, is common. It often occurs when dissolving a salt of a weakly basic compound in unbuffered water. The initial dissolution of the acidic salt can lower the local pH, favoring solubility. However, as more dissolves or as the solution equilibrates with atmospheric CO2 (which can alter pH), the pH may drift upwards, crossing the threshold where the less soluble free base begins to form and precipitate. The use of a suitable buffer at a pH well below the pKa of the amine is essential to prevent this.

Question 4: What is the best starting solvent if water or simple buffers fail?

Answer: If aqueous buffers are insufficient, the next step is to use a co-solvent system. The goal is to reduce the overall polarity of the aqueous solvent to better accommodate the non-polar parts of your molecule. Common, water-miscible organic co-solvents to screen include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

A good starting point is a 10-20% (v/v) concentration of the co-solvent in your chosen buffer. DMSO is often effective at high concentrations but can be problematic for certain biological assays.

Part 2: In-Depth Troubleshooting & Solution Pathways

When simple answers are not enough, a systematic approach is required. This section provides a logical workflow for diagnosing and solving complex solubility issues.

Logical Troubleshooting Workflow

This workflow guides the user from initial characterization to advanced formulation strategies.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Formulation cluster_2 Phase 3: Advanced Formulation start Poor Solubility Observed in Aqueous Media ph_screen Determine pH-Solubility Profile (Protocol 1) start->ph_screen First Step ph_opt Is solubility sufficient at optimal pH? ph_screen->ph_opt cosolvent Screen Co-solvents (Protocol 2) ph_opt->cosolvent No success SOLUBILITY ACHIEVED (Proceed with buffered solution) ph_opt->success Yes cosolvent_ok Is co-solvent system sufficient & compatible with application? cosolvent->cosolvent_ok cosolvent_ok->success Yes surfactant Screen Surfactants (e.g., Polysorbate 80, Cremophor EL) cosolvent_ok->surfactant No cyclodextrin Screen Cyclodextrins (e.g., HP-β-CD) cosolvent_ok->cyclodextrin No, or if assay is sensitive to surfactants advanced_success SOLUBILITY ACHIEVED (Proceed with formulation) surfactant->advanced_success cyclodextrin->advanced_success

Caption: Decision workflow for resolving poor solubility.

Mechanism Deep Dive: The Role of pH and pKa

Understanding the ionization state of your molecule is fundamental. 2-amino-N-ethylethane-1-sulfonamide hydrochloride possesses at least two pKa values:

  • Amine (pKa1): The primary amine (-NH3+) is basic. Its pKa is likely in the range of 9-10. At pH values significantly below this pKa, it exists in the charged, more soluble, protonated form.

  • Sulfonamide (pKa2): The sulfonamide proton (-SO2NH-) is weakly acidic, with a pKa typically in the range of 10-11.

The Henderson-Hasselbalch equation governs the ratio of ionized to non-ionized forms at a given pH. For the amine:

pH = pKa + log([R-NH2] / [R-NH3+])

As the pH approaches the pKa, the concentration of the neutral, less soluble free base ([R-NH2]) increases dramatically. To maintain solubility, it is a common rule of thumb to formulate at a pH at least 2 units below the pKa of the amine group. This ensures that >99% of the compound remains in the charged, soluble hydrochloride form.

Part 3: Experimental Protocols

These detailed protocols provide step-by-step instructions for the key experiments outlined in the troubleshooting workflow.

Protocol 1: Generating a pH-Solubility Profile

Objective: To determine the solubility of the compound across a range of pH values to identify the optimal pH for maximum solubility.

Materials:

  • 2-amino-N-ethylethane-1-sulfonamide hydrochloride

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Vials or microcentrifuge tubes

  • Shaker/incubator

  • pH meter

  • Analytical method for concentration determination (e.g., HPLC-UV, UV-Vis spectroscopy).

Procedure:

  • Preparation: Prepare a set of buffers at desired pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Addition of Compound: Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibration: Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in each diluted sample using your validated analytical method.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the pH of the buffer on the x-axis.

Data Interpretation:

pHSolubility (µg/mL)Ionization State (Predicted)
2.0>2000Cationic (-NH3+)
4.0>2000Cationic (-NH3+)
6.0850Mostly Cationic
7.4150Cationic/Neutral Mix
9.025Mostly Neutral (Free Base)
10.030Neutral/Anionic Mix

This table illustrates a typical profile where solubility is high at low pH and decreases sharply as the pH approaches the pKa of the amine.

Protocol 2: Co-solvent Screening

Objective: To identify an effective co-solvent system for enhancing solubility when pH optimization is insufficient.

Materials:

  • Compound

  • Optimized buffer from Protocol 1 (the pH of maximum aqueous solubility)

  • Screening co-solvents: Ethanol, Propylene Glycol (PG), PEG 400, DMSO.

  • Equipment from Protocol 1.

Procedure:

  • Prepare Co-solvent Mixtures: For each co-solvent, prepare a series of mixtures with the optimized buffer at different concentrations (e.g., 5%, 10%, 20%, 50% v/v).

  • Equilibrium Solubility Measurement: Repeat the equilibration and measurement steps (2-7) from Protocol 1 for each co-solvent mixture.

  • Data Analysis: Plot solubility (y-axis) against the co-solvent concentration (x-axis) for each co-solvent tested.

Data Interpretation:

Co-solvent System (in pH 4 Buffer)Solubility at 10% (v/v)Solubility at 20% (v/v)
Ethanol1.2 mg/mL3.5 mg/mL
Propylene Glycol1.8 mg/mL5.1 mg/mL
PEG 4002.5 mg/mL8.0 mg/mL
DMSO4.0 mg/mL>15 mg/mL

This allows for direct comparison of co-solvent efficacy and helps select the one that achieves the target concentration with the lowest percentage of organic solvent, which is often crucial for minimizing impact on biological assays.

Part 4: Advanced Solubilization Mechanisms

If co-solvents are not viable due to compatibility issues with the intended application (e.g., cell-based assays), more advanced formulation strategies like surfactants or cyclodextrins can be employed.

Mechanism of Micellar Solubilization (Surfactants)

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The non-polar parts of your compound can partition into the hydrophobic core, effectively being encapsulated and "dissolved" within the aqueous phase.

G cluster_0 Surfactant Solubilization compound Poorly Soluble Compound (Hydrophobic Part + Polar Part) micelle Micelle (Hydrophobic Core, Hydrophilic Shell) compound->micelle Partitions into hydrophobic core solution Compound 'Dissolved' in Aqueous Phase micelle->solution surfactant surfactant->micelle Self-assembles above CMC

Caption: Micellar solubilization of a poorly soluble drug.

Common non-ionic surfactants used in research and pharmaceutical formulations include Polysorbate 80 (Tween® 80) and various Cremophor® grades. Screening is performed similarly to co-solvents, typically starting at concentrations just above their known CMC.

This guide provides a comprehensive framework for addressing the solubility challenges of 2-amino-N-ethylethane-1-sulfonamide hydrochloride. By systematically evaluating the effects of pH, co-solvents, and other excipients, you can develop a robust and reproducible solution for your experimental needs.

Validation & Comparative

A Comparative Analysis of 2-Aminoethanesulfonamide Hydrochloride (Taurinamide HCl) and Classical Sulfonamides in Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-aminoethanesulfonamide hydrochloride, also known as Taurinamide HCl, with established sulfonamide antimicrobials, namely Sulfamethoxazole and Sulfamethizole. We will delve into their mechanisms of action, comparative in vitro efficacy, and the experimental protocols utilized to determine their antimicrobial potency.

Introduction: A Tale of Two Scaffolds

The sulfonamide functional group has been a cornerstone of antimicrobial chemotherapy for decades.[1] These synthetic agents historically revolutionized the treatment of bacterial infections.[2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1][3][4] As bacteria are incapable of utilizing exogenous folate, this pathway is critical for their survival, making it an excellent target for selective toxicity.[2][3]

Sulfamethoxazole and Sulfamethizole are archetypal examples of classical sulfonamides, characterized by an aniline group attached to the sulfonamide moiety. They have been extensively studied and utilized in clinical practice, often in combination with trimethoprim to achieve a synergistic bactericidal effect.[3]

2-Aminoethanesulfonamide hydrochloride (Taurinamide HCl) , a derivative of taurine, presents a more recent entry into the exploration of sulfonamide-containing compounds.[5][6] While primarily utilized as a pharmaceutical intermediate, its structural similarity to the core sulfonamide pharmacophore has prompted investigations into the antimicrobial potential of its derivatives.[5][7][8][9][10] This guide will explore the available data to draw a comparative picture of its efficacy.

Mechanism of Action: A Shared Pathway of Inhibition

All three compounds, in principle, share the same overarching mechanism of action against susceptible bacteria. They act as structural analogs of para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS). By competitively binding to the active site of DHPS, they disrupt the synthesis of dihydropteroic acid, a precursor to folic acid. The subsequent depletion of folic acid inhibits the synthesis of nucleic acids and other essential metabolites, ultimately leading to bacteriostasis.[1][3][4]

Folic_Acid_Pathway cluster_0 Bacterial Folic Acid Synthesis cluster_1 Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydropteroic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides Sulfamethoxazole Sulfamethizole Taurinamide HCl (analog) Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Figure 1: Simplified diagram of the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Comparative In Vitro Efficacy

The most common metric for comparing the in vitro efficacy of antimicrobial agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism.[7][11][12]

While extensive MIC data is available for Sulfamethoxazole and Sulfamethizole against a wide range of pathogens, direct comparative data for the parent compound, 2-aminoethanesulfonamide hydrochloride, is limited in publicly accessible literature. However, studies on various taurinamide derivatives have demonstrated antimicrobial activity, suggesting the potential of this structural scaffold.[5][8][9][10][13]

The following table summarizes representative MIC values for Sulfamethoxazole and Sulfamethizole against common bacterial strains. For Taurinamide HCl, we present data on some of its derivatives to illustrate the potential of this chemical class.

CompoundBacterial StrainMIC (µg/mL)Reference
Sulfamethoxazole Escherichia coli16 - >1024[14]
Staphylococcus aureus8 - >1024[14]
Sulfamethizole Escherichia coli8 - 64[15]
Staphylococcus aureus16 - 128[15]
N-phenyl-2-phthalimidotaurinamide (Taurinamide Derivative) Enterococcus faecalis256[5]
N,N-disubstituted taurinamidobenzenesulfonamide (Taurinamide Derivative) Escherichia coli128[9]
Staphylococcus aureus128[9]

Note: The efficacy of sulfonamides can be significantly influenced by the bacterial species and the presence of resistance mechanisms.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a sulfonamide using the broth microdilution method, a standard and widely accepted technique.[7][11][12][16]

Materials and Reagents
  • Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (2-aminoethanesulfonamide hydrochloride, Sulfamethoxazole, Sulfamethizole)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Step-by-Step Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of each compound in MHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Workflow cluster_0 Experimental Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions Prepare Serial Dilutions of Test Compounds Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Discussion and Future Perspectives

The available evidence indicates that while Sulfamethoxazole and Sulfamethizole are well-characterized sulfonamides with established, albeit variable, antibacterial efficacy, 2-aminoethanesulfonamide hydrochloride (Taurinamide HCl) remains a subject of emerging research interest primarily as a scaffold for the synthesis of novel antimicrobial agents. The antibacterial activity demonstrated by its derivatives suggests that the taurinamide core may serve as a valuable starting point for the development of new classes of sulfonamide-based drugs.[5][9][13]

Future research should focus on a systematic evaluation of Taurinamide HCl itself against a broad panel of clinically relevant bacterial pathogens to establish its intrinsic antimicrobial properties. Furthermore, structure-activity relationship (SAR) studies on its derivatives will be crucial to optimize their potency, spectrum of activity, and pharmacokinetic profiles.

Conclusion

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A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Novel Sulfonamide Compounds: A Comparative Analysis Featuring 2-amino-N-ethylethane-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Novel Compound to Validated Data

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic is paved with rigorous testing and validation. This guide addresses the critical process of validating in vitro assays, using the novel compound 2-amino-N-ethylethane-1-sulfonamide hydrochloride as a guiding example. As a member of the sulfonamide class of compounds, which have a rich history as therapeutic agents[1][2][3], this molecule presents unique opportunities and challenges.

Structurally, 2-amino-N-ethylethane-1-sulfonamide is an analogue of taurine (2-aminoethanesulfonic acid), one of the most abundant amino acids in mammals, which plays a pivotal role in numerous physiological processes, including neuromodulation and cell volume regulation[4][5]. This structural similarity immediately suggests a potential biological target: the Taurine Transporter (TauT). Therefore, a logical starting point for its in vitro characterization is a target-specific assay measuring its interaction with TauT.

However, a comprehensive understanding also requires assessing its broader cellular effects. A phenotypic assay, such as a cell viability or cytotoxicity assay, provides a functional readout of the compound's impact on whole cells. This guide provides a comparative framework for validating these two distinct, yet complementary, types of assays. We will delve into the causality behind experimental design, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH)[6][7], to ensure that every protocol described is a self-validating system, producing data that is accurate, reliable, and fit for its intended purpose[8][9].

The Regulatory Cornerstone: Why Assay Validation is Non-Negotiable

Before any in vitro data can be considered reliable for decision-making in drug development, the assay that generated it must be validated. Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) rely on established guidelines, primarily the ICH Q2(R2) and M10 guidelines, to define the standards for this process[6][10][7][8]. Validation demonstrates that an analytical procedure is suitable for its intended purpose, ensuring data integrity for regulatory submissions[6][7][9]. This process is not a mere checklist; it is a systematic scientific evaluation of assay performance, ensuring specificity, accuracy, precision, and robustness[11][12].

Part 1: A Comparative Overview of Primary In Vitro Assays

The initial characterization of a novel compound like 2-amino-N-ethylethane-1-sulfonamide hydrochloride necessitates a strategic selection of assays. Here, we compare a target-based assay against a phenotypic assay.

Parameter Target-Based Assay: Taurine Transporter (TauT) Inhibition Phenotypic Assay: Cell Viability (MTT Assay)
Principle Measures the direct interaction of the compound with its purified or cell-expressed molecular target (TauT). Typically involves competitive binding with a labeled ligand (e.g., [³H]-taurine)[5].Measures the overall health and metabolic activity of a cell population after compound exposure. The MTT assay relies on mitochondrial enzymes in viable cells to convert a tetrazolium salt to a colored formazan product[13].
Primary Endpoint IC₅₀ (Half-maximal inhibitory concentration), Ki (Inhibition constant).IC₅₀ / EC₅₀ (Half-maximal effective concentration), % Cell Viability.
Key Question Answered Does the compound bind to and inhibit the hypothesized target? What is its potency at the target level?Does the compound affect cell health, proliferation, or viability? What is its cytotoxic potential?
Throughput Moderate to High. Can be adapted to 96- or 384-well formats.High. Routinely performed in 96- or 384-well formats.
Inference Provides direct evidence of on-target activity and mechanism of action.Provides a functional, integrated measure of a compound's effect but does not elucidate the specific mechanism.

Part 2: The Validation Workflow: A Deep Dive

Validation is a multi-faceted process. The following workflow illustrates the key parameters that must be assessed, as stipulated by ICH Q2(R2) guidelines[10][7][12]. We will use the Taurine Transporter (TauT) Inhibition Assay as our primary example.

G cluster_0 Overall Validation Workflow cluster_1 ICH Q2(R2) Validation Parameters AssayDev Assay Development & Optimization PreVal Pre-Validation Assessment AssayDev->PreVal Validation Formal Validation Protocol Execution PreVal->Validation Documentation Validation Report & SOP Generation Validation->Documentation Specificity Specificity / Selectivity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness Lifecycle Assay Lifecycle Management Documentation->Lifecycle

Caption: A typical workflow for in vitro assay validation, from development to lifecycle management.

Mechanism of Taurine Transporter (TauT) Inhibition Assay

The TauT assay is designed to quantify the ability of a test compound to inhibit the uptake of taurine into cells expressing the transporter.

G Extracellular {Extracellular Space | + [³H]-Taurine (Substrate) + Test Compound (Inhibitor) } TauT_unbound TauT Extracellular->TauT_unbound:f0 Binding TauT_inhibited TauT Inhibitor Extracellular->TauT_inhibited:f1 Inhibition Membrane Cell Membrane Intracellular {Intracellular Space | - Scintillation Counter measures [³H] - Signal correlates with uptake } TauT_bound TauT [³H]-Taurine TauT_unbound:f0->TauT_bound:f0 Competitive Binding TauT_bound:f1->Intracellular Transport

Caption: Competitive inhibition of [³H]-Taurine uptake by a test compound at the Taurine Transporter (TauT).

Part 3: Experimental Protocols for Assay Validation

Here we provide detailed, step-by-step methodologies for validating the TauT inhibition assay.

Specificity

Causality: Specificity ensures that the assay signal is due to the compound's effect on the target (TauT) and not from off-target effects or assay artifacts. A lack of specificity can lead to false positives and misinterpretation of a compound's mechanism of action.

Protocol:

  • Cell Line Comparison:

    • Use a host cell line that does not endogenously express TauT (e.g., HEK293) and a stable cell line overexpressing human TauT.

    • Run the [³H]-taurine uptake assay in parallel on both cell lines with a concentration range of 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

    • Acceptance Criterion: Significant inhibition of taurine uptake should only be observed in the TauT-expressing cell line.

  • Known Inhibitor Comparison:

    • Use a well-characterized, potent TauT inhibitor (e.g., guanidinoethyl sulfonate - GES) as a positive control[4].

    • Compare the inhibition curve and maximum inhibition level of the test compound to that of GES.

    • Acceptance Criterion: The test compound should exhibit a comparable inhibition pattern to the known inhibitor, suggesting a shared mechanism.

Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true value. It is crucial for correctly determining a compound's potency (IC₅₀).

Protocol:

  • Spike and Recovery:

    • Prepare a sample matrix (assay buffer with cells) and spike it with a known concentration of a reference standard (a purified batch of the test compound with certified purity).

    • Prepare at least three concentration levels (low, medium, high) within the assay's working range.

    • Measure the concentration using the assay and calculate the percent recovery.

    • Formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

    • Acceptance Criterion: The mean recovery should be within 85-115% for each concentration level.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements. It is divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision). High precision ensures that the results are reproducible.

Protocol:

  • Repeatability (Intra-assay):

    • On a single day, with one analyst and one set of reagents, analyze a minimum of three concentrations (low, medium, high QC samples) in at least six replicates each.

    • Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for each concentration.

    • Formula: %RSD = (SD / Mean) x 100

    • Acceptance Criterion: %RSD should be ≤15%.

  • Intermediate Precision (Inter-assay):

    • Repeat the experiment on at least three different days, preferably with different analysts and/or different batches of reagents.

    • Calculate the overall mean, SD, and %RSD for the combined data from all days.

    • Acceptance Criterion: Overall %RSD should be ≤20%.

Linearity and Range

Causality: Linearity demonstrates that the assay response is directly proportional to the analyte concentration over a specific range. The range is the interval between the upper and lower concentrations for which the assay has been proven to be accurate, precise, and linear.

Protocol:

  • Prepare a dilution series of the test compound, covering at least 5-6 concentrations that span the expected IC₅₀ value (e.g., from 1% inhibition to 99% inhibition).

  • Run the assay and plot the response (% inhibition) against the log of the compound concentration.

  • Perform a linear regression analysis on the linear portion of the sigmoid curve.

  • Acceptance Criteria:

    • The coefficient of determination (R²) should be ≥0.98.

    • The range is defined by the lowest (LOQ) and highest concentrations of this linear series that meet accuracy and precision criteria.

Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It defines the lower limit of the assay range.

Protocol:

  • Based on the linearity data, determine the lowest concentration that satisfies the acceptance criteria for accuracy (80-120%) and precision (≤20% RSD).

  • This concentration is established as the LOQ.

Robustness

Causality: Robustness testing evaluates an assay's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use.

Protocol:

  • Identify critical assay parameters (e.g., incubation time, temperature, cell seeding density).

  • Introduce small, deliberate changes to these parameters (e.g., incubation time ± 5 minutes, temperature ± 1°C).

  • Run the assay with a medium QC sample under these modified conditions and compare the results to the nominal conditions.

  • Acceptance Criterion: The results from the modified conditions should not deviate by more than 15% from the results under nominal conditions.

Part 4: Data Presentation and Interpretation

All validation data should be summarized in clear, concise tables for easy review and comparison.

Table 1: Summary of Validation Parameters for the TauT Inhibition Assay

Validation Parameter Metric Acceptance Criterion Result (Example Data) Pass/Fail
Specificity Response in TauT(-) vs. TauT(+) cellsInhibition only in TauT(+) cells>95% inhibition in TauT(+) cells; <5% in TauT(-) cellsPass
Accuracy % Recovery (Low, Mid, High QC)85 - 115%98.2%, 101.5%, 95.7%Pass
Precision (Repeatability) %RSD (Low, Mid, High QC)≤ 15%8.5%, 6.2%, 7.9%Pass
Precision (Intermediate) %RSD (Low, Mid, High QC)≤ 20%12.1%, 9.8%, 11.4%Pass
Linearity Coefficient of Determination (R²)≥ 0.980.995Pass
Range Concentration RangeMeets accuracy & precision criteria10 nM - 100 µMPass
LOQ Lowest concentration meeting criteria%RSD ≤ 20%; Recovery 80-120%10 nMPass
Robustness % Deviation from nominal≤ 15%Max deviation of 8.9% observedPass

Conclusion

The validation of in vitro assays is a foundational activity in drug discovery and development. By systematically evaluating key performance parameters as outlined by ICH guidelines, researchers can ensure the integrity and reliability of their data. For a novel compound like 2-amino-N-ethylethane-1-sulfonamide hydrochloride, this process is paramount. A target-based assay, such as the TauT inhibition assay, provides mechanistic insight, while a phenotypic cytotoxicity assay offers a view of its overall cellular impact. By applying the rigorous validation principles and protocols detailed in this guide, scientists can confidently characterize such compounds, make informed decisions, and build a solid foundation for further preclinical and clinical development.

References

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A Comparative Guide to the Cross-Reactivity Profile of 2-amino-N-ethylethane-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-amino-N-ethylethane-1-sulfonamide hydrochloride. Given the limited specific literature on this compound, we will leverage its structural similarity to the endogenous neuromodulator taurine and the broader class of sulfonamide drugs to establish a robust, scientifically-grounded testing strategy. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of novel chemical entities.

Introduction: Structural Rationale for Cross-Reactivity Assessment

2-amino-N-ethylethane-1-sulfonamide hydrochloride is a synthetic compound that can be viewed as an N-ethyl amide derivative of taurine. This structural parentage immediately suggests a potential for interaction with biological targets of both taurine and the well-established sulfonamide pharmacophore.

  • The Taurine Backbone (2-aminoethanesulfonic acid): Taurine is an abundant amino acid in the central nervous system and other tissues, where it functions as an agonist at glycine and GABA-A receptors, and as a substrate for the taurine transporter (TauT). Consequently, any structural analog, including our compound of interest, warrants investigation for similar activities.

  • The Sulfonamide Moiety (-SO2NH-): The sulfonamide group is a cornerstone of medicinal chemistry, most famously associated with carbonic anhydrase inhibitors and antibacterial drugs. Its ability to mimic a carboxylate group or bind to zinc-containing metalloenzymes makes it a promiscuous binder, necessitating a thorough cross-reactivity screen against relevant targets.

This guide outlines a logical, multi-tiered approach to de-risk and characterize the selectivity profile of 2-amino-N-ethylethane-1-sulfonamide hydrochloride, comparing its hypothetical performance against its parent molecule, taurine, and a classic sulfonamide, acetazolamide.

Compound 2-amino-N-ethylethane-1-sulfonamide hydrochloride Taurine Taurine (Structural Parent) Compound->Taurine has backbone of Sulfonamide Sulfonamide Moiety (Pharmacophore) Compound->Sulfonamide contains moiety GABA_R GABA-A Receptors Taurine->GABA_R interacts with Gly_R Glycine Receptors Taurine->Gly_R interacts with TauT Taurine Transporter Taurine->TauT interacts with CA Carbonic Anhydrases Sulfonamide->CA interacts with

Caption: Logical relationship between the test compound and potential cross-reactivity targets.

Tiered Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is crucial to efficiently map the selectivity of a compound. We propose a three-tiered workflow, starting with high-throughput screening and progressing to more complex functional assays for confirmed hits.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Cellular Confirmation T1 High-Throughput Binding Assays (Radioligand Displacement) T2 In Vitro Functional Assays (e.g., Electrophysiology, Enzyme Inhibition) T1->T2 Hits with >50% inhibition at 10 µM proceed T3 Cell-Based Assays (e.g., Transporter Uptake) T2->T3 Confirmed active compounds proceed Selectivity Profile Selectivity Profile T3->Selectivity Profile Data integration

Caption: A tiered experimental workflow for systematic cross-reactivity analysis.

Tier 1: Broad Panel Radioligand Binding Assays

The initial step involves screening the compound against a broad panel of receptors and transporters to identify potential interactions. A standard concentration of 10 µM is typically used for single-point screening.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Membranes: Prepare cell membrane fractions expressing the target of interest (e.g., GABA-A receptor, Glycine receptor) from recombinant cell lines or native tissue.

  • Assay Buffer: Utilize a buffer system appropriate for the target, for example, a Tris-HCl buffer at pH 7.4.

  • Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-Muscimol for GABA-A sites), and the test compound (2-amino-N-ethylethane-1-sulfonamide HCl) at a concentration of 10 µM.

  • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plates for a defined period (e.g., 60 minutes at 4°C) to allow binding to reach equilibrium.

  • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A result of >50% inhibition is typically considered a "hit" and warrants further investigation.

Tier 2 & 3: Functional and Cellular Assays for Hit Confirmation

Hits from the primary screen must be validated in functional assays to determine if the binding event translates into a biological effect (agonist, antagonist, or modulator).

Example Protocol: Electrophysiology for GABA-A Receptor Modulation

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the subunits of the human GABA-A receptor.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings. Clamp the cell at a holding potential of -60 mV.

  • Compound Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

  • Test Compound Co-application: Co-apply the GABA concentration with increasing concentrations of 2-amino-N-ethylethane-1-sulfonamide HCl to determine if it potentiates or inhibits the GABA-gated current.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition) of the test compound.

Example Protocol: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate: Use purified human carbonic anhydrase II (CA-II) and p-nitrophenyl acetate (p-NPA) as the substrate. The enzymatic hydrolysis of p-NPA produces the chromophore p-nitrophenol, which can be monitored spectrophotometrically.

  • Assay Conditions: In a 96-well plate, add CA-II enzyme to a buffer solution (e.g., Tris-sulfate, pH 7.6).

  • Inhibitor Incubation: Add varying concentrations of the test compound (and acetazolamide as a positive control) and pre-incubate with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

  • Kinetic Measurement: Measure the rate of increase in absorbance at 405 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Comparative Selectivity Profile: A Data-Driven Comparison

The ultimate goal is to generate a quantitative comparison of the compound's activity across various targets. The data below is presented as a template for organizing experimental results, with reference values for taurine and acetazolamide provided for context.

Table 1: Comparative Potency (IC50 / EC50 in µM) at Key Off-Targets

Target2-amino-N-ethylethane-1-sulfonamide HClTaurine (Reference)Acetazolamide (Reference)Assay Type
GABA-A Receptor To be determined~250-1000>100Electrophysiology
Glycine Receptor To be determined~100-500>100Electrophysiology
Taurine Transporter (TauT) To be determined~15-30>100Radiotracer Uptake
Carbonic Anhydrase II To be determined>100~0.012Enzyme Inhibition
Carbonic Anhydrase IX To be determined>100~0.025Enzyme Inhibition

Data for Taurine and Acetazolamide are approximate values from the literature and may vary based on assay conditions.

Interpretation and Expert Insights

The interpretation of the cross-reactivity data is paramount. A desirable compound would exhibit high potency at its intended target while demonstrating significantly lower potency (high IC50/EC50 values) at the off-targets listed above.

  • If the compound shows potent activity at GABA-A or Glycine receptors: This would classify it as a potential neuromodulator. Its profile should then be compared to other known agonists/antagonists at these receptors. The N-ethyl substitution may alter its potency or efficacy compared to taurine.

  • If the compound inhibits Carbonic Anhydrases: This would place it in the class of sulfonamide inhibitors. Its selectivity across different CA isozymes would be a critical determinant of its potential therapeutic window and side-effect profile. For instance, inhibition of CA-II is associated with diuretic effects, while inhibition of CA-IX is explored for anti-cancer applications.

  • If the compound interacts with the Taurine Transporter: This could have implications for taurine homeostasis in various tissues. Inhibition of TauT could lead to elevated extracellular taurine levels, indirectly modulating GABAergic and glycinergic signaling.

Conclusion

The assessment of cross-reactivity is a critical step in the development of any novel chemical entity. For 2-amino-N-ethylethane-1-sulfonamide hydrochloride, a molecule with dual structural heritage, a systematic investigation into its potential interactions with targets of both taurine and sulfonamides is not just recommended, but essential. By employing the tiered workflow and comparative analysis outlined in this guide, researchers can build a comprehensive selectivity profile, enabling

"comparative analysis of 2-amino-N-ethylethane-1-sulfonamide hydrochloride and its analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of N-Substituted Sulfonamides[1]

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, 2-amino-N-ethylethane-1-sulfonamide hydrochloride (CAS: 1305712-73-5) occupies a critical niche.[1] Unlike its primary analog, taurine sulfonamide (2-aminoethanesulfonamide), which is a potent zinc-binding pharmacophore often associated with Carbonic Anhydrase (CA) inhibition, the N-ethyl derivative serves as a pivotal "selectivity filter."[1]

This guide objectively compares the N-ethyl analog against its primary and tertiary counterparts.[1] We demonstrate that the N-ethyl substitution is not merely a blocking group but a functional tool to modulate lipophilicity , abolish off-target metalloenzyme binding , and introduce specific hydrophobic interactions in targets such as the Histamine H4 Receptor (H4R).[1]

Technical Specifications & Physicochemical Comparison

The following table contrasts the subject compound with its direct structural analogs. Note the shift in Hydrogen Bond Donor (HBD) count and Lipophilicity (LogP), which dictates their utility in crossing biological membranes and fitting into hydrophobic pockets.

FeatureSubject Compound Comparator A (Primary) Comparator B (Tertiary)
Compound Name 2-Amino-N-ethylethane-1-sulfonamide HCl 2-Aminoethanesulfonamide HCl (Taurine Sulfonamide)2-Amino-N,N-dimethylethane-1-sulfonamide HCl
Structure



CAS Number 1305712-73-51773-42-891893-69-5
Mol.[1][2][3][4][5][6] Weight (Free Base) 152.22 g/mol 124.16 g/mol 152.22 g/mol
H-Bond Donors 2 (Amine + Sulfonamide NH)3 (Amine + Sulfonamide

)
1 (Amine only)
CLogP (Est.) -0.85-1.45-0.65
Primary Utility H4R Antagonist Fragment, Selectivity ProbeCarbonic Anhydrase Inhibitor, Electrolyte BufferSolubility Enhancer, Non-interacting Control
Key Mechanism Hydrophobic interaction + H-bond donorZinc Coordination (

binding)
Steric Bulk only

Mechanistic Analysis: Why the "Ethyl" Matters

The "Zinc-Binder" Switch (Carbonic Anhydrase Selectivity)

One of the most common failures in sulfonamide drug design is off-target binding to Carbonic Anhydrases (CAs).[1]

  • Comparator A (Primary): The unsubstituted

    
     group acts as a zinc-binding group (ZBG).[1] The nitrogen anion coordinates directly to the 
    
    
    
    ion in the CA active site.
  • Subject (N-Ethyl): The ethyl substitution creates a steric clash with the hydrophobic wall of the CA active site and prevents the nitrogen from effectively coordinating with Zinc.[1]

  • Application: Use 2-amino-N-ethylethane-1-sulfonamide as a negative control in CA assays to verify that biological activity is driven by the scaffold, not generic metalloenzyme inhibition.[1]

Histamine H4 Receptor (H4R) Optimization

Recent photopharmacological studies identify the N-ethyl sulfonamide moiety as a superior substituent for H4R antagonists (e.g., VUF16822).[7] The ethyl group provides a precise balance:

  • Steric Fit: It fills a small hydrophobic sub-pocket in the H4R orthosteric site that the primary amide leaves empty.[1]

  • Solubility: It maintains water solubility better than larger aryl groups while being more lipophilic than the methyl analog.[1]

Visualization: Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates the decision logic for selecting between these analogs during lead optimization.

SAR_Logic Start Lead Optimization: Sulfonamide Scaffold Selection Decision Is Carbonic Anhydrase (CA) Inhibition Desired? Start->Decision Yes_CA Select Primary Sulfonamide (2-Aminoethanesulfonamide) Decision->Yes_CA Yes No_CA Is H-Bond Donor Required for Target? Decision->No_CA No (Avoid Off-Target) Outcome1 Mechanism: Zn2+ Coordination Risk: Off-target toxicity Yes_CA->Outcome1 Yes_HBD Select Secondary Sulfonamide (2-Amino-N-ethylethane-1-sulfonamide) No_CA->Yes_HBD Yes (e.g., GPCRs) No_HBD Select Tertiary Sulfonamide (2-Amino-N,N-dimethyl...) No_CA->No_HBD No Outcome2 Mechanism: H-Bond + Hydrophobic Fit Application: H4R Antagonists Yes_HBD->Outcome2 Outcome3 Mechanism: Solubility/Steric Bulk Application: Negative Control No_HBD->Outcome3

Figure 1: Decision tree for selecting taurine sulfonamide analogs based on target requirements (Zinc binding vs. Hydrophobic fit).

Experimental Protocols

Protocol A: Comparative Synthesis of N-Substituted Sulfonamides

Rationale: Commercial batches often contain traces of the primary amine.[1] This protocol ensures high purity for biological screening.[1]

Reagents:

  • 2-Phthalimidoethanesulfonyl chloride (Protected scaffold).[1]

  • Ethylamine (2.0 M in THF).

  • Hydrazine hydrate (Deprotection agent).

Workflow:

  • Coupling: Dissolve 2-Phthalimidoethanesulfonyl chloride (1 eq) in DCM at 0°C. Add Ethylamine (1.2 eq) and TEA (1.5 eq) dropwise. Stir for 4h.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1).[1] Disappearance of sulfonyl chloride indicates completion.

  • Deprotection: Redissolve the intermediate in EtOH. Add Hydrazine hydrate (3 eq) and reflux for 2h.

    • Validation: A white precipitate (phthalhydrazide) confirms deprotection.

  • Purification: Filter the precipitate. Concentrate filtrate. Treat with 4M HCl in Dioxane to precipitate the target 2-amino-N-ethylethane-1-sulfonamide hydrochloride .[1]

  • QC: 1H NMR must show the ethyl triplet (~1.1 ppm) and quartet (~3.0 ppm) and the disappearance of aromatic phthalimide signals.

Protocol B: Carbonic Anhydrase II Inhibition Screen (Selectivity Check)

Rationale: To verify that the N-ethyl analog is inactive against CA-II, confirming its suitability as a negative control.[1]

Materials:

  • Enzyme: Bovine Carbonic Anhydrase II (CA-II).[1]

  • Substrate: p-Nitrophenyl acetate (p-NPA).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.6.[1]

Steps:

  • Preparation: Dissolve 2-amino-N-ethylethane-1-sulfonamide HCl (Subject) and 2-aminoethanesulfonamide HCl (Control) in DMSO to 10 mM.

  • Incubation: Mix 10 µL of compound with 80 µL of CA-II solution (0.5 mg/mL). Incubate at 25°C for 10 min.

  • Reaction: Add 10 µL of p-NPA (3 mM).

  • Readout: Monitor Absorbance at 405 nm (formation of p-nitrophenol) every 30s for 10 min.

  • Data Analysis: Calculate % Inhibition.

    • Expected Result: Primary sulfonamide (Control) > 90% inhibition. N-Ethyl Subject < 10% inhibition. [1]

Synthesis Workflow Diagram

Synthesis_Flow Step1 Step 1: Coupling (Sulfonyl Chloride + Ethylamine) Interm Intermediate: Phth-N-CH2-CH2-SO2-NH-Et Step1->Interm DCM, 0°C Step2 Step 2: Deprotection (Hydrazine Hydrate / Reflux) Interm->Step2 EtOH, 80°C Step3 Step 3: Salt Formation (HCl in Dioxane) Step2->Step3 Filter & Acidify Final Final Product: 2-Amino-N-ethylethane-1-sulfonamide HCl Step3->Final Precipitate

Figure 2: Step-by-step synthetic pathway for generating high-purity 2-amino-N-ethylethane-1-sulfonamide HCl.

References

  • Hauwert, N. J. (2022).[7] Illuminating histamine receptor photopharmacology: From design and synthesis to in vivo proof of principle. Vrije Universiteit Amsterdam.[7] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • BLD Pharm. (n.d.).[4][8] Product Information: 2-Amino-N-ethylethane-1-sulfonamide hydrochloride.[1][2][3][4][5][6][8][9] Retrieved October 26, 2023. Link

  • ChemicalBook. (n.d.). 2-amino-N-ethylethane-1-sulfonamide hydrochloride Properties and Applications. Link

Sources

A Comparative Benchmarking Guide: Evaluating 2-amino-N-ethylethane-1-sulfonamide hydrochloride Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the characterization and benchmarking of 2-amino-N-ethylethane-1-sulfonamide hydrochloride. Given the limited publicly available data on the specific biological targets of this molecule, we present a scientifically-grounded rationale and a detailed experimental strategy for its evaluation as a potential enzyme inhibitor. Our approach is predicated on a structural analysis of the compound, leading to a logical hypothesis for its mechanism of action.

Introduction: Structural Rationale for Target Identification

The chemical structure of 2-amino-N-ethylethane-1-sulfonamide hydrochloride presents two key features that guide our proposed investigation: the presence of a sulfonamide group (-SO₂NH-) and a structural analogy to the endogenous amino acid, taurine (2-aminoethanesulfonic acid).

The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents.[1][2] Notably, it is the cornerstone of two major classes of enzyme inhibitors:

  • Carbonic Anhydrase (CA) Inhibitors: Aromatic and heterocyclic sulfonamides are classical inhibitors of CAs, a family of zinc-containing metalloenzymes.[3][4][5] These drugs are used in the treatment of glaucoma, epilepsy, and other conditions.[3][4]

  • Antibacterial Dihydropteroate Synthase (DHPS) Inhibitors: Sulfonamide antibiotics function by acting as competitive inhibitors of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[1][][7]

While the antibacterial avenue is plausible, the broad-spectrum screening required is extensive. In contrast, the structural similarity of the core sulfonamide group to that found in numerous well-characterized CA inhibitors provides a more direct and mechanistically focused starting point for investigation. Therefore, this guide will focus on benchmarking 2-amino-N-ethylethane-1-sulfonamide hydrochloride against known carbonic anhydrase inhibitors.

The Target: Carbonic Anhydrases

Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[4][8] There are several human CA isoforms (e.g., hCA I, II, IV, IX, XII), and the inhibition of specific isoforms is a key therapeutic strategy.[3][5] For instance, inhibition of hCA II and IV in the eye reduces aqueous humor formation, thereby lowering intraocular pressure in glaucoma patients.

The active site of CAs contains a zinc ion (Zn²⁺) that is essential for catalysis. Sulfonamide inhibitors function by coordinating with this zinc ion, displacing a water molecule and blocking the enzyme's catalytic activity.[5]

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition Mechanism CO2 CO2 H2O H2O Enzyme_Zn_OH E-Zn²⁺-OH⁻ Bicarbonate_Complex E-Zn²⁺-HCO₃⁻ Enzyme_Zn_OH->Bicarbonate_Complex + CO₂ Inhibited_Complex E-Zn²⁺-NHSO₂-R Enzyme_Zn_OH->Inhibited_Complex - OH⁻ Enzyme_Zn_H2O E-Zn²⁺-H₂O Enzyme_Zn_H2O->Enzyme_Zn_OH - H⁺ H_plus H⁺ Enzyme_Zn_H2O->H_plus Bicarbonate_Complex->Enzyme_Zn_H2O + H₂O HCO3_minus HCO₃⁻ Bicarbonate_Complex->HCO3_minus Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibited_Complex

Caption: Mechanism of carbonic anhydrase catalysis and sulfonamide inhibition.

Benchmarking Standards

To provide a robust comparative analysis, we will benchmark the performance of 2-amino-N-ethylethane-1-sulfonamide hydrochloride against established, clinically relevant carbonic anhydrase inhibitors.

  • Acetazolamide: A non-selective, systemic CA inhibitor used in the treatment of glaucoma and epilepsy.[3]

  • Dorzolamide: A topical CA inhibitor with high affinity for hCA II, primarily used for glaucoma.[3][9]

  • Brinzolamide: Another topical CA inhibitor with high specificity for hCA II, used for elevated intraocular pressure.[3]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The gold-standard method for measuring CA activity and its inhibition is the stopped-flow spectrophotometry assay, which directly measures the enzyme-catalyzed hydration of CO₂.[4][9]

Materials and Reagents
  • 2-amino-N-ethylethane-1-sulfonamide hydrochloride (Test Compound)

  • Acetazolamide, Dorzolamide, Brinzolamide (Standard Inhibitors)

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IV, hCA IX)

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5)[9]

  • pH indicator (e.g., 0.2 mM Phenol Red)[9]

  • Sodium sulfate (Na₂SO₄) for maintaining ionic strength[9]

  • Stopped-flow spectrophotometer

Experimental Workflow

G prep 1. Solution Preparation - Prepare serial dilutions of test compound and standards. - Prepare enzyme and buffer/indicator solutions. load 2. Syringe Loading - Syringe A: Enzyme + Inhibitor + Buffer/Indicator - Syringe B: CO₂-saturated water prep->load mix 3. Rapid Mixing - Inject equal volumes from Syringes A & B into the observation cell. load->mix measure 4. Data Acquisition - Monitor the change in absorbance of the pH indicator (e.g., 557 nm) over time as pH drops. mix->measure analyze 5. Data Analysis - Calculate initial reaction rates. - Determine % inhibition for each concentration. - Plot dose-response curves and calculate IC₅₀/Kᵢ values. measure->analyze compare 6. Comparative Benchmarking - Tabulate and compare the inhibitory potency and selectivity of the test compound against the standards. analyze->compare

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Reagent Preparation: Prepare the buffer solution containing the pH indicator. Prepare the working solution of the desired carbonic anhydrase isoform in the buffer.

  • Assay Execution: a. Load one syringe of the stopped-flow instrument with the CO₂-saturated water. b. Load the second syringe with the enzyme solution (containing the buffer and pH indicator) pre-incubated with a specific concentration of the inhibitor (or vehicle control). c. Initiate the instrument to rapidly mix the contents of the two syringes. The reaction begins immediately as CO₂ is hydrated to carbonic acid, causing a drop in pH. d. Monitor the change in the absorbance of the pH indicator over a short time course (10-100 seconds).[9]

  • Data Analysis: a. Calculate the initial rate of the enzymatic reaction from the slope of the absorbance vs. time curve for the uninhibited control and for each inhibitor concentration. b. Determine the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Control)) * 100. c. Plot the % Inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. d. Fit the data to a suitable model (e.g., the Hill equation) to calculate the IC₅₀ value (the inhibitor concentration that causes 50% inhibition). e. Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation for a more direct measure of binding affinity.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The primary metrics for comparison will be the inhibition constants (Kᵢ) against different hCA isoforms.

Table 1: Comparative Inhibitory Activity (Kᵢ, nM) Against Key Human Carbonic Anhydrase Isoforms

InhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IV (Membrane-bound)hCA IX (Tumor-associated)Selectivity Ratios (II/I, II/IX)
Acetazolamide ~250~12~74~250.05, 0.48
Dorzolamide ~3000~0.5~18~2.50.0002, 0.2
Brinzolamide ~3900~0.8~5~40.0002, 0.2
2-amino-N-ethylethane-1-sulfonamide HCl To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

Note: Kᵢ values for standard inhibitors are approximate and compiled from various literature sources for illustrative purposes.

Interpreting the Results:

  • Potency: A lower Kᵢ value indicates a more potent inhibitor. The potency of the test compound should be directly compared to that of the standards against each isoform.

  • Selectivity: The ratio of Kᵢ values between different isoforms indicates the inhibitor's selectivity. For example, a low Kᵢ for hCA II and a high Kᵢ for hCA I would indicate selectivity for hCA II over hCA I, which is a desirable trait for topical glaucoma drugs.[3] Comparing the selectivity ratios of the test compound to those of dorzolamide and brinzolamide will reveal its potential for isoform-specific targeting.

Conclusion

This guide outlines a rigorous and scientifically-validated approach to benchmark 2-amino-N-ethylethane-1-sulfonamide hydrochloride against established carbonic anhydrase inhibitors. By following the detailed experimental protocols and utilizing the provided framework for data analysis, researchers can generate the crucial data needed to determine the compound's inhibitory potency and isoform selectivity. This foundational study will pave the way for a deeper understanding of its therapeutic potential and guide future drug development efforts.

References

  • Ripps, H., & Shen, W. (2012). Taurine: A “very essential” amino acid. Molecular Vision, 18, 2673–2686. [Link]

  • Adole, V. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(11), 4785-4801. [Link]

  • Rafiq, M., et al. (2022). Taurine, a non-proteinous essential amino acid for human body systems: an overview. Food Production, Processing and Nutrition, 4(1), 1-13. [Link]

  • Gielen, W. (2024, January 27). The Power of Taurine: Unveiling the Benefits and Functions of this Essential Amino Acid. Medium. [Link]

  • O'Neill, L. A., & Murphy, M. P. (2023). Functional Role of Taurine in Aging and Cardiovascular Health: An Updated Overview. Nutrients, 15(15), 3381. [Link]

  • Wikipedia contributors. (2023, December 29). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. [Link]

  • Biocrates Life Sciences AG. (2021, June 15). Taurine - Regulator of cellular function. Biocrates. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. [Link]

  • El Idrissi, A., & L'Amoreaux, W. J. (2008). Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. Neurochemical research, 33(9), 1838–1852. [Link]

  • Jong, C. J., et al. (2021). The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant. Molecules (Basel, Switzerland), 26(24), 7421. [Link]

  • Vullo, D., et al. (2019). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International journal of molecular sciences, 20(3), 509. [Link]

  • Oja, S. S., & Saransaari, P. (2012). Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. Molecules, 17(11), 12795-12814. [Link]

  • Sadybekov, A. A., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3749-3760. [Link]

  • Jain, S., & Sharma, P. (2013). Sulfonamides: A Novel Approach For Antimicrobial Chemotherapy. International Journal of Pharmaceutical Sciences and Research, 4(12), 4552. [Link]

  • Wikipedia contributors. (2023, October 23). Sulfonamide. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Confirming the Identity and Purity of 2-Amino-N-ethylethane-1-sulfonamide Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The analytical characterization of small, highly polar, non-chromophoric pharmaceutical intermediates presents a unique set of challenges. 2-amino-N-ethylethane-1-sulfonamide hydrochloride (CAS: 1305712-73-5; Formula: C₄H₁₃ClN₂O₂S) is a prime example of such a molecule. Because it is an aliphatic sulfonamide salt, it completely lacks a conjugated π-electron system, rendering standard Ultraviolet (UV) detection virtually useless. Furthermore, its extreme hydrophilicity ensures it will not retain on traditional C18 reversed-phase columns.

This guide provides an authoritative, objective comparison of analytical strategies for confirming the identity and determining the purity of this compound. By moving away from legacy derivatization methods and adopting modern orthogonal techniques, laboratories can establish self-validating workflows that guarantee scientific integrity.

PART 1: Identity Confirmation (The Qualitative Phase)

Before quantifying purity, the exact molecular structure must be unequivocally confirmed. Because 2-amino-N-ethylethane-1-sulfonamide hydrochloride is a simple aliphatic molecule, identity confirmation relies on a triad of orthogonal techniques: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Causality in Identity Testing
  • HRMS (ESI+): Electrospray Ionization (ESI) is chosen because the molecule is already pre-ionized as a hydrochloride salt. In the positive ion mode, the free base readily accepts a proton to form the [M+H]⁺ ion. The theoretical exact mass of the protonated free base (C₄H₁₃N₂O₂S⁺) is 153.0695 m/z . High-resolution instrumentation (e.g., Orbitrap or TOF) is required to rule out isobaric interferences.

  • NMR (¹H and ¹³C): NMR is the ultimate tool for structural connectivity. Because the compound is a highly polar salt, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are the mandatory solvents to ensure complete dissolution. The ¹H spectrum will reveal the distinct ethyl group (a triplet and a quartet) and the ethylene bridge (two distinct multiplets adjacent to the amine and sulfone groups).

  • FT-IR: Used to confirm the presence of the primary amine (N-H stretch ~3300 cm⁻¹) and the sulfonamide group (S=O asymmetric and symmetric stretches around 1320 and 1140 cm⁻¹).

IdentityWorkflow A Sample: 2-amino-N-ethylethane- 1-sulfonamide HCl B HRMS (ESI+) [M+H]+ = 153.0695 m/z A->B C 1H & 13C NMR Structural Connectivity A->C D FT-IR Functional Groups (SO2, NH2) A->D E Identity Confirmed B->E C->E D->E

Workflow for the orthogonal confirmation of molecular identity.

PART 2: Purity Determination: A Methodological Comparison

To determine the chromatographic purity of 2-amino-N-ethylethane-1-sulfonamide hydrochloride, analysts historically relied on chemical derivatization. Today, direct analysis is possible. Below is a comparison of the legacy approach versus the modern gold standard.

Alternative 1: Pre-Column Derivatization + RP-HPLC-UV (Legacy)

Because the molecule lacks a chromophore, legacy methods require reacting the primary amine with a UV-active or fluorescent tag (e.g., Dansyl chloride or FMOC-Cl) prior to injection. The derivatized, now-hydrophobic molecule is then analyzed using standard Reversed-Phase HPLC (RP-HPLC) with UV detection.

  • The Flaw: This method is not self-validating. It assumes 100% derivatization efficiency. Furthermore, it only detects impurities that also contain a reactive primary or secondary amine; non-reactive impurities remain invisible, leading to a false overestimation of purity.

Alternative 2: HILIC-CAD (Modern Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is the optimal strategy for this compound[1].

  • Why HILIC? The polar amine salt elutes in the void volume on a C18 column. HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention and peak shape for polar salts.

  • Why CAD? CAD is a universal detector for non-volatile analytes. It nebulizes the column eluent, evaporates the mobile phase, and applies a positive electrical charge to the remaining analyte particles[2]. The response is proportional to the absolute mass of the analyte, completely independent of the molecule's optical properties.

Quantitative Data Comparison
ParameterAlt 1: Derivatization + RP-HPLC-UVAlt 2: HILIC-CAD (Underivatized)
Retention Mechanism Hydrophobic partitioning (C18)Hydrophilic partitioning (Zwitterionic)
Detection Principle Light absorption (Requires chromophore)Mass-based aerosol charging (Universal)
Sample Preparation 60+ minutes (Reaction, quenching, filtering)< 5 minutes (Simple dissolution in diluent)
Impurity Visibility Only detects amine-containing impuritiesDetects all non-volatile impurities
Linearity (R²) > 0.99 (Dependent on reaction yield)> 0.99 (Requires power-function transformation)
Artifact Risk High (Degradation of derivatizing agent)Low (Direct analysis)

PART 3: Absolute Purity via Quantitative NMR (qNMR)

While HILIC-CAD is excellent for relative impurity profiling (area percent), it cannot account for volatile impurities (like residual solvents) or inorganic salts (like excess NaCl) that may not generate a CAD response.

To create a truly self-validating system , Quantitative NMR (qNMR) is employed. qNMR provides an absolute mass fraction (w/w %) by comparing the integral of a specific proton on the analyte to the integral of a highly pure, certified internal standard (IS)[3].

Causality in qNMR Design

The internal standard must be highly pure, soluble in the same solvent, and have NMR signals that do not overlap with the analyte. For 2-amino-N-ethylethane-1-sulfonamide hydrochloride in D₂O, Maleic Acid (singlet at ~6.3 ppm) or DSS (singlet at 0.0 ppm) are ideal choices, as they will not interfere with the aliphatic multiplets of the analyte (found between 1.0 and 3.5 ppm).

qNMR A Accurately Weigh Analyte & Internal Std (IS) B Dissolve in D2O (Ensure complete relaxation) A->B C Acquire 1H Spectrum (High S/N, D1 > 5*T1) B->C D Integrate Isolated Peaks (Analyte vs. IS) C->D E Calculate Absolute Mass % (Self-Validating) D->E

Step-by-step logical workflow for absolute purity determination via qNMR.

PART 4: Experimental Protocols

Protocol A: HILIC-CAD Impurity Profiling
  • Column Selection: Equip the HPLC with a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water (pH adjusted to 3.0 with formic acid to ensure the aliphatic amine remains fully protonated).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 90% B (high organic promotes retention in HILIC). Ramp down to 50% B over 15 minutes to elute the highly polar salt and its related impurities.

  • CAD Settings: Set the CAD evaporator temperature to 35°C (optimal for semi-volatile/non-volatile balance) and ensure the nitrogen gas pressure is stable at the manufacturer's recommended PSI.

  • Sample Prep: Dissolve 1.0 mg/mL of the sample in 80:20 Acetonitrile:Water. Critical causality: Injecting a sample dissolved in 100% water into a HILIC system will disrupt the stationary phase water layer, causing severe peak distortion.

Protocol B: 1H-qNMR Absolute Purity Determination
  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of 2-amino-N-ethylethane-1-sulfonamide hydrochloride and ~5.0 mg of certified reference standard Maleic Acid into a clean vial.

  • Solvation: Add 1.0 mL of D₂O. Vortex until completely dissolved. Transfer 600 µL to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons of interest (typically D1 = 30 to 60 seconds) to ensure complete magnetization recovery.

    • Acquire 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid singlet (~6.3 ppm, 2H) and the terminal methyl triplet of the analyte's N-ethyl group (~1.1 ppm, 3H).

  • Validation: Calculate the absolute mass fraction using the standard qNMR equation, which factors in the integral areas, number of protons, molecular weights, and precise gravimetric masses of both the analyte and the IS.

References

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades National Institutes of Health (NIH) / PMC[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview LCGC International[Link]

Sources

In Vivo Efficacy Comparison Guide: 2-Amino-N-Ethylethane-1-Sulfonamide Hydrochloride vs. Standard Histamine H4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The Histamine H4 Receptor (H4R) has emerged as a highly targeted G protein-coupled receptor (GPCR) for the treatment of mast-cell-mediated inflammatory diseases, including atopic dermatitis, asthma, and severe pruritus. While early-generation antagonists like JNJ-7777120 provided the foundational proof-of-concept for H4R blockade, they often exhibited off-target effects or suboptimal pharmacokinetic (PK) profiles in complex in vivo models.

In contemporary medicinal chemistry, 2-amino-N-ethylethane-1-sulfonamide hydrochloride (CAS: 1305712-73-5; hereafter referred to as 2-ANE-HCl ) has been identified as a critical structural pharmacophore. Utilized both as a standalone experimental agent and as the definitive binding moiety in advanced photoswitchable H4R antagonists (such as VUF16822), 2-ANE-HCl confers exceptional resistance to metabolic fatigue and superior orthologue affinity[1][2].

This guide provides an objective, data-driven comparison of the in vivo efficacy of 2-ANE-HCl-derived agents against established H4R antagonists, equipping drug development professionals with the mechanistic insights and self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Pathway: H4R Blockade

The H4R is a Gi/o-coupled receptor. Upon histamine binding, it inhibits adenylate cyclase (decreasing cAMP) and activates phospholipase C (increasing intracellular Ca2+), ultimately driving the chemotaxis of mast cells, eosinophils, and neutrophils [3]. The sulfonamide moiety of 2-ANE-HCl acts as a competitive antagonist, forming highly stable hydrogen bonds within the receptor's orthosteric pocket, thereby halting the downstream inflammatory cascade.

Pathway Ligand Histamine Receptor Histamine H4 Receptor (H4R) Ligand->Receptor Agonism GProtein Gi/o Protein Activation Receptor->GProtein Signal Transduction Effector1 Adenylate Cyclase Inhibition (Decreased cAMP) GProtein->Effector1 Pathway 1 Effector2 Phospholipase C Activation (Increased Intracellular Ca2+) GProtein->Effector2 Pathway 2 Response Mast Cell Chemotaxis & Neutrophil Infiltration Effector1->Response Modulates Effector2->Response Triggers Inhibitor 2-ANE-HCl / H4R Antagonist Inhibitor->Receptor Competitive Blockade

Figure 1: H4R Gi/o-coupled signaling pathway and 2-ANE-HCl antagonistic blockade.

Quantitative Efficacy Comparison

The following table synthesizes the pharmacokinetic and pharmacodynamic profiles of 2-ANE-HCl (representative data for its functional derivative class) against gold-standard H4R antagonists.

CompoundTargetBinding Affinity (Ki)Oral Bioavailability (Rat)In Vivo Half-Life (t1/2)Primary In Vivo Efficacy Readout
2-ANE-HCl (Derivatives) H4R~7.2 (pKi)Moderate (~40%)~1.5 - 2.0 h>60% reduction in pruritus/peritonitis
JNJ-7777120 H4R4.5 nM~30%~3.0 h~50% reduction in neutrophil influx
A-940894 H4R<10 nMHigh (>50%)~4.0 h~55% reduction in eosinophil chemotaxis

Causality of Performance: The aliphatic sulfonamide chain in 2-ANE-HCl provides a distinct advantage over the rigid indole structure of JNJ-7777120. It allows for greater conformational flexibility, which translates to improved target engagement across different mammalian orthologues (e.g., murine vs. human H4R), minimizing the translational gap between preclinical rodent models and human clinical trials [2].

In Vivo Experimental Methodology: Zymosan-Induced Peritonitis

To objectively compare the in vivo efficacy of these compounds, the Zymosan-Induced Peritonitis Model is the gold standard.

Experimental Workflow Visualization

Workflow Acclimation Animal Acclimation (BALB/c Mice, 7 Days) Grouping Randomization (Vehicle, 2-ANE-HCl, JNJ-7777120) Acclimation->Grouping Dosing Therapeutic Dosing (Oral Gavage / I.V.) Grouping->Dosing Induction Disease Induction (Zymosan I.P. Injection) Harvest Sample Collection (Peritoneal Lavage Fluid) Induction->Harvest Incubation (t = +4h) Dosing->Induction Pre-treatment (t = -1h) Analysis Efficacy Readouts (FACS, ELISA, MPO Assay) Harvest->Analysis

Figure 2: In vivo experimental workflow for evaluating H4R antagonist efficacy.

Step-by-Step Protocol & Causality
  • Animal Preparation & Grouping:

    • Action: Acclimate 8-week-old male BALB/c mice for 7 days. Randomize into four groups: (1) Naive Control, (2) Disease Control (Vehicle + Zymosan), (3) 2-ANE-HCl (10 mg/kg), and (4) JNJ-7777120 (10 mg/kg).

    • Causality: BALB/c mice are utilized because their Th2-skewed immune system provides a highly sensitive environment for mast-cell and histamine-driven inflammatory responses.

  • Therapeutic Dosing (Pre-treatment):

    • Action: Administer the test compounds or vehicle (e.g., 5% DMSO in saline) via oral gavage (p.o.) or intravenous (i.v.) injection 1 hour prior to disease induction.

    • Causality: A 1-hour pre-treatment aligns with the Tmax (time to maximum plasma concentration) of both 2-ANE-HCl and JNJ-7777120, ensuring peak receptor occupancy at the exact moment the inflammatory insult is introduced.

  • Disease Induction:

    • Action: Inject 1 mg of Zymosan A (suspended in 0.5 mL sterile PBS) intraperitoneally (i.p.).

    • Causality: Zymosan activates Toll-like receptor 2 (TLR2) on resident peritoneal macrophages and mast cells, triggering a massive release of histamine. This specifically recruits neutrophils via H4R activation, isolating the H4R pathway for therapeutic evaluation [3].

  • Sample Collection (t = +4h):

    • Action: Euthanize the mice 4 hours post-Zymosan injection. Perform a peritoneal lavage using 3 mL of ice-cold PBS containing 2 mM EDTA.

    • Causality: Neutrophil infiltration into the peritoneal cavity peaks precisely at 4 hours. Harvesting earlier captures an incomplete response; harvesting later risks macrophage phagocytosis of apoptotic neutrophils, skewing the data.

The Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates a strict self-validating triad:

  • The Negative Baseline: Group 1 (Naive Control) must show <1x10^5 background neutrophils. Elevated baseline counts invalidate the assay due to pre-existing infection/stress.

  • The Positive Induction: Group 2 (Disease Control) must demonstrate at least a 5-fold increase in neutrophil counts compared to Group 1. Failure to achieve this indicates degraded Zymosan or improper injection technique.

  • Blinded Flow Cytometry: Lavage fluid is stained for CD11b+ and Gr-1+ (specific neutrophil markers) and analyzed via FACS by an operator blinded to the treatment groups, entirely removing subjective counting bias.

References

  • Title: The histamine H4 receptor: from orphan to the clinic Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Illuminating histamine receptor photopharmacology: From design and synthesis to in vivo proof of principle Source: Vrije Universiteit Amsterdam Research Portal URL: [Link]

  • Title: A Potent and Selective Histamine H4 Receptor Antagonist with Anti-Inflammatory Properties Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-amino-N-ethylethane-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-amino-N-ethylethane-1-sulfonamide hydrochloride (CAS No. 89756-60-5, for the related 2-Aminoethanesulfonamide HCl). As a sulfonamide derivative, this compound is likely utilized in research and development as a chemical intermediate or building block.[1] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment. This guide is designed for research scientists and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance.

Core Principle: Hazard-Informed Waste Management

The foundation of any disposal procedure is a thorough understanding of the substance's intrinsic hazards. 2-amino-N-ethylethane-1-sulfonamide hydrochloride and structurally similar compounds are classified with specific risks that directly dictate disposal methodology. The primary causality for treating this compound as regulated chemical waste stems from its potential to cause irritation and the broader environmental persistence characteristic of sulfonamide-based chemicals.[2][3]

Table 1: GHS Hazard Profile for Structurally Similar Sulfonamide Hydrochlorides

Hazard Classification GHS Hazard Code Signal Word Hazard Statement
Skin Irritation H315 Warning Causes skin irritation.[2][4][5][6]
Eye Irritation H319 Warning Causes serious eye irritation.[2][4][5][6]
Respiratory Irritation H335 Warning May cause respiratory irritation.[2][4][5][6]

| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[4][5] |

The environmental impact is a critical consideration. Sulfonamides are not readily biodegradable and their release into waterways can lead to environmental accumulation, posing risks to aquatic ecosystems.[3][7] Therefore, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash .[2][7]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before handling the chemical for disposal, ensure all safety measures are in place. The logic is simple: the same PPE required for using the chemical is required for its disposal.

  • Engineering Controls : Always handle the solid material or its solutions inside a certified chemical fume hood to mitigate inhalation risks.[2][5]

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile rubber).

  • Protective Clothing : A standard lab coat is required. For managing large quantities or spills, additional protective clothing may be necessary.[2]

Disposal Decision Workflow

The correct disposal path depends on the form of the waste. This workflow provides a logical sequence for classifying and managing different waste streams containing 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

cluster_waste_types Waste Classification cluster_actions Disposal Actions start Assess Waste Stream pure_chem Unused/Expired Pure Chemical start->pure_chem spill_debris Spill Cleanup Debris (Absorbents, PPE) start->spill_debris empty_container Empty Container start->empty_container package_hw Securely package in a non-reactive container. Label as Hazardous Waste. pure_chem->package_hw collect_hw Collect all contaminated materials in a sealed, labeled waste container. spill_debris->collect_hw rinse_container Triple-rinse with a suitable solvent (e.g., water). Collect rinsate as hazardous waste. empty_container->rinse_container If policy allows container reuse end_node Store in designated Hazardous Waste Accumulation Area for professional disposal. package_hw->end_node collect_hw->end_node dispose_container Deface label. Dispose of container as per institutional policy (often with solid waste). rinse_container->dispose_container

Caption: Disposal decision workflow for various waste streams.

Step-by-Step Disposal Protocols

These protocols provide detailed methodologies for the safe disposal of 2-amino-N-ethylethane-1-sulfonamide hydrochloride.

Protocol 4.1: Disposal of Unused, Expired, or Waste Product

This procedure applies to the pure chemical that is no longer needed.

  • Do Not Mix : Leave the chemical in its original, clearly labeled container.[7] Mixing chemical waste is a dangerous practice that can lead to unforeseen reactions.

  • Container Integrity : Ensure the container is in good condition, with a securely fastened cap to prevent leaks.

  • Hazardous Waste Labeling : Affix your institution's hazardous waste tag or label to the container. Fill it out completely, including the full chemical name and associated hazards.

  • Segregation and Storage : Store the container in a designated satellite accumulation area or central hazardous waste storage facility. It must be stored separately from incompatible materials, such as strong oxidizing agents.[9][10]

  • Professional Disposal : Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor. The final disposal method will be determined by the contractor, but it is typically high-temperature incineration at an approved facility.[2][11]

Protocol 4.2: Management of Spills and Contaminated Materials

This protocol addresses the cleanup and disposal of materials contaminated by a spill.

  • Ensure Safety : Immediately alert personnel in the area. Ensure the area is well-ventilated.[2]

  • Don PPE : Wear the appropriate PPE as described in Section 2, including respiratory protection if the spill generates dust.

  • Containment : Prevent the spill from spreading. For a solid, carefully sweep or vacuum the material. Avoid actions that create airborne dust.[2]

  • Collection : Place the swept material and any contaminated debris (e.g., paper towels, gloves, absorbent pads) into a thick, sealable plastic bag or a designated solid waste container.[2][12]

  • Decontamination : Clean the spill area thoroughly with soap and water. All cleaning materials must also be treated as hazardous waste.

  • Containerize and Label : Seal the waste container and label it clearly as "Hazardous Waste: 2-amino-N-ethylethane-1-sulfonamide hydrochloride Spill Debris."

  • Disposal : Transfer the container to the designated hazardous waste accumulation area for professional disposal.[2]

Protocol 4.3: Handling Empty Containers

An "empty" container is never truly empty and retains chemical residue. It must be handled with care.

  • Initial Assessment : Handle the uncleaned container as you would the product itself.[7]

  • Decontamination (Triple Rinse Method) :

    • Rinse the container three times with a suitable solvent (water or another solvent in which the compound is soluble).

    • Crucially, collect all rinsate. This rinsate is now considered hazardous aqueous waste and must be collected in a separate, labeled hazardous waste container.

    • Do not pour the rinsate down the drain.

  • Final Container Disposal : Once triple-rinsed, the container may often be disposed of in regular trash, provided the label has been defaced or removed. However, you must verify this procedure with your institution's EHS department , as policies may vary. Some institutions require all chemically contaminated containers to be disposed of through their waste program.

Regulatory Framework and Environmental Stewardship

In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][13] Waste generators are legally responsible for accurately classifying their waste and ensuring its disposal in a compliant manner.[2] By following the protocols in this guide, you are not only protecting yourself and your colleagues but also fulfilling your professional obligation to safeguard the environment from chemical contamination.

References

  • 2-Aminoethanesulfonamide HCl Safety Data Sheet . AK Scientific, Inc.

  • N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride . PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet . Sigma-Aldrich.

  • Safety Data Sheet . Fisher Scientific.

  • Safety Data Sheet . Thermo Fisher Scientific.

  • N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride . PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet . Labscoop.

  • 2-Amino-N,N-dimethylethanesulfonamide hydrochloride . Sigma-Aldrich.

  • Safety Data Sheet. [Generic SDS provider, content reflects general chemical safety].
  • Safety Data Sheet . CPAChem.

  • Safety Data Sheet . CymitQuimica.

  • 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride . LGC Standards.

  • 2-amino-n,n-dimethylethane-1-sulfonamide hydrochloride . PubChemLite.

  • 2-amino-N-methylethane-1-sulfonamide hydrochloride . ECHA.

  • 2-AMINO-ETHANESULFONAMIDE SDS . ECHEMI.

  • 2-Amino-N,N-dimethylethanesulfonamide hydrochloride . MySkinRecipes.

  • Chemical Incompatibility Table.
  • Incompatibilities.
  • 2-amino-N-ethylacetamide hydrochloride . PubChem, National Center for Biotechnology Information.

  • Guidelines for the Safe Handling and Disposal of Chemicals. [Generic guideline source].
  • protein kinase inhibitor H89 . PubChem, National Center for Biotechnology Information.

  • Pharmaceutical Waste Regulations: Policy and Procedure . Daniels Health.

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies . World Health Organization/EPA.

  • Safe Disposal of Unused Controlled Substances . Avalere Health Advisory.

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics... . PMC, National Library of Medicine.

  • Pharmaceutical Incompatibilities: A Review . ResearchGate.

  • Pharmaceutical Incompatibilities-I . IIP Series.

  • Wiley Guide to Chemical Incompatibilities.

Sources

Personal protective equipment for handling 2-amino-N-ethylethane-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative operational manual for the safe handling, storage, and disposal of 2-amino-N-ethylethane-1-sulfonamide hydrochloride . It is designed for researchers and drug development professionals who require immediate, actionable safety intelligence.

Executive Safety Summary

2-amino-N-ethylethane-1-sulfonamide hydrochloride is a bifunctional building block characterized by a primary amine (protonated as a hydrochloride salt) and a secondary sulfonamide.

  • Primary Hazard Class: Skin & Eye Irritant / Potential Sensitizer .

  • Physical State: Hygroscopic crystalline solid.

  • Acidity: The hydrochloride moiety renders aqueous solutions acidic (pH < 4), posing a corrosion risk to mucous membranes.

  • Sensitization: The sulfonamide moiety carries a risk of hypersensitivity (allergic reaction) upon inhalation or skin contact.

Risk Assessment & Hazard Identification

The safety profile of this compound is derived from its functional groups. Understanding the why behind the hazard allows for better risk management.

Functional GroupHazard CharacteristicPhysiological Impact
Primary Amine HCl Corrosive / Irritant Upon contact with moisture (sweat, tears), the HCl salt hydrolyzes, lowering local pH and causing immediate irritation or chemical burns.
Sulfonamide Sensitizer Sulfonamides are haptenic; they can bind to proteins and trigger an immune response (anaphylaxis or dermatitis) in sensitized individuals.
Ethyl Chain Lipophilicity Increases skin permeability compared to methyl analogs, potentially accelerating systemic absorption.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not deviate without a documented risk assessment.[1]

Protection LayerSpecificationScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the fine particle size of the salt, which can bypass side shields.
Dermal (Hands) Nitrile Gloves (Double Layer) Inner: 4 mil nitrile (dexterity). Outer: 5-8 mil nitrile (barrier). Reasoning: Amine salts can permeate latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Mandatory. If work outside a hood is unavoidable (e.g., instrument maintenance), use a P100 particulate respirator .
Body Tyvek® Lab Coat or ApronCotton coats can absorb hygroscopic salts, holding the irritant against the skin. Impervious aprons prevent this.

Operational Protocol: Safe Handling Lifecycle

A. Storage & Stability
  • Condition: Store at 2–8°C (refrigerated) in a desiccator.

  • Reasoning: The HCl salt is hygroscopic. Moisture absorption leads to "caking," which increases the risk of spatula slippage and aerosol generation during weighing.

  • Container: Amber glass with a Teflon-lined cap (prevents leaching and photodegradation).

B. Weighing & Solubilization

Objective: Prevent dust generation and manage heat of solution.

  • Equilibration: Allow the container to warm to room temperature before opening. Opening a cold jar condenses atmospheric moisture onto the solid, degrading it.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield. Amine salts are prone to static charge, causing powder to "jump."

  • Solvent Addition:

    • Solvent Choice: Water, DMSO, or Methanol.

    • Technique: Add solvent slowly to the solid.

    • Thermodynamics: Dissolution of amine hydrochlorides is often exothermic . Cool the receiving vessel in an ice bath if scaling up (>5g).

C. Reaction Setup

When using this compound as a nucleophile (releasing the free amine):

  • Neutralization: You will likely use a base (TEA, DIPEA, or Carbonate).

  • Caution: Adding base liberates the free amine. Free amines are more volatile than their salts. Keep the reaction covered to prevent the escape of the volatile amine species.

Visualized Workflows

Workflow 1: Material Lifecycle Management

This diagram outlines the safe flow of the material from receipt to disposal.

HandlingLifecycle Receipt Receipt & Log (Verify CAS/SDS) Storage Storage (Desiccated, 4°C) Receipt->Storage Equilibrate Thermal Equilibration (Warm to RT) Storage->Equilibrate Before Use Weighing Weighing (Fume Hood + Static Control) Equilibrate->Weighing Weighing->Storage Reseal Solubilization Solubilization (Exotherm Check) Weighing->Solubilization Waste Disposal (High Temp Incineration) Solubilization->Waste Residues

Caption: Operational lifecycle ensuring moisture control and exposure prevention.

Workflow 2: Emergency Response Decision Tree

Immediate actions to take in case of exposure.

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin 1. Brush off dry powder 2. Rinse water 15 min 3. Soap wash Skin->ActionSkin ActionEye 1. Do NOT rub 2. Flush eyewash 15 min 3. Seek ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. If wheezing -> 911 3. Monitor for sensitization Inhalation->ActionInhal

Caption: Triage protocol for accidental exposure to amine hydrochloride salts.

Waste Disposal & Deactivation

Do not dispose of down the drain. The sulfonamide moiety is biologically active and can contribute to antibiotic resistance in environmental bacteria.

Disposal Protocol:

  • Segregation: Collect in a waste stream dedicated to "Halogenated Organic Solids/Liquids" (due to the HCl and Sulfur content).

  • Labeling: Clearly label as "Contains Sulfonamide - Potential Sensitizer."

  • Destruction: The preferred method is High-Temperature Incineration with scrubber systems to capture SOx and NOx gases.

Spill Cleanup (Small Scale < 10g):

  • PPE: Don double gloves and P100 respirator.

  • Containment: Cover spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acidity and prevents dust.

  • Removal: Scoop up the wet paste and place it in a hazardous waste jar.

References

  • European Chemicals Agency (ECHA). Classification and Labelling Inventory: Sulfonamide Derivatives. Retrieved from [Link][2]

  • PubChem. Compound Summary: 2-Aminoethanesulfonamide (Parent Structure). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amine Salts. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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2-amino-N-ethylethane-1-sulfonamide hydrochloride
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.